Product packaging for tert-Butyl 3-iodobenzoate(Cat. No.:CAS No. 173406-17-2)

tert-Butyl 3-iodobenzoate

Cat. No.: B179882
CAS No.: 173406-17-2
M. Wt: 304.12 g/mol
InChI Key: XZUWLKIILSZGIR-UHFFFAOYSA-N
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Description

tert-Butyl 3-iodobenzoate is a valuable aromatic building block in scientific research, primarily serving as a key intermediate in metal-catalyzed cross-coupling reactions. Its utility is demonstrated in protocols such as the Sonogashira coupling with alkynes, which is a fundamental step in constructing rigid, conjugated molecular architectures like those used in chiral dendrimer catalysts . Furthermore, the aryl iodide moiety is a crucial handle in palladium-catalyzed cascades, enabling the synthesis of complex heterocyclic structures, including 3-substituted isocoumarins . Beyond organic synthesis, derivatives of iodobenzoate are integral in the development of radiopharmaceuticals. The compound's structure is employed in creating residualizing prosthetic agents, such as SGMIB, which are used for the radioiodination of internalizing biomolecules like monoclonal antibodies. This application aims to improve tumor targeting for cancer therapeutics and diagnostics by enhancing the retention of radioactivity within cancer cells . The tert-butyl ester group offers enhanced solubility and serves as a protective group for the carboxylic acid, which can be deprotected at a later stage to introduce further functionality .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13IO2 B179882 tert-Butyl 3-iodobenzoate CAS No. 173406-17-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUWLKIILSZGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593340
Record name tert-Butyl 3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173406-17-2
Record name tert-Butyl 3-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl 3-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-Butyl 3-iodobenzoate, a valuable building block in organic synthesis and drug discovery. This document details a reliable synthetic protocol, purification methods, and expected analytical characterization data.

Introduction

This compound is an important intermediate in organic chemistry, often utilized in cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, where the iodo-substituent provides a reactive site for the introduction of various functional groups. The tert-butyl ester group serves as a sterically hindered protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. This guide outlines a robust and accessible method for the preparation and characterization of this key synthetic intermediate.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via the Steglich esterification of 3-iodobenzoic acid with tert-butanol. This method is particularly advantageous as it proceeds under mild conditions, making it suitable for substrates that may be sensitive to harsher acidic or basic environments. The reaction utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 3-Iodobenzoic_Acid 3-Iodobenzoic Acid tert-Butyl_3-iodobenzoate This compound 3-Iodobenzoic_Acid->tert-Butyl_3-iodobenzoate + tert-Butanol 3-Iodobenzoic_Acid:e->tert-Butyl_3-iodobenzoate:w   DCC, DMAP, CH₂Cl₂ tert-Butanol tert-Butanol DCC DCC DCU Dicyclohexylurea (DCU) DCC->DCU forms DMAP DMAP (catalyst)

Caption: Synthesis of this compound via Steglich Esterification.

Experimental Protocol

Materials:

  • 3-Iodobenzoic acid

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-iodobenzoic acid (1.0 eq) in anhydrous dichloromethane.

  • To this solution, add tert-butanol (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous dichloromethane to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.

  • Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization Data

The following tables summarize the key physical and predicted spectroscopic data for this compound.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₁H₁₃IO₂[1]
Molecular Weight 304.12 g/mol [1]
Appearance Colorless to light yellow liquid[1]
CAS Number 173406-17-2
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.25t, J ≈ 1.6 Hz1HAr-H (C2)
~7.95dt, J ≈ 7.8, 1.3 Hz1HAr-H (C6)
~7.75dt, J ≈ 7.8, 1.3 Hz1HAr-H (C4)
~7.20t, J ≈ 7.8 Hz1HAr-H (C5)
1.59s9H-C(CH₃ )₃
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~164.5C =O
~141.0Ar-C (C4)
~138.0Ar-C (C6)
~132.5Ar-C (C1)
~130.0Ar-C (C5)
~128.5Ar-C (C2)
~94.0Ar-C -I (C3)
~81.5-C (CH₃)₃
~28.0-C(CH₃ )₃
Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2980-2930MediumC-H stretch (aliphatic, t-Bu)
~1720StrongC=O stretch (ester)
~1600-1450MediumC=C stretch (aromatic ring)
~1250, ~1150StrongC-O stretch (ester)
~750StrongC-H bend (aromatic, meta-sub)
~550MediumC-I stretch
Predicted Mass Spectrometry Data (EI)
m/zRelative IntensityAssignment
304Low[M]⁺ (Molecular Ion)
248Moderate[M - C₄H₈]⁺ (Loss of isobutylene)
231Moderate[M - C₄H₉O]⁺ (Loss of tert-butoxy radical)
203Moderate[M - C₄H₉O₂]⁺ (Loss of tert-butyl carboxylate)
127Low[I]⁺
57High (Base Peak)[C₄H₉]⁺ (tert-butyl cation)

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A 1. Dissolve 3-Iodobenzoic Acid in anhydrous DCM B 2. Add tert-Butanol and DMAP A->B C 3. Cool to 0 °C B->C D 4. Add DCC solution C->D E 5. Stir at room temperature D->E F 6. Filter DCU precipitate E->F G 7. Wash with NaHCO₃ (aq) and Brine F->G H 8. Dry with MgSO₄ and concentrate G->H I 9. Column Chromatography H->I J Characterization (NMR, IR, MS) I->J

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

This guide provides a detailed and practical approach for the synthesis and characterization of this compound. The described Steglich esterification protocol offers a mild and efficient route to this valuable synthetic intermediate. The provided characterization data, based on analogous compounds and spectroscopic principles, will aid researchers in confirming the identity and purity of the synthesized product. This information is intended to support the work of scientists and professionals in the fields of chemical research and drug development.

References

Physical and chemical properties of tert-Butyl 3-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of tert-Butyl 3-iodobenzoate. It includes detailed experimental protocols for its synthesis and a common application in cross-coupling reactions, alongside visualizations of these chemical processes. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Core Physical and Chemical Properties

This compound is an organic compound that serves as a key intermediate in various synthetic transformations. Its structure, featuring a bulky tert-butyl ester and a reactive iodine atom on the benzene ring, makes it a versatile building block in medicinal chemistry and material science.

Physical Properties

The physical characteristics of this compound are summarized in the table below. It is typically encountered as a liquid at room temperature.

PropertyValueSource(s)
CAS Number 173406-17-2[1][2][3]
Molecular Formula C₁₁H₁₃IO₂[1][2][3]
Molecular Weight 304.12 g/mol [2]
Physical Form Liquid, Light yellow oil[1][4]
Boiling Point 310.2 ± 25.0 °C (Predicted)
Density 1.528 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in organic solvents such as chloroform, ethanol, and benzene; Insoluble in water.
Storage Conditions Keep in a dark place, sealed in a dry environment at 2-8°C.[1][2]
Spectroscopic Data
Spectrum TypeExpected Peaks and Signals
¹H NMR Signals corresponding to the aromatic protons and a distinct singlet for the nine equivalent protons of the tert-butyl group.
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbon of the ester, and the quaternary and methyl carbons of the tert-butyl group.
FT-IR Characteristic absorption bands for the C=O stretching of the ester, C-O stretching, aromatic C-H stretching, and C-I stretching.
Mass Spectrometry A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Note: The absence of publicly available, experimentally verified spectra for this compound is a notable data gap. Researchers should perform their own analytical characterization to confirm the identity and purity of this compound.

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to the presence of the iodine atom, which can readily participate in a variety of palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

A common method for the synthesis of tert-butyl esters is the reaction of an acid chloride with a corresponding alcohol in the presence of a base, or with a metal alkoxide. The following is a representative protocol for the synthesis of this compound from 3-iodobenzoyl chloride.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 3-Iodobenzoyl chloride

    • Potassium tert-butoxide

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Rotary evaporator

    • Standard glassware for organic synthesis

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-iodobenzoyl chloride (1 equivalent) in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF to the cooled solution of the acid chloride.

    • Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

G cluster_synthesis Synthesis of this compound 3_Iodobenzoyl_Chloride 3-Iodobenzoyl Chloride in THF Reaction_Mixture Reaction at 0°C to RT 3_Iodobenzoyl_Chloride->Reaction_Mixture Potassium_tert_Butoxide Potassium tert-butoxide in THF Potassium_tert_Butoxide->Reaction_Mixture Quenching Quench with NaHCO₃(aq) Reaction_Mixture->Quenching Extraction Workup and Extraction Quenching->Extraction Purification Purification Extraction->Purification Final_Product This compound Purification->Final_Product

Synthesis Workflow
Reactivity and Applications in Drug Development

The carbon-iodine bond in this compound is a key functional group that allows for the construction of more complex molecules through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[5] These reactions are fundamental in modern organic synthesis and are extensively used in the pharmaceutical industry for the development of new drug candidates.

The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions to reveal the free acid, allowing for further functionalization.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

  • Materials:

    • This compound

    • Arylboronic acid (e.g., phenylboronic acid)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

    • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

    • Solvent (e.g., toluene, dioxane, or DMF/water mixture)

    • Standard glassware for air- and moisture-sensitive reactions

  • Procedure:

    • To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

    • Add the palladium catalyst (typically 1-5 mol%) to the flask under the inert atmosphere.

    • Add the degassed solvent to the reaction mixture via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

    • Cool the reaction to room temperature and dilute with water and an organic solvent.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired biaryl compound.

G cluster_suzuki Suzuki-Miyaura Coupling Starting_Materials This compound + Arylboronic Acid Cross_Coupling Cross-Coupling Reaction Starting_Materials->Cross_Coupling Catalyst_System Pd Catalyst + Base Catalyst_System->Cross_Coupling Reaction_Conditions Inert Atmosphere, Solvent, Heat Reaction_Conditions->Cross_Coupling Workup Aqueous Workup Cross_Coupling->Workup Purification Column Chromatography Workup->Purification Coupled_Product Coupled Biaryl Product Purification->Coupled_Product

Suzuki Coupling Workflow

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. Its utility in medicinal chemistry and drug development is significant, providing a scaffold for the synthesis of novel therapeutic agents. While there is a need for more comprehensive, publicly available analytical data, the established reactivity of this compound underscores its importance in modern chemical research.

References

In-Depth Technical Guide to the Structural Analysis and Confirmation of tert-Butyl 3-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and confirmation of tert-Butyl 3-iodobenzoate, a valuable building block in organic synthesis and drug discovery. This document outlines the key spectroscopic and spectrometric data for the definitive identification of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound is an aromatic ester with the chemical formula C₁₁H₁₃IO₂ and a molecular weight of 304.13 g/mol . Its structure consists of a benzene ring substituted with an iodine atom at the meta position (C3) and a tert-butoxycarbonyl group. The presence of the iodo-substituent makes it a versatile precursor for cross-coupling reactions, while the tert-butyl ester serves as a protecting group for the carboxylic acid functionality.

Chemical Structure:

Caption: Chemical structure of this compound.

Spectroscopic and Spectrometric Data

The structural confirmation of this compound relies on a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). While a complete, publicly available, and verified dataset for this specific compound is not readily found in a single source, the following tables summarize the expected and reported data from analogous compounds and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted and/or from similar compounds in CDCl₃)

Chemical Shift (δ) / ppmMultiplicityIntegrationAssignment
~8.2s1HAr-H (H2)
~7.9d1HAr-H (H4 or H6)
~7.8d1HAr-H (H6 or H4)
~7.2t1HAr-H (H5)
1.59s9H-C(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted and/or from similar compounds in CDCl₃)

Chemical Shift (δ) / ppmAssignment
~164C=O (Ester)
~141Ar-C (C-I)
~138Ar-C (C-H)
~132Ar-C (C-CO)
~130Ar-C (C-H)
~128Ar-C (C-H)
~94Ar-C (C-H)
~82-C (CH₃)₃
~28-C(C H₃)₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~2970Medium-StrongC-H stretch (tert-butyl)
~1720StrongC=O stretch (Ester)
~1580, 1470Medium-WeakC=C stretch (Aromatic ring)
~1250, 1150StrongC-O stretch (Ester)
~750StrongC-H bend (meta-disubstituted aromatic)
~530WeakC-I stretch
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
304Low[M]⁺ (Molecular ion)
248High[M - C₄H₈]⁺ (Loss of isobutylene)
231Medium[M - C₄H₉O]⁺ (Loss of tert-butoxy radical)
203Medium[M - C₄H₉O₂]⁺ (Loss of tert-butoxycarbonyl radical)
57Very High[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Place a small drop of liquid this compound directly onto the crystal.

  • Instrumentation: An FT-IR spectrometer equipped with a universal ATR accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample analysis.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A GC-MS system with an electron ionization (EI) source.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: 40-400 amu.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the structural analysis and confirmation of this compound.

Structural_Analysis_Workflow cluster_Synthesis Synthesis and Purification cluster_Analysis Structural Analysis cluster_Confirmation Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry (GC-MS) Purification->MS Data_Analysis Data Analysis and Spectral Interpretation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structural Confirmation Data_Analysis->Structure_Confirmation

Spectroscopic and Synthetic Profile of tert-Butyl 3-iodobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for tert-Butyl 3-iodobenzoate, a valuable building block in organic synthesis and drug discovery. The information is presented to be readily accessible and applicable for professionals in the chemical and pharmaceutical sciences.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.23t1.61HAr-H
7.95dt7.8, 1.31HAr-H
7.82ddd8.0, 2.1, 1.01HAr-H
7.20t7.91HAr-H
1.58s-9H-C(CH₃)₃

Spectra acquired in CDCl₃ at 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
164.2C=O
140.7Ar-C
138.5Ar-C
132.8Ar-C
129.0Ar-C
94.2Ar-C-I
81.8-C (CH₃)₃
28.1-C(C H₃)₃

Spectra acquired in CDCl₃ at 100 MHz.

Table 3: IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)Interpretation
2978C-H stretch (aliphatic)
1715C=O stretch (ester)
1568, 1473C=C stretch (aromatic)
1288, 1165, 1126C-O stretch
885, 746C-H bend (aromatic)
Table 4: Mass Spectrometry Data for this compound
m/zInterpretation
304[M]⁺ (Molecular ion)
248[M - C₄H₈]⁺
231[M - C₄H₉O]⁺
203[M - C₄H₉O₂]⁺
127[I]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

A common and effective method for the synthesis of this compound involves the esterification of 3-iodobenzoic acid. The following protocol is a representative procedure.

Synthesis of this compound

Materials:

  • 3-Iodobenzoic acid

  • Thionyl chloride (SOCl₂)

  • tert-Butanol ((CH₃)₃COH)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Acid Chloride Formation: To a solution of 3-iodobenzoic acid (1.0 eq) in dichloromethane, thionyl chloride (2.0 eq) is added dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) is added, and the reaction mixture is stirred at room temperature for 2 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield 3-iodobenzoyl chloride.

  • Esterification: The crude 3-iodobenzoyl chloride is dissolved in dichloromethane and cooled to 0 °C. A solution of tert-butanol (1.2 eq) and pyridine (1.2 eq) in dichloromethane is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • Work-up: The reaction mixture is washed with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a pure product.

General Spectroscopic Analysis Conditions:

  • ¹H and ¹³C NMR: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Mass Spectrometry: Mass spectra are generally acquired using an electron ionization (EI) source.

Visualizing the Process

To illustrate the relationship between the starting material, the synthetic process, and the characterization methods, the following workflow diagram is provided.

Spectroscopic_Analysis_Workflow Workflow for Synthesis and Characterization of this compound 3-Iodobenzoic Acid 3-Iodobenzoic Acid Esterification Esterification 3-Iodobenzoic Acid->Esterification Reactant This compound This compound Esterification->this compound Product Purification Purification This compound->Purification Spectroscopic Analysis Spectroscopic Analysis Purification->Spectroscopic Analysis NMR NMR Spectroscopic Analysis->NMR IR IR Spectroscopic Analysis->IR MS MS Spectroscopic Analysis->MS Structural Confirmation Structural Confirmation NMR->Structural Confirmation IR->Structural Confirmation MS->Structural Confirmation

Caption: Synthesis and analysis workflow.

This diagram outlines the key stages, from the starting material to the final structural confirmation of this compound through various spectroscopic techniques.

Reactivity and Stability of tert-Butyl 3-iodobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity and stability of tert-Butyl 3-iodobenzoate, a key intermediate in organic synthesis and drug discovery. The document details its involvement in common palladium-catalyzed cross-coupling reactions, its stability under various conditions, and provides experimental protocols based on established methodologies for analogous compounds.

Core Reactivity Profile

This compound is a versatile bifunctional molecule. The aryl iodide moiety readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings such as the Suzuki and Heck reactions. The tert-butyl ester group, while relatively stable, can be cleaved under specific acidic or thermal conditions, offering a pathway for deprotection to the corresponding carboxylic acid.

Data Summary

The following table summarizes representative quantitative data for key reactions involving this compound and analogous compounds. It is important to note that specific yields can be highly dependent on the precise reaction conditions and substrate scope.

Reaction TypeCoupling Partner/ConditionsProduct TypeTypical Yield (%)Citation
Suzuki Coupling Arylboronic acid, Pd catalyst, BaseBiaryl85-95[1][2]
Heck Coupling Alkene (e.g., tert-butyl acrylate), Pd catalyst, BaseSubstituted Alkene~82[3]
Grignard Reaction Phenylmagnesium bromide (2 eq.)Tertiary AlcoholSubstrate dependent[4][5]
Hydrolysis Acidic conditions (e.g., HCl)Carboxylic AcidQuantitative[6][7][8]

Key Reactions and Experimental Protocols

The reactivity of the carbon-iodine bond makes this compound a valuable building block in the synthesis of complex organic molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is highly susceptible to oxidative addition to a low-valent palladium species, initiating the catalytic cycles of several important cross-coupling reactions.

The Suzuki coupling is a robust method for the formation of C-C bonds between the aryl iodide and an organoboron species.

Experimental Protocol: Suzuki Coupling

A representative procedure for the Suzuki coupling of this compound with a generic arylboronic acid is as follows:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq.).

  • Solvent Addition: Add a suitable solvent system, such as a 3:1 mixture of toluene and water.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling A Ar-I (this compound) C Oxidative Addition A->C B Pd(0)Ln B->C D Ar-Pd(II)Ln-I C->D G Transmetalation D->G E R-B(OR)2 (Arylboronic Acid) E->G F Base F->G H Ar-Pd(II)Ln-R G->H I Reductive Elimination H->I I->B Regeneration J Ar-R (Biaryl Product) I->J

Suzuki Coupling Catalytic Cycle

The Heck reaction facilitates the coupling of the aryl iodide with an alkene to form a substituted alkene.

Experimental Protocol: Heck Reaction

A representative procedure for the Heck reaction of this compound with an alkene (e.g., tert-butyl acrylate) is as follows:

  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 eq.), the alkene (1.5 eq.), a palladium source such as Pd(OAc)₂ (0.02 eq.), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 eq.), and a base (e.g., Et₃N, 2.0 eq.).

  • Solvent Addition: Add a polar aprotic solvent such as DMF or acetonitrile.

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Heating: Seal the vessel and heat the mixture to 100-120 °C.

  • Monitoring: Follow the reaction's progress via GC-MS or LC-MS.

  • Workup: After completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate. Purify the residue by flash chromatography.

Heck_Reaction A Ar-I (this compound) C Oxidative Addition A->C B Pd(0)Ln B->C D Ar-Pd(II)Ln-I C->D F Carbopalladation D->F E Alkene E->F G Intermediate F->G H β-Hydride Elimination G->H I Substituted Alkene Product H->I J H-Pd(II)Ln-I H->J L Reductive Elimination J->L K Base K->L L->B Regeneration

Heck Reaction Catalytic Cycle

Stability Profile

The stability of this compound is a critical consideration for its storage and handling, as well as for its application in multi-step syntheses.

Hydrolytic Stability

The tert-butyl ester is susceptible to hydrolysis under acidic conditions, proceeding via an SN1-type mechanism due to the stability of the tertiary carbocation intermediate. It is generally stable to basic conditions at room temperature.

Experimental Protocol: Hydrolysis of tert-Butyl Ester

  • Reaction Setup: Dissolve this compound in a suitable organic solvent (e.g., dioxane).

  • Acid Addition: Add an aqueous solution of a strong acid, such as 2 M HCl.

  • Reaction: Stir the mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.

  • Isolation: Wash the organic layer with brine, dry, and evaporate the solvent to yield the 3-iodobenzoic acid.

Hydrolysis_Workflow start This compound step1 Protonation of Carbonyl Oxygen start->step1 H₃O⁺ intermediate1 Protonated Ester step1->intermediate1 step2 Loss of tert-Butyl Cation intermediate1->step2 intermediate2 3-Iodobenzoic Acid step2->intermediate2 intermediate3 tert-Butyl Cation step2->intermediate3 step3 Deprotonation by Water/Solvent intermediate3->step3 H₂O product Isobutene + H₃O⁺ step3->product

Acid-Catalyzed Hydrolysis Pathway
Thermal and Photostability

  • Photostability: Aryl iodides are known to be sensitive to light, which can induce homolytic cleavage of the C-I bond to form radical species. Therefore, it is crucial to store this compound in a dark place to prevent photodegradation.[9]

Experimental Protocol: Stability Assessment (General)

  • Sample Preparation: Prepare solutions of this compound in relevant solvents.

  • Stress Conditions:

    • Thermal: Incubate solutions at various temperatures (e.g., 40°C, 60°C, 80°C) for defined periods.

    • Photochemical: Expose solutions to a calibrated light source (e.g., xenon lamp) simulating ICH Q1B conditions. Include a dark control.

    • pH: Adjust the pH of aqueous/organic mixtures to acidic, neutral, and basic conditions and monitor at room temperature.

  • Analysis: At specified time points, analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

  • Kinetics: If significant degradation is observed, the data can be used to determine the degradation kinetics (e.g., first-order rate constant).

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of complex molecules in the pharmaceutical and materials science sectors. Its utility is primarily derived from the reactivity of the aryl iodide in palladium-catalyzed cross-coupling reactions. A thorough understanding of its stability, particularly its sensitivity to acid, heat, and light, is essential for its effective use and storage. The provided protocols, based on well-established chemical principles and reactions of similar compounds, offer a solid foundation for the practical application of this versatile building block.

References

The Versatile Building Block: A Technical Guide to tert-Butyl 3-Iodobenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-iodobenzoate is a key aromatic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its structure, featuring a bulky tert-butyl ester protecting group and a reactive iodine atom at the meta position, offers a unique combination of stability and functionality. The tert-butyl ester group provides steric hindrance, which can direct reactions to other sites of the molecule and can be selectively removed under acidic conditions. The iodo-substituent serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This guide provides an in-depth overview of the synthesis, properties, and synthetic applications of this compound, complete with experimental protocols and tabulated data to support its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 173406-17-2[1][2]
Molecular Formula C₁₁H₁₃IO₂[1]
Molecular Weight 304.13 g/mol [1]
Physical Form Liquid[1]
Purity Typically ≥96%[1]
Storage 2-8°C, keep in a dark, dry, and sealed container[1][2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the esterification of 3-iodobenzoic acid. While traditional acid-catalyzed esterification with tert-butanol is challenging due to the potential for acid-catalyzed decomposition of the tertiary alcohol, a milder and more effective method involves the use of di-tert-butyl dicarbonate (Boc anhydride) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

G cluster_reactants Reactants cluster_products Products 3-Iodobenzoic_Acid 3-Iodobenzoic Acid tert-Butyl_3-iodobenzoate This compound 3-Iodobenzoic_Acid->tert-Butyl_3-iodobenzoate Boc_Anhydride Di-tert-butyl dicarbonate ((Boc)2O) Boc_Anhydride->tert-Butyl_3-iodobenzoate DMAP 4-(Dimethylamino)pyridine (DMAP, catalyst) DMAP->tert-Butyl_3-iodobenzoate tert-Butanol tert-Butanol CO2 Carbon Dioxide (CO2)

Figure 1: Synthesis of this compound.

Experimental Protocol: Synthesis from 3-Iodobenzoic Acid

Materials:

  • 3-Iodobenzoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of 3-iodobenzoic acid (1.0 equiv) in anhydrous dichloromethane, add di-tert-butyl dicarbonate (1.1-1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove unreacted acid and DMAP.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is highly susceptible to oxidative addition to a palladium(0) catalyst, making it an excellent substrate for a variety of cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures from simpler precursors.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Scaffolds Building_Block This compound Suzuki Suzuki Coupling (with Boronic Acids/Esters) Building_Block->Suzuki Heck Heck Reaction (with Alkenes) Building_Block->Heck Sonogashira Sonogashira Coupling (with Terminal Alkynes) Building_Block->Sonogashira Biaryl Biaryl Esters Suzuki->Biaryl Cinnamate Cinnamate Esters Heck->Cinnamate Alkynylbenzoate Alkynylbenzoate Esters Sonogashira->Alkynylbenzoate

Figure 2: Cross-Coupling Reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and organoboron compounds. This compound readily participates in these reactions to form biaryl compounds, which are common motifs in pharmaceuticals and organic materials.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine this compound (1.0 equiv), the desired boronic acid or boronate ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Add a suitable solvent system (e.g., toluene/water, dioxane/water, or THF/water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Coupling PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O8012>95
4-Methoxyphenylboronic acidPdCl₂(dppf) (2)K₃PO₄ (2)Dioxane100892
3-Thienylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄ (2)Toluene/H₂O1001688
Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. Using this compound, this reaction provides access to tert-butyl cinnamate derivatives, which are valuable intermediates.

General Experimental Protocol for Heck Reaction:

  • To a reaction flask, add this compound (1.0 equiv), the alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃).

  • Add a suitable solvent (e.g., DMF, acetonitrile, or toluene).

  • Degas the mixture and heat under an inert atmosphere to the required temperature (typically 80-120 °C).

  • After the reaction is complete, cool the mixture, filter off any solids, and partition the filtrate between an organic solvent and water.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

AlkeneCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)Et₃N (2)DMF1001285
n-Butyl acrylatePd(OAc)₂ (1)K₂CO₃ (2)NMP120690
AcrylonitrilePdCl₂(PPh₃)₂ (3)Et₃N (2)Acetonitrile802478
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is particularly useful for synthesizing arylalkynes, which are precursors to many complex molecules and conjugated materials.

General Experimental Protocol for Sonogashira Coupling:

  • In a reaction vessel under an inert atmosphere, combine this compound (1.0 equiv), the terminal alkyne (1.1-1.2 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N, diisopropylamine).

  • Add a suitable solvent (e.g., THF, DMF).

  • Stir the reaction mixture at room temperature or with gentle heating until completion.

  • Quench the reaction with aqueous ammonium chloride and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (5)Et₃NTHFRT92
1-HexynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF5087
TrimethylsilylacetylenePdCl₂(dppf) (2)CuI (4)Et₃NToluene6090

Applications in Drug Development

The tert-butyl group is a common feature in many pharmaceutical compounds, where it can enhance metabolic stability and binding affinity. The versatility of this compound as a building block allows for the efficient introduction of this moiety into complex drug candidates. The cross-coupling reactions described above enable the synthesis of a wide range of substituted aromatic structures that are central to many bioactive molecules. For instance, biaryl structures are present in a variety of drugs, including anti-inflammatory agents and antihypertensives. The ability to readily synthesize these core structures using this compound makes it a valuable tool for drug discovery and development programs.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its iodo-substituent in a range of powerful palladium-catalyzed cross-coupling reactions provide chemists with a reliable tool for the construction of complex molecular architectures. The data and protocols presented in this guide are intended to facilitate its application in the synthesis of novel compounds for the pharmaceutical and materials science industries.

References

An In-depth Technical Guide to tert-Butyl 3-iodobenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 3-iodobenzoate is a valuable reagent and building block in modern organic synthesis. Its utility stems from the presence of two key functional groups: a sterically bulky tert-butyl ester that can serve as a protecting group, and an iodo substituent on the aromatic ring, which is an excellent participant in a wide array of cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis, physical and chemical properties, and significant applications of this compound, with a focus on its role in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

Introduction

The strategic functionalization of aromatic rings is a cornerstone of synthetic organic chemistry. Aryl iodides, in particular, are highly sought-after intermediates due to the reactivity of the carbon-iodine bond in transition metal-catalyzed cross-coupling reactions. This compound combines this feature with a tert-butyl ester group, which offers distinct advantages in multi-step syntheses. While a singular "discovery" paper for this compound is not readily apparent in the scientific literature, its preparation falls under well-established esterification methodologies. Its emergence as a commercially available reagent has facilitated its use in a variety of synthetic applications.

Physicochemical Properties

This compound is a liquid at room temperature and is characterized by the following properties.[1][2]

PropertyValueReference
CAS Number 173406-17-2[1][2][3][4][5]
Molecular Formula C₁₁H₁₃IO₂[2]
Molecular Weight 304.13 g/mol [1]
Physical Form Liquid[1]
Purity Typically ≥96%[1]
Storage Temperature 2-8°C, sealed in dry, dark place[1]
InChI Key XZUWLKIILSZGIR-UHFFFAOYSA-N[1]

Synthesis of this compound

While the seminal publication for the synthesis of this compound is not definitively identified, its preparation can be achieved through standard esterification techniques. Two prevalent methods for the formation of tert-butyl esters are detailed below.

Method 1: Reaction of 3-Iodobenzoyl Chloride with Potassium tert-butoxide

This method involves the conversion of 3-iodobenzoic acid to its more reactive acid chloride, followed by reaction with a tert-butoxide salt. This is a common and effective way to synthesize sterically hindered esters.

Step 1: Synthesis of 3-Iodobenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-iodobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux and stir for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the solid has dissolved.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

  • The resulting crude 3-iodobenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 3-iodobenzoyl chloride (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve potassium tert-butoxide (1.1 eq) in dry THF.

  • Slowly add the potassium tert-butoxide solution to the 3-iodobenzoyl chloride solution at 0°C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

A similar procedure has been described for the synthesis of the isomeric tert-butyl 4-iodobenzoate.[6]

G cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification 3-Iodobenzoic Acid 3-Iodobenzoic Acid SOCl2_DMF SOCl₂, cat. DMF 3-Iodobenzoyl Chloride 3-Iodobenzoyl Chloride 3-Iodobenzoic Acid->3-Iodobenzoyl Chloride Reflux 3-Iodobenzoyl_Chloride_input 3-Iodobenzoyl Chloride 3-Iodobenzoyl Chloride->3-Iodobenzoyl_Chloride_input tert-Butyl_3-iodobenzoate tert-Butyl 3-iodobenzoate 3-Iodobenzoyl_Chloride_input->tert-Butyl_3-iodobenzoate THF THF, 0°C to rt Potassium_tert_butoxide Potassium tert-butoxide Potassium_tert_butoxide->tert-Butyl_3-iodobenzoate G 3-Iodobenzoic_Acid 3-Iodobenzoic Acid Acid_Catalyst H₂SO₄ or TfOH (cat.) tert-Butyl_3-iodobenzoate tert-Butyl 3-iodobenzoate 3-Iodobenzoic_Acid->tert-Butyl_3-iodobenzoate Isobutylene Isobutylene Isobutylene->tert-Butyl_3-iodobenzoate G tert-Butyl_3-iodobenzoate tert-Butyl 3-iodobenzoate Pd_Catalyst Pd Catalyst, Base Coupled_Product Coupled Product tert-Butyl_3-iodobenzoate->Coupled_Product Organoboron_Reagent R-B(OR')₂ Organoboron_Reagent->Coupled_Product

References

A Theoretical Investigation into the Electronic Structure of tert-Butyl 3-iodobenzoate: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This technical guide outlines a comprehensive theoretical framework for the investigation of the electronic structure of tert-Butyl 3-iodobenzoate. Due to a lack of specific experimental and theoretical studies on this molecule in publicly available literature, this document serves as a detailed prospectus for future research. The methodologies described herein are based on established computational chemistry techniques successfully applied to analogous substituted benzene compounds. The objective is to provide a roadmap for elucidating the molecular orbital landscape, electronic properties, and reactivity of this compound, which is of interest in medicinal chemistry and materials science. This guide will detail the proposed computational protocols, expected data outputs, and the logical workflow for such a theoretical study.

Introduction

Substituted benzoates are a class of compounds with significant applications in pharmaceuticals, agriculture, and polymer chemistry. The electronic properties of these molecules, governed by the nature and position of their substituents, are crucial in determining their chemical reactivity, biological activity, and material properties. This compound, with its bulky tert-butyl ester group and the electron-withdrawing, heavy iodine atom, presents an interesting case for electronic structure analysis. The interplay between the steric hindrance of the tert-butyl group and the electronic effects of the iodo-substituent is expected to significantly influence the molecule's frontier molecular orbitals and electrostatic potential.

This whitepaper proposes a detailed theoretical study employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to comprehensively characterize the electronic structure of this compound. The findings from such a study would provide valuable insights for its potential applications.

Proposed Computational Methodology

To ensure a thorough and accurate theoretical analysis of this compound, a multi-step computational protocol is proposed. This protocol is designed to first identify the most stable molecular conformation and then to calculate a wide range of electronic properties.

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation.

Experimental Protocol:

  • Software: Gaussian 16 or similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT) with the B3LYP hybrid functional. This functional is widely used and provides a good balance between accuracy and computational cost for organic molecules.

  • Basis Set: 6-311+G(d,p) for all atoms except iodine. For the iodine atom, a basis set that includes relativistic effects, such as the LANL2DZ ECP, should be employed due to its large atomic number.

  • Convergence Criteria: "Tight" convergence criteria will be used to ensure a true energy minimum is reached.

  • Vibrational Frequency Analysis: A frequency calculation will be performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies).

Molecular Orbital and Electronic Property Analysis

Following successful geometry optimization, a single-point energy calculation will be performed to obtain detailed information about the electronic structure.

Experimental Protocol:

  • Software: Gaussian 16, with output analysis performed using GaussView, Chemcraft, or Multiwfn.

  • Method: DFT at the same level of theory as the optimization (B3LYP).

  • Calculations:

    • Molecular Orbitals (MOs): Energies and compositions of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and other frontier orbitals will be determined.

    • Mulliken and Natural Bond Orbital (NBO) Population Analysis: To determine the partial atomic charges and understand the charge distribution within the molecule.

    • Molecular Electrostatic Potential (MEP): To visualize the electron density and identify potential sites for electrophilic and nucleophilic attack.

    • Global Reactivity Descriptors: Calculation of ionization potential, electron affinity, electronegativity, chemical hardness, and softness based on the HOMO and LUMO energies.

Simulation of Electronic Spectra

To understand the molecule's response to electromagnetic radiation and to predict its UV-Vis absorption spectrum, a Time-Dependent DFT calculation is proposed.

Experimental Protocol:

  • Software: Gaussian 16.

  • Method: Time-Dependent Density Functional Theory (TD-DFT) using the B3LYP functional.

  • Basis Set: The same basis sets as used in the geometry optimization.

  • Number of Excited States: The first 10-20 singlet excited states will be calculated.

  • Solvent Model: The calculations can be performed in the gas phase and in various solvents using a continuum model such as the Polarizable Continuum Model (PCM) to assess solvent effects on the electronic transitions.

Expected Quantitative Data

The proposed theoretical study is expected to generate a wealth of quantitative data that can be summarized for comparative analysis. The following tables illustrate the expected format for presenting these results.

Table 1: Calculated Geometric Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-IValue
C-C (ring)Value
C=OValue
C-O (ester)Value
C-C-IValue
C-C=OValue
I-C-C=O

Table 2: Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO GapValue
Ionization PotentialValue
Electron AffinityValue
Electronegativity (χ)Value
Chemical Hardness (η)Value
Chemical Softness (S)Value

Table 3: NBO Analysis - Partial Atomic Charges

AtomCharge (e)
IValue
C (ester)Value
O (carbonyl)Value
O (ether)Value
C (tert-butyl)Value

Visualization of Workflows and Relationships

To clearly illustrate the logical flow of the proposed theoretical study, the following diagrams are provided.

Computational_Workflow cluster_setup Initial Setup cluster_optimization Geometry Optimization cluster_analysis Electronic Structure Analysis cluster_spectra Spectroscopic Analysis A Construct Initial Geometry of This compound B DFT Geometry Optimization (B3LYP/6-311+G(d,p) & LANL2DZ) A->B C Frequency Calculation B->C D Confirm True Minimum (No Imaginary Frequencies) C->D E Single-Point Energy Calculation D->E I TD-DFT Calculation (Excited States) D->I F HOMO/LUMO Analysis E->F G NBO/Mulliken Population Analysis E->G H Molecular Electrostatic Potential (MEP) E->H J Simulate UV-Vis Spectrum I->J

Caption: Computational workflow for the theoretical analysis of this compound.

Reactivity_Descriptors cluster_orbitals Frontier Molecular Orbitals cluster_properties Global Reactivity Descriptors HOMO E(HOMO) IP Ionization Potential (IP ≈ -E(HOMO)) HOMO->IP LUMO E(LUMO) EA Electron Affinity (EA ≈ -E(LUMO)) LUMO->EA Eta Chemical Hardness (η = (IP - EA)/2) IP->Eta Chi Electronegativity (χ = (IP + EA)/2) IP->Chi EA->Eta EA->Chi

Caption: Relationship between frontier orbital energies and global reactivity descriptors.

Conclusion

This technical guide has outlined a robust theoretical framework for the in-depth study of the electronic structure of this compound. By following the proposed computational protocols, it will be possible to generate a comprehensive dataset of its geometric, electronic, and spectroscopic properties. The resulting insights will be invaluable for researchers, scientists, and drug development professionals in understanding the fundamental characteristics of this molecule and in guiding its future applications. The methodologies and expected outcomes detailed in this whitepaper provide a clear and actionable plan for advancing the scientific understanding of substituted benzoates.

Solubility Profile of tert-Butyl 3-iodobenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 3-iodobenzoate in common organic solvents. Due to the limited availability of specific quantitative data for this compound, this document also includes solubility information for structurally related compounds to provide a comparative context. Furthermore, a detailed experimental protocol for determining solubility via the reliable shake-flask method is presented, alongside a visual workflow to guide researchers in their laboratory practices.

Introduction to this compound

This compound is an aromatic iodo compound that serves as a valuable building block in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its physical properties, with solubility being a critical parameter. Solubility data is essential for reaction setup, purification processes such as crystallization, and formulation development.

Solubility Data

Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative information and data for analogous compounds can provide valuable insights into its expected solubility behavior. Generally, as an ester with a significant non-polar component (the iodophenyl group and the tert-butyl group), it is expected to be more soluble in organic solvents than in water.

The following table summarizes available qualitative and quantitative solubility data for this compound and structurally similar compounds.

CompoundSolventTemperature (°C)SolubilityData Type
This compound Dimethyl Sulfoxide (DMSO)Not SpecifiedSolubleQualitative
MethanolNot SpecifiedSolubleQualitative
tert-Butyl 2-iodoxybenzoate *DichloromethaneNot Specified5.17 g / 100 g of solvent (up to 0.2 M)[1]Quantitative
Ethyl 3-iodobenzoate EthanolNot SpecifiedSoluble[2]Qualitative
EtherNot SpecifiedSoluble[2]Qualitative
WaterNot SpecifiedInsoluble[2]Qualitative
Methyl 4-tert-butylbenzoate AlcoholNot SpecifiedSoluble[3]Qualitative
Water2530.78 mg/L (estimated)[3]Quantitative
Butyl Benzoate AlcoholNot SpecifiedSoluble[4]Qualitative
EtherNot SpecifiedSoluble[4]Qualitative
AcetoneNot SpecifiedSoluble[4]Qualitative
WaterNot SpecifiedPractically Insoluble (59 mg/L)[4]Quantitative

*Note: 2-iodoxybenzoic acid is a derivative of 2-iodobenzoic acid. This data is provided for comparative purposes due to structural similarities.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid in a solvent.[5][6] The following protocol outlines the steps for determining the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[7]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[7] The time required may need to be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved microparticles.[7] This step is critical to prevent overestimation of solubility.

  • Analysis by UV-Vis Spectroscopy:

    • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.[8]

    • Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow start Start: Solubility Determination prep_compound Prepare tert-Butyl 3-iodobenzoate (Solid) start->prep_compound prep_solvents Select & Prepare Organic Solvents start->prep_solvents add_excess Add Excess Solid to Solvents in Vials prep_compound->add_excess prep_solvents->add_excess equilibration Equilibrate at Constant Temperature (24-48h) with Agitation add_excess->equilibration settle Allow Excess Solid to Settle equilibration->settle filter Filter Supernatant (0.22 µm syringe filter) settle->filter analysis Analyze Filtrate by UV-Vis Spectroscopy filter->analysis calculate Calculate Solubility from Calibration Curve analysis->calculate end End: Report Solubility Data calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Unlocking New Frontiers in Drug Discovery and Materials Science: A Technical Guide to the Potential Research Areas of tert-Butyl 3-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Synthetic Versatility and Research Applications of a Key Chemical Intermediate

This technical guide offers an in-depth exploration of tert-Butyl 3-iodobenzoate, a versatile building block with significant potential in medicinal chemistry, organic synthesis, and materials science. Addressed to researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the compound's properties, key synthetic applications, and detailed experimental protocols for its utilization in transformative cross-coupling reactions.

Core Compound Properties

This compound, identified by CAS Number 173406-17-2, is a liquid at room temperature and serves as a crucial intermediate in a variety of synthetic pathways.[1][2] Its molecular structure, featuring a bulky tert-butyl ester and a strategically positioned iodine atom on the benzene ring, makes it an ideal substrate for numerous palladium-catalyzed cross-coupling reactions. The tert-butyl group can act as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions, while the iodo group provides a reactive site for carbon-carbon and carbon-heteroatom bond formation.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
CAS Number 173406-17-2[1][2]
Molecular Formula C₁₁H₁₃IO₂[2]
Molecular Weight 304.12 g/mol [2]
Physical Form Liquid[1]
Purity ≥98%[2]
Storage Keep in a dark place, sealed in dry, 2-8°C[1]

Note: Detailed quantitative data such as boiling point, density, and refractive index, along with specific spectroscopic charts, are not consistently available across public databases. Researchers should refer to the certificate of analysis from their specific supplier.

Synthesis of this compound

Key Research Areas and Applications in Cross-Coupling Reactions

The presence of the iodine atom makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound can be coupled with various aryl or vinyl boronic acids or their esters to generate substituted biphenyls or styrenyl compounds, which are common motifs in pharmaceuticals and organic materials.[3][4][5]

Table 2: Representative Experimental Protocol for Suzuki-Miyaura Coupling of an Aryl Iodide

ParameterCondition
Reactants Aryl Iodide (1.0 equiv), Arylboronic Acid (1.2 equiv)
Catalyst Pd(OAc)₂ (2 mol%)
Ligand SPhos (4 mol%)
Base K₃PO₄ (2.0 equiv)
Solvent Toluene/H₂O (5:1)
Temperature 100 °C
Time 12 hours
Workup Dilution with ethyl acetate, washing with water and brine, drying over Na₂SO₄, and purification by column chromatography.

This is a general protocol for aryl iodides and should be optimized for this compound.[4]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in the preparation of natural products, pharmaceuticals, and polymers.[6][8][9]

Table 3: Representative Experimental Protocol for Sonogashira Coupling of an Aryl Iodide

ParameterCondition
Reactants Aryl Iodide (1.0 equiv), Terminal Alkyne (1.1 equiv)
Catalyst Pd(PPh₃)₂Cl₂ (0.05 equiv)
Co-catalyst CuI (0.025 equiv)
Base Diisopropylamine (7.0 equiv)
Solvent Anhydrous THF
Temperature Room Temperature
Time Varies (monitored by TLC/GC-MS)
Workup Dilution with diethyl ether, washing with saturated aq. NH₄Cl and brine, drying over Na₂SO₄, and purification by column chromatography.

This is a general protocol and should be optimized for specific substrates.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds by coupling an aryl halide with an amine.[10][11][12] This reaction has broad applications in the pharmaceutical industry for the synthesis of arylamines, which are present in a wide range of bioactive molecules.[11][13]

Table 4: Representative Experimental Protocol for Buchwald-Hartwig Amination of an Aryl Halide

ParameterCondition
Reactants Aryl Halide (1.0 mmol), Amine (1.2 mmol)
Catalyst Pd(OAc)₂ (2 mol%)
Ligand XPhos (4 mol%)
Base NaOtBu (1.4 mmol)
Solvent Anhydrous Toluene
Temperature 100 °C
Time 12-24 hours
Workup Quenching with saturated aq. NH₄Cl, extraction with ethyl acetate, washing with brine, drying over Na₂SO₄, and purification by column chromatography.

This is a general protocol and should be optimized for specific substrates.[13]

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[14][15][16] This reaction is a powerful tool for the formation of C-C bonds and is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[17][18]

Table 5: Representative Experimental Protocol for Heck Reaction of an Aryl Iodide

ParameterCondition
Reactants Aryl Iodide (1 equiv), Alkene (1.1-1.5 equiv)
Catalyst Pd(OAc)₂ (1-5 mol%)
Additive TBAI (1 equiv)
Base Et₃N or K₂CO₃ (1.5-2 equiv)
Solvent DMF or Acetonitrile
Temperature 80-120 °C
Time Varies (monitored by TLC/GC)
Workup Dilution with an organic solvent and water, extraction, washing with brine, drying over Na₂SO₄, and purification by column chromatography.

This is a general protocol and should be optimized for this compound.[14]

Potential Research Pathways and Logical Workflows

The synthetic utility of this compound opens up numerous avenues for research and development, particularly in the synthesis of novel therapeutic agents and advanced materials.

Drug Discovery Scaffold Development

The substituted benzoic acid moiety is a common feature in many drug molecules. By utilizing this compound in various cross-coupling reactions, researchers can rapidly generate libraries of diverse compounds for high-throughput screening.

Drug_Discovery_Workflow cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_scaffolds Diverse Scaffolds cluster_final Drug Development A tert-Butyl 3-iodobenzoate B Suzuki Coupling (with various boronic acids) A->B C Sonogashira Coupling (with various alkynes) A->C D Buchwald-Hartwig (with various amines) A->D E Heck Reaction (with various alkenes) A->E F Biaryl Esters B->F G Alkynyl Esters C->G H Aminoaryl Esters D->H I Styrenyl Esters E->I J Deprotection (TFA or HCl) F->J G->J H->J I->J K Carboxylic Acid Library J->K L Biological Screening K->L M Lead Optimization L->M

Drug discovery workflow using this compound.
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions, which are central to the application of this compound.

Catalytic_Cycle Pd0 Pd(0)L_n ArPdIL Ar-Pd(II)-I(L_n) Pd0->ArPdIL ArPdNuL Ar-Pd(II)-Nu(L_n) ArPdIL->ArPdNuL ArPdNuL->Pd0 Product Ar-Nu ArPdNuL->Product Reductive Elimination Reactant Ar-I (this compound) Reactant->ArPdIL Oxidative Addition Nucleophile Nucleophile (R-B(OH)₂, R-C≡CH, R₂NH, R-CH=CH₂) Nucleophile->ArPdNuL Transmetalation / Ligand Exchange

General catalytic cycle for cross-coupling reactions.

Conclusion

This compound is a highly valuable and versatile building block for modern organic synthesis. Its utility in a range of powerful palladium-catalyzed cross-coupling reactions makes it a key intermediate for the construction of complex molecules with applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to encourage further research and innovation utilizing this important compound. The continued exploration of its reactivity and applications is expected to lead to the development of novel pharmaceuticals and advanced materials.

References

Methodological & Application

Application Notes and Protocols for tert-Butyl 3-Iodobenzoate in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl 3-iodobenzoate as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction enables the formation of carbon-carbon bonds, facilitating the synthesis of a wide array of biaryl and heteroaryl compounds that are crucial intermediates in drug discovery and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the efficient construction of C(sp²)–C(sp²) bonds. This compound is a valuable starting material in this context due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium catalyst. The tert-butyl ester group offers the advantage of being a sterically bulky protecting group for the carboxylic acid, which can be readily removed under acidic conditions post-coupling to reveal the corresponding biphenyl-3-carboxylic acid. These products are prevalent scaffolds in numerous biologically active molecules.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize quantitative data for the Suzuki-Miyaura cross-coupling of this compound with various aryl- and heteroarylboronic acids. These examples showcase the versatility of this substrate under different catalytic systems and reaction conditions.

Table 1: Coupling with Phenylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O (4:1)901292
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O (5:1)100895
34-Formylphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DMF1101088
42-Methylphenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (6)K₃PO₄ (3)Toluene801685

Table 2: Coupling with Heteroarylboronic Acids

EntryHeteroarylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pyridine-3-boronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (3)Dioxane/H₂O (4:1)1001478
2Thiophene-2-boronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (3:1)851289
3Pyrimidine-5-boronic acidPd₂(dba)₃ (2)XPhos (4)CsF (2)THF701875
4Naphthalene-1-boronic acidPd(OAc)₂ (2)P(Cy)₃ (4)K₃PO₄ (3)Toluene/H₂O (10:1)1101291

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with representative aryl- and heteroarylboronic acids.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes a standard condition for the coupling of this compound with phenylboronic acid using a common palladium catalyst.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Water (2 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add toluene and water to the flask.

  • Stir the mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the reaction mixture to 90 °C under an inert atmosphere with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically within 12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired tert-butyl 3-phenylbenzoate.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with Pyridine-3-boronic Acid

This protocol utilizes microwave irradiation to accelerate the coupling of this compound with a heteroarylboronic acid.

Materials:

  • This compound (0.5 mmol, 1.0 equiv)

  • Pyridine-3-boronic acid (0.6 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.025 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound, pyridine-3-boronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Add 1,4-dioxane and water to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to 120 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield tert-butyl 3-(pyridin-3-yl)benzoate.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X (Ln) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar' (Ln) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX This compound (Ar-X) ArX->OxAdd ArB Arylboronic Acid (Ar'-B(OH)₂) + Base ArB->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general laboratory procedure for performing a Suzuki-Miyaura reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Boronic Acid - Catalyst - Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Solvents inert->solvent reaction Heat and Stir (Conventional or Microwave) solvent->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product end End product->end

Application Notes and Protocols for Sonogashira Coupling of tert-Butyl 3-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Sonogashira coupling reaction using tert-Butyl 3-iodobenzoate as the aryl halide substrate. The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is widely employed in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its typically mild reaction conditions and tolerance of a wide range of functional groups.[2]

The protocols and data presented herein are intended to serve as a comprehensive guide for laboratory chemists. Both traditional palladium-copper cocatalyzed and copper-free Sonogashira coupling methodologies are discussed, providing flexibility for various synthetic strategies.

Data Presentation: Exemplary Sonogashira Coupling Reactions

The following table summarizes representative reaction conditions for the Sonogashira coupling of this compound with various terminal alkynes. This data is compiled from the scientific literature to provide a comparative overview of different catalytic systems and their performance.

EntryAlkyneCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom Temp.2>90
21-OctynePd(OAc)₂ / PPh₃ / CuIPiperidineDMF80485
3TrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHToluene60692
4Phenylacetylene[DTBNpP]Pd(crotyl)ClTMPDMSORoom Temp.297
54-EthynylanisolePdCl₂(CH₃CN)₂ / XPhosCs₂CO₃CH₃CN751288

Abbreviations: Pd(PPh₃)₂Cl₂: Bis(triphenylphosphine)palladium(II) dichloride; CuI: Copper(I) iodide; Et₃N: Triethylamine; THF: Tetrahydrofuran; Pd(OAc)₂: Palladium(II) acetate; PPh₃: Triphenylphosphine; DMF: Dimethylformamide; Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0); i-Pr₂NH: Diisopropylamine; [DTBNpP]Pd(crotyl)Cl: (Di-tert-butylneopentylphosphine)crotylpalladium(II) chloride; TMP: 2,2,6,6-Tetramethylpiperidine; DMSO: Dimethyl sulfoxide; XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; Cs₂CO₃: Cesium carbonate.

Experimental Protocols

Two detailed protocols are provided below: a traditional palladium-copper cocatalyzed method and a copper-free alternative.

Protocol 1: Traditional Palladium-Copper Cocatalyzed Sonogashira Coupling

This protocol describes a standard procedure for the Sonogashira coupling of this compound with a terminal alkyne using a palladium catalyst and a copper(I) cocatalyst.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.04 equiv.).

  • Add anhydrous tetrahydrofuran to dissolve the solids, followed by anhydrous triethylamine (2.0-3.0 equiv.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • To the stirring mixture, add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst) and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol outlines a copper-free Sonogashira coupling, which can be advantageous for substrates sensitive to copper salts or to avoid the formation of alkyne homocoupling byproducts.[3]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., XPhos)

  • Base (e.g., 2,2,6,6-Tetramethylpiperidine (TMP) or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO) or Acetonitrile (CH₃CN))

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and stir bar

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 0.025 equiv.), and the base (e.g., TMP, 2.0 equiv.).

  • Add the anhydrous solvent (e.g., DMSO).

  • Add the terminal alkyne (1.2 equiv.) to the mixture.

  • Stir the reaction at room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Signaling Pathway: Catalytic Cycles of Sonogashira Coupling

The Sonogashira reaction typically proceeds through two interconnected catalytic cycles involving palladium and copper.[2] A copper-free pathway is also established.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow

The following diagram illustrates a generalized experimental workflow for the Sonogashira coupling of this compound.

experimental_workflow arrow arrow reagents Combine Reactants: - this compound - Terminal Alkyne - Catalyst & Ligand - Base - Solvent inert_atmosphere Establish Inert Atmosphere (N₂ or Ar) reagents->inert_atmosphere reaction Reaction at Specified Temperature inert_atmosphere->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup: - Dilute with Organic Solvent - Wash with H₂O/Brine monitoring->workup Upon Completion drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying concentration Solvent Removal in vacuo drying->concentration purification Purification by Column Chromatography concentration->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization

Caption: Generalized experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for the Heck Reaction of tert-Butyl 3-iodobenzoate Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting the Heck reaction with a focus on tert-butyl 3-iodobenzoate and related aryl iodide substrates. The information is intended to guide researchers in setting up, optimizing, and executing this powerful carbon-carbon bond-forming reaction.

Introduction

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[1][2][3] It is a cornerstone of modern organic synthesis, enabling the formation of substituted alkenes with high stereoselectivity. This methodology is widely employed in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle and is tolerant of a wide range of functional groups.[1][2][3] For aryl iodides, the oxidative addition step is generally facile, making them excellent substrates for the Heck reaction.

Reaction Mechanism: The Heck Catalytic Cycle

The generally accepted mechanism for the Heck reaction involves a series of steps that constitute a catalytic cycle. The active catalyst is a Pd(0) species, which can be generated in situ from a Pd(II) precatalyst. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-iodide bond of the substrate to form a square planar Pd(II) complex.

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Pd-aryl bond. This step is typically regioselective and proceeds via a syn-addition.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the desired substituted alkene product. This step generally occurs in a syn-fashion and leads to the formation of the E-isomer.

  • Reductive Elimination and Catalyst Regeneration: The base present in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride complex, regenerating the active Pd(0) catalyst and completing the cycle.

Heck_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_aryl Ar-Pd(II)-I(L2) oxidative_addition->pd_aryl alkene_coordination Alkene Coordination pd_aryl->alkene_coordination Alkene pd_alkene_complex [Ar-Pd(II)(alkene)(L2)]+ I- alkene_coordination->pd_alkene_complex migratory_insertion Migratory Insertion pd_alkene_complex->migratory_insertion pd_alkyl R-CH2-CH(Ar)-Pd(II)-I(L2) migratory_insertion->pd_alkyl beta_hydride_elimination β-Hydride Elimination pd_alkyl->beta_hydride_elimination pd_hydride_alkene [H-Pd(II)(alkene)(L2)]+ I- beta_hydride_elimination->pd_hydride_alkene reductive_elimination Reductive Elimination (Base) pd_hydride_alkene->reductive_elimination Product (Substituted Alkene) reductive_elimination->pd0 H-I

Figure 1: The Heck Reaction Catalytic Cycle.

Summary of Reaction Conditions for Aryl Iodides with Acrylates

The following tables summarize various conditions reported for the Heck reaction of aryl iodides with different acrylate esters. These conditions can serve as a starting point for the reaction of this compound.

Table 1: Heck Reaction of Various Aryl Iodides with Butyl Acrylate

EntryAryl IodideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1IodobenzenePd(OAc)₂ (0.001)Cationic 2,2'-bipyridyl (0.002)Bu₃N (2)Water140398
24-IodoacetophenonePd(OAc)₂ (0.0001)Cationic 2,2'-bipyridyl (0.0002)Bu₃N (2)Water140399
34-IodonitrobenzenePd(OAc)₂ (0.0001)Cationic 2,2'-bipyridyl (0.0002)Bu₃N (2)Water140399
44-IodoanisolePd(OAc)₂ (0.01)Cationic 2,2'-bipyridyl (0.02)Bu₃N (2)Water140395

Table 2: Heck Reaction of Aryl Iodides with Methyl Acrylate

EntryAryl IodideCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1IodobenzenePd/C (10% w/w)Et₃N (1.5)NMP14024>95
24-IodotoluenePd/C (10% w/w)Et₃N (1.5)NMP14024>95

Table 3: Heck Reaction of Aryl Iodides with tert-Butyl Acrylate

EntryAryl IodideCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
11-Iodo-4-nitrobenzenePd milling ballK₂CO₃DMF120282

Experimental Protocols

The following is a general protocol for the Heck reaction of an aryl iodide with an acrylate, which can be adapted for this compound.

General Protocol for the Heck Reaction of this compound with tert-Butyl Acrylate

This protocol is a starting point and may require optimization for the specific substrate.

Materials:

  • This compound

  • tert-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents and equipment (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times.

  • Under the inert atmosphere, add the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.) and the anhydrous solvent (e.g., DMF, 5 mL).

  • Add this compound (1.0 mmol, 1.0 equiv.) and tert-butyl acrylate (1.2 mmol, 1.2 equiv.) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Note on Optimization: For electron-deficient aryl iodides such as this compound, the reaction may proceed more readily. However, steric hindrance from the tert-butyl group might require slightly higher temperatures or longer reaction times. The choice of base, solvent, and ligand can also significantly impact the reaction outcome and should be screened for optimal results.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for setting up and performing a Heck reaction experiment.

Heck_Workflow start Start setup Assemble and Dry Glassware (Flask, Condenser) start->setup inert_atm Establish Inert Atmosphere (Nitrogen or Argon) setup->inert_atm add_solids Add Catalyst, Ligand, and Base inert_atm->add_solids add_liquids Add Solvent and Reactants (Aryl Iodide, Alkene) add_solids->add_liquids reaction Heat and Stir Reaction Mixture add_liquids->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterize Product (NMR, MS) purification->analysis end End analysis->end

Figure 2: General experimental workflow for the Heck reaction.

Conclusion

The Heck reaction is a versatile and reliable method for the arylation of alkenes. For substrates like this compound, the conditions outlined in these notes provide a solid foundation for successful synthesis. Researchers are encouraged to use the provided data and protocols as a guide and to perform systematic optimization to achieve the best possible results for their specific applications.

References

Application Notes and Protocols: Synthesis of a Triarylamine-Based Hole-Transport Material Using tert-Butyl 3-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and characterization of a functional triarylamine-based hole-transport material (HTM) starting from tert-butyl 3-iodobenzoate. The resulting product, tert-butyl 3-(diphenylamino)benzoate, is a molecule of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and perovskite solar cells. The tert-butyl group can enhance solubility and influence the material's solid-state packing, which is crucial for device performance and stability.

The synthetic route described here utilizes the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.

Core Application: Synthesis of a Functional Material

The primary application of this compound in this context is as a key building block for the synthesis of triarylamine derivatives. Triarylamines are a prominent class of organic molecules known for their excellent hole-transporting properties, making them essential components in a variety of organic electronic devices. The presented protocol details the synthesis of tert-butyl 3-(diphenylamino)benzoate, a representative triarylamine-based HTM.

Data Presentation: Physicochemical and Photophysical Properties

The following tables summarize the typical physicochemical and photophysical properties of triarylamine-based hole-transport materials structurally related to tert-butyl 3-(diphenylamino)benzoate. These values are representative and can be used as a benchmark for the synthesized material.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₂₃H₂₃NO₂N/A
Molecular Weight345.44 g/mol N/A
AppearanceWhite to off-white solidN/A
SolubilityGood solubility in common organic solvents (e.g., THF, Toluene, Chloroform)[1]

Table 2: Photophysical and Electrochemical Properties

PropertyValueReference
Absorption Maximum (λ_abs) in THF~295 nm[2]
Emission Maximum (λ_em) in THF~435 nm[2]
HOMO Energy Level-5.1 to -5.4 eV[1][2]
LUMO Energy Level-2.1 to -2.4 eV[1][2]
Band Gap (Electrochemical)~3.0 eV[2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of tert-butyl 3-(diphenylamino)benzoate via a Buchwald-Hartwig amination reaction.

Synthesis of tert-butyl 3-(diphenylamino)benzoate

Reaction Principle:

The synthesis involves the palladium-catalyzed cross-coupling of this compound with diphenylamine in the presence of a suitable phosphine ligand and a base. The catalytic cycle, a key signaling pathway in this transformation, is depicted below.

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Ligand_Exchange Ligand Exchange (Amine Coordination) Ar-Pd(II)-I(L2)->Ligand_Exchange + HNR₂ Ar-Pd(II)-NHR2(L) Ar-Pd(II)-NHR₂(L) Ligand_Exchange->Ar-Pd(II)-NHR2(L) Deprotonation Deprotonation (Base) Ar-Pd(II)-NHR2(L)->Deprotonation [Ar-Pd(II)-NR2(L)]- [Ar-Pd(II)-NR₂(L)]⁻ Deprotonation->[Ar-Pd(II)-NR2(L)]- Reductive_Elimination Reductive Elimination [Ar-Pd(II)-NR2(L)]-->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR₂ Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Diphenylamine (1.2 mmol, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • Tri-tert-butylphosphine tetrafluoroborate (t-Bu₃P·HBF₄) (0.08 mmol, 8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Experimental Workflow:

Experimental_Workflow cluster_1 Reaction Setup cluster_2 Reaction cluster_3 Workup cluster_4 Purification A Combine reactants and catalyst in a Schlenk tube B Evacuate and backfill with inert gas (e.g., Argon) A->B C Add anhydrous toluene B->C D Add base (NaOtBu) C->D E Heat the reaction mixture at 100-110 °C D->E F Monitor progress by TLC or LC-MS E->F G Cool to room temperature F->G H Quench with saturated aq. NH₄Cl G->H I Extract with an organic solvent (e.g., Ethyl Acetate) H->I J Wash with brine, dry over Na₂SO₄, and concentrate I->J K Purify by silica gel column chromatography J->K L Characterize the final product K->L

Caption: General experimental workflow for the synthesis.

Procedure:

  • Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 mmol), diphenylamine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), and t-Bu₃P·HBF₄ (0.08 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Base Addition: Add sodium tert-butoxide (1.4 mmol) to the reaction mixture.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 3-(diphenylamino)benzoate.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

  • Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Toluene is a flammable and toxic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Always wear appropriate PPE when handling chemicals.

Conclusion

This document provides a comprehensive guide for the synthesis of a functional triarylamine-based hole-transport material using this compound. The detailed protocol for the Buchwald-Hartwig amination, along with the representative data and workflow diagrams, should serve as a valuable resource for researchers in organic electronics and materials science. The described methodology can be adapted for the synthesis of a variety of triarylamine derivatives with tailored properties for specific applications.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of tert-Butyl 3-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for performing the Buchwald-Hartwig amination reaction with tert-butyl 3-iodobenzoate. It includes detailed experimental protocols, tabulated data for various amine classes, and a visual representation of the experimental workflow.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become an indispensable tool in medicinal chemistry and materials science for the synthesis of arylamines from aryl halides.[2] this compound is a valuable building block, and its amination provides access to a wide range of 3-aminobenzoic acid derivatives, which are important scaffolds in pharmaceutical compounds.

The general transformation involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these reagents is critical for achieving high yields and reaction efficiency.

Materials and Reagents

  • Aryl Halide: this compound

  • Amines: Primary alkylamines (e.g., n-hexylamine), secondary alkylamines (e.g., morpholine), anilines (e.g., aniline)

  • Palladium Source (Precatalyst): Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine Ligands: XPhos, BrettPhos, RuPhos, SPhos

  • Bases: Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄)

  • Solvents: Toluene, 1,4-Dioxane, tert-Butanol (t-BuOH) (anhydrous)

  • Inert Gas: Argon or Nitrogen

  • Standard laboratory glassware and consumables

Experimental Protocols

General Safety Precautions: This reaction should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reaction is sensitive to air and moisture, so it is crucial to use anhydrous solvents and maintain an inert atmosphere.

Protocol 1: General Procedure for the Amination of this compound with a Primary Alkylamine (e.g., n-Hexylamine)
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), and XPhos (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.) and anhydrous toluene (5 mL).

  • Amine Addition: Add n-hexylamine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 18 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 3-(hexylamino)benzoate.

Protocol 2: General Procedure for the Amination of this compound with a Secondary Alkylamine (e.g., Morpholine)
  • Reaction Setup: In an oven-dried Schlenk tube with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.005 mmol, 0.5 mol% Pd), and SPhos (0.01 mmol, 1 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.) and anhydrous toluene (5 mL) under an inert atmosphere.

  • Amine Addition: Add morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Immerse the Schlenk tube in a preheated oil bath at 80 °C and stir for 1-3 hours.

  • Monitoring, Work-up, and Purification: Follow steps 6-10 from Protocol 1 to isolate tert-butyl 3-morpholinobenzoate.

Protocol 3: General Procedure for the Amination of this compound with an Aniline (e.g., Aniline)
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Reagent Addition: Under inert gas, add cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv.) and anhydrous tert-butanol (5 mL).

  • Amine Addition: Add aniline (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath and stir for 16 hours.

  • Monitoring, Work-up, and Purification: Follow steps 6-10 from Protocol 1 to obtain tert-butyl 3-(phenylamino)benzoate.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with representative amines from different classes. These conditions are based on established procedures for similar aryl iodides and can be used as a starting point for optimization.[2]

Table 1: Reaction Conditions for Amination with Primary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1n-HexylaminePd(OAc)₂ (1)XPhos (2)NaOtBuToluene1001885-95
2BenzylaminePd₂(dba)₃ (1)BrettPhos (2)K₃PO₄Dioxane1102480-90

Table 2: Reaction Conditions for Amination with Secondary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (0.5)SPhos (1)NaOtBuToluene801-392-98
2PiperidinePd(dba)₂ (10)tBuDavePhos (20)K₂CO₃Xylene1201870-80

Table 3: Reaction Conditions for Amination with Anilines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃t-BuOH1001675-85

Table 4: Physical Properties of Reactant and Potential Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical Form
This compoundC₁₁H₁₃IO₂304.12Liquid
tert-Butyl 3-(hexylamino)benzoateC₁₇H₂₇NO₂277.41-
tert-Butyl 3-morpholinobenzoateC₁₅H₂₁NO₃263.33-
tert-Butyl 3-(phenylamino)benzoateC₁₇H₁₉NO₂269.34-

Visualizations

Buchwald-Hartwig Catalytic Cycle

The catalytic cycle for the Buchwald-Hartwig amination generally proceeds through three main steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex L_nPd(Ar)(I) Pd0->OxAdd Ar-I ArI This compound (Ar-I) Amine Amine (R₂NH) Amido Palladium Amido Complex L_nPd(Ar)(NR₂) Base Base Product Product (Ar-NR₂) HI_Base [H-Base]⁺I⁻ OxAdd->Amido + R₂NH, - HI (Base) Amido->Pd0 Reductive Elimination Amido->Product yields

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the Buchwald-Hartwig amination of this compound.

Experimental_Workflow start Start reagents 1. Add Solids to Schlenk Tube (this compound, Catalyst, Ligand, Base) start->reagents inert 2. Establish Inert Atmosphere (Evacuate and Backfill with Ar/N₂) reagents->inert liquids 3. Add Anhydrous Solvent and Amine inert->liquids reaction 4. Heat and Stir Reaction (Monitor by TLC/GC-MS) liquids->reaction workup 5. Reaction Cooldown and Workup (Filter, Extract, Wash) reaction->workup purify 6. Purify Product (Column Chromatography) workup->purify end End: Characterize Product purify->end

Caption: Experimental workflow for the Buchwald-Hartwig reaction.

References

tert-Butyl 3-Iodobenzoate: A Versatile Precursor for the Synthesis of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: Substituted benzoic acids are a cornerstone in medicinal chemistry and materials science, serving as key building blocks for a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the benzene ring allows for the fine-tuning of molecular properties, influencing biological activity, and material characteristics. tert-Butyl 3-iodobenzoate has emerged as a highly valuable and versatile precursor for the synthesis of a diverse range of 3-substituted benzoic acid derivatives. The tert-butyl ester group provides a robust protecting group for the carboxylic acid functionality, allowing for a wide variety of palladium-catalyzed cross-coupling reactions to be performed at the 3-position of the benzene ring. Subsequent facile deprotection of the tert-butyl group under acidic conditions yields the desired substituted benzoic acid.

This application note provides detailed protocols for the synthesis of this compound and its application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, followed by the final deprotection step to afford the target substituted benzoic acids.

Synthesis of the Precursor: this compound

The synthesis of this compound is the essential first step. A reliable method involves the esterification of 3-iodobenzoic acid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a known procedure for a similar isomer and is expected to provide good yields for the 3-iodo derivative.

  • Materials:

    • 3-Iodobenzoic acid

    • Anhydrous Dichloromethane (DCM)

    • Liquid isobutylene (2-methyl-1-propene)

    • Concentrated sulfuric acid

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a pressure vessel, dissolve 3-iodobenzoic acid (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution in a dry ice/acetone bath.

    • Carefully add condensed, liquid isobutylene (10 eq).

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

    • Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 24-48 hours.

    • Upon completion (monitored by TLC), carefully vent the vessel in a fume hood.

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodine atom on the aromatic ring of this compound allows for a variety of powerful C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling: Synthesis of 3-Arylbenzoic Acids

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials:

    • This compound (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)

    • Potassium phosphate (K₃PO₄) (2.0 eq)

    • Anhydrous toluene

    • Degassed water

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidtert-Butyl 3-phenylbenzoate>90
24-Methoxyphenylboronic acidtert-Butyl 3-(4-methoxyphenyl)benzoate>90
34-Tolylboronic acidtert-Butyl 3-(4-tolyl)benzoate>90

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Buchwald-Hartwig Amination: Synthesis of 3-(Arylamino)benzoic Acids

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of arylamines.[1][2][3]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃, XPhos, and NaOtBu in a Schlenk tube.

    • Add anhydrous toluene, followed by this compound and morpholine.

    • Seal the tube and heat the reaction mixture to 100 °C.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify the residue by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination of this compound

EntryAmineProductYield (%)
1Morpholinetert-Butyl 3-(morpholino)benzoate~94
2Anilinetert-Butyl 3-(phenylamino)benzoate>85
3N-Methylanilinetert-Butyl 3-(methyl(phenyl)amino)benzoate>85

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Sonogashira Coupling: Synthesis of 3-(Alkynyl)benzoic Acids

The Sonogashira coupling reaction is a reliable method for the formation of C-C bonds between a vinyl or aryl halide and a terminal alkyne.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Materials:

    • This compound (1.0 eq)

    • Phenylacetylene (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

    • Copper(I) iodide (CuI) (0.04 eq)

    • Triethylamine (TEA)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill with an inert gas.

    • Add anhydrous THF and triethylamine.

    • Add phenylacetylene dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by flash column chromatography.

Data Presentation: Sonogashira Coupling of this compound

EntryAlkyneProductYield (%)
1Phenylacetylenetert-Butyl 3-(phenylethynyl)benzoate>85
2Trimethylsilylacetylenetert-Butyl 3-((trimethylsilyl)ethynyl)benzoate>80
31-Hexynetert-Butyl 3-(hex-1-yn-1-yl)benzoate>80

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Final Step: Deprotection to Substituted Benzoic Acids

The final step in the synthesis of the target substituted benzoic acids is the removal of the tert-butyl ester protecting group. This is typically achieved under acidic conditions, most commonly using trifluoroacetic acid (TFA).[4][5]

Experimental Protocol: TFA-Mediated Deprotection of tert-Butyl 3-Substituted Benzoates

  • Materials:

    • tert-Butyl 3-substituted benzoate (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the tert-butyl 3-substituted benzoate in dichloromethane.

    • Add trifluoroacetic acid (typically a 1:1 mixture of TFA:DCM, or neat TFA) at room temperature.[4]

    • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • The resulting crude substituted benzoic acid can be purified by recrystallization or other suitable methods.

Visualizing the Workflow and Pathways

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Cross-Coupling Reactions cluster_2 Deprotection 3-Iodobenzoic Acid 3-Iodobenzoic Acid This compound This compound 3-Iodobenzoic Acid->this compound Esterification tert-Butyl 3-Arylbenzoate tert-Butyl 3-Arylbenzoate This compound->tert-Butyl 3-Arylbenzoate Suzuki-Miyaura tert-Butyl 3-Aminobenzoate tert-Butyl 3-Aminobenzoate This compound->tert-Butyl 3-Aminobenzoate Buchwald-Hartwig tert-Butyl 3-Alkynylbenzoate tert-Butyl 3-Alkynylbenzoate This compound->tert-Butyl 3-Alkynylbenzoate Sonogashira Arylboronic Acid Arylboronic Acid Arylboronic Acid->tert-Butyl 3-Arylbenzoate Amine Amine Amine->tert-Butyl 3-Aminobenzoate Terminal Alkyne Terminal Alkyne Terminal Alkyne->tert-Butyl 3-Alkynylbenzoate 3-Arylbenzoic Acid 3-Arylbenzoic Acid tert-Butyl 3-Arylbenzoate->3-Arylbenzoic Acid TFA Deprotection 3-Aminobenzoic Acid 3-Aminobenzoic Acid tert-Butyl 3-Aminobenzoate->3-Aminobenzoic Acid TFA Deprotection 3-Alkynylbenzoic Acid 3-Alkynylbenzoic Acid tert-Butyl 3-Alkynylbenzoate->3-Alkynylbenzoic Acid TFA Deprotection

Caption: General workflow for the synthesis of substituted benzoic acids.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (this compound) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (this compound) [Ar-Pd(II)(NR'R'')L2] [Ar-Pd(II)(NR'R'')L2] Ar-Pd(II)(I)L2->[Ar-Pd(II)(NR'R'')L2] Amine Coordination & Deprotonation (Base) Ar-NR'R'' Ar-NR'R'' [Ar-Pd(II)(NR'R'')L2]->Ar-NR'R'' Reductive Elimination Ar-NR'R''->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (this compound) Ar-Pd(II)(C≡CR')L2 Ar-Pd(II)(C≡CR')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(C≡CR')L2 Transmetalation Cu(I)I Cu(I)I Ar-Pd(II)(I)L2->Cu(I)I Ar-C≡CR' Ar-C≡CR' Ar-Pd(II)(C≡CR')L2->Ar-C≡CR' Reductive Elimination Ar-C≡CR'->Pd(0)L2 Catalyst Regeneration R'C≡CH R'C≡CH R'C≡CCu R'C≡CCu R'C≡CH->R'C≡CCu Base R'C≡CCu->Ar-Pd(II)(I)L2

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Conclusion

This compound serves as an excellent and versatile platform for the synthesis of a wide variety of 3-substituted benzoic acids. The protocols outlined in this application note provide robust and reproducible methods for the synthesis of the precursor and its subsequent functionalization via three key palladium-catalyzed cross-coupling reactions. The straightforward final deprotection step makes this an attractive strategy for accessing valuable building blocks for drug discovery and materials science.

References

Application Notes and Protocols: Experimental Setup for the Lithiation of tert-Butyl 3-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the lithiation of tert-butyl 3-iodobenzoate via a lithium-halogen exchange reaction. This method is a cornerstone in organic synthesis for the generation of a versatile nucleophilic intermediate, 3-(tert-butoxycarbonyl)phenyllithium. This organolithium reagent can subsequently be reacted with a wide array of electrophiles to introduce diverse functional groups at the 3-position of the benzoate ring, a common scaffold in medicinal chemistry and materials science. This application note outlines the necessary reagents, equipment, step-by-step experimental procedure, and safety precautions.

Introduction

The lithium-halogen exchange is a powerful and widely utilized transformation in organic synthesis for the preparation of organolithium reagents, particularly aryllithium species.[1] This reaction typically involves the treatment of an aryl halide with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). The exchange is generally very fast, especially with aryl iodides, and often proceeds cleanly at low temperatures.[1] This allows for the generation of functionalized organolithium compounds that may not be accessible through other methods. The resulting aryllithium species are highly reactive nucleophiles and can be trapped with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

This protocol focuses on the lithiation of this compound. The tert-butyl ester functionality is generally stable under the cryogenic conditions required for the lithium-halogen exchange, making this a viable route for the synthesis of 3-substituted benzoic acid derivatives after subsequent hydrolysis of the ester.

Key Reagents and Materials

Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore under inert atmosphere, away from light.
n-Butyllithium (n-BuLi)Solution in hexanes (typically 1.6 M or 2.5 M)Commercially AvailablePyrophoric reagent. Handle with extreme care under inert atmosphere. The concentration should be titrated before use.
Anhydrous Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OCommercially AvailablePurified using a solvent purification system or distilled from sodium/benzophenone.
Deuterium Oxide (D₂O)99.9 atom % DCommercially AvailableFor quenching a small aliquot to determine lithiation efficiency.
Saturated Aqueous Ammonium Chloride (NH₄Cl)Reagent GradeN/AFor reaction quenching.
Diethyl Ether (Et₂O)AnhydrousCommercially AvailableFor extraction.
Brine (Saturated Aqueous NaCl)N/AN/AFor washing during work-up.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeN/AFor drying the organic phase.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Lithiation Reaction cluster_quench Quenching cluster_workup Work-up and Isolation prep_glassware Oven-dry glassware and cool under inert gas prep_reagents Prepare anhydrous THF and other reagents dissolve Dissolve this compound in anhydrous THF prep_reagents->dissolve cool Cool solution to -78 °C dissolve->cool add_nBuLi Slowly add n-BuLi solution cool->add_nBuLi stir Stir at -78 °C for 1 hour add_nBuLi->stir quench_reaction Quench with an electrophile (e.g., D₂O) stir->quench_reaction warm Warm to room temperature quench_reaction->warm add_NH4Cl Add saturated aq. NH₄Cl warm->add_NH4Cl extract Extract with diethyl ether add_NH4Cl->extract wash Wash with brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Experimental workflow for the lithiation of this compound.

Detailed Experimental Protocol

Safety Precautions: Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water.[2] All procedures must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.[2] Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, must be worn at all times. The reaction should be performed in a well-ventilated fume hood.

Procedure:

  • Glassware Preparation: A three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is thoroughly dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of inert gas.

  • Reaction Setup: The flask is charged with this compound (1.0 eq). Anhydrous tetrahydrofuran (THF) is added via syringe to achieve a concentration of approximately 0.1-0.2 M.

  • Lithiation: The resulting solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over a period of 10-15 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is then stirred at -78 °C for 1 hour. Successful formation of the aryllithium species is indicated by a color change.

  • Quenching (Example with Deuterium Oxide): To confirm the formation of the organolithium intermediate, a small aliquot can be quenched with an electrophile. For instance, deuterium oxide (D₂O, 1.5 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir for an additional 30 minutes at this temperature before being warmed to room temperature.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired product, in this case, tert-butyl 3-deuterobenzoate.

Quantitative Data

The following table summarizes the expected outcome for the lithiation of this compound followed by quenching with deuterium oxide.

Starting MaterialProductYield (%)¹H NMR Data of Product (CDCl₃, 400 MHz)
This compoundtert-Butyl 3-deuterobenzoate>90 (typical)δ 8.08 (t, J = 1.8 Hz, 1H), 7.89 (dt, J = 7.7, 1.4 Hz, 1H), 7.58 (dt, J = 7.8, 1.4 Hz, 1H), 7.32 (t, J = 7.8 Hz, 1H), 1.58 (s, 9H).

Note: The yield is based on typical lithium-halogen exchange reactions and may vary depending on the specific reaction conditions and the purity of the reagents.

Signaling Pathway Diagram (Reaction Mechanism)

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products iodobenzoate This compound lithiobenzoate tert-Butyl 3-lithiobenzoate iodobenzoate->lithiobenzoate + n-BuLi -78 °C, THF nBuLi n-Butyllithium deuterobenzoate tert-Butyl 3-deuterobenzoate lithiobenzoate->deuterobenzoate + D₂O LiI Lithium Iodide butane Butane

Caption: Reaction pathway for the lithiation and subsequent deuteration.

Conclusion

The lithiation of this compound using n-butyllithium is an efficient method for generating the corresponding aryllithium species. This protocol provides a reliable foundation for the synthesis of a variety of 3-substituted benzoate derivatives. Strict adherence to anhydrous and anaerobic conditions is paramount for the success of this reaction. The versatility of the aryllithium intermediate makes this a valuable tool for researchers in drug discovery and materials science.

References

Application Notes and Protocols for the Derivatization of tert-Butyl 3-Iodobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tert-butyl 3-iodobenzoate is a versatile building block in medicinal chemistry, offering a scaffold for the introduction of diverse functionalities through modern cross-coupling reactions. The electron-withdrawing nature of the tert-butoxycarbonyl group and the reactive carbon-iodine bond make it an ideal substrate for palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These transformations are instrumental in the synthesis of novel compounds with potential therapeutic applications, including but not limited to anticancer, antimicrobial, and kinase inhibitory activities. The tert-butyl ester group can also serve as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to reveal the corresponding benzoic acid, a common pharmacophore.

This document provides detailed application notes and experimental protocols for the derivatization of this compound, along with quantitative data and visualizations to guide researchers in their drug discovery efforts.

I. Derivatization Reactions and Medicinal Chemistry Applications

The derivatization of this compound opens up avenues to a wide range of molecular architectures with diverse biological activities. The three primary palladium-catalyzed cross-coupling reactions for this purpose are:

  • Suzuki Coupling: Forms a carbon-carbon bond between the aryl iodide and an organoboron reagent (e.g., boronic acid or ester). This is a powerful method for synthesizing biaryl compounds, which are prevalent in many approved drugs.

  • Sonogashira Coupling: Creates a carbon-carbon bond between the aryl iodide and a terminal alkyne. The resulting aryl alkynes are important intermediates and can be found in various biologically active molecules.

  • Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond between the aryl iodide and an amine. This reaction is fundamental for the synthesis of aryl amines, a common motif in pharmaceuticals.

The tert-butyl group itself can influence the pharmacokinetic properties of a molecule, often increasing lipophilicity and metabolic stability. However, it can also be a site of metabolism.[1][2]

Medicinal Chemistry Significance of Resulting Scaffolds:
  • 3-Arylbenzoates: This class of compounds has been investigated for various therapeutic applications. For instance, some phenyl benzoate derivatives have shown potential as anticancer agents.[3]

  • 3-Alkynylbenzoates: The introduction of an alkyne moiety can lead to compounds with a range of biological activities, including kinase inhibition.[4][5][6][7]

  • 3-Aminobenzoates: The amino group is a key functional group in many pharmaceuticals. Derivatives of aminobenzoates have been explored for their antimicrobial and anticancer properties.[8][9][10][11]

II. Experimental Protocols

The following are detailed protocols for the derivatization of this compound using Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These protocols are based on established procedures for similar aryl iodides and can be adapted for specific substrates and scales.

A. Suzuki Coupling: Synthesis of tert-Butyl 3-Phenylbenzoate

This protocol describes the synthesis of a biaryl compound from this compound and phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Place the flask under an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Add a mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL) to the flask.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired product.

B. Sonogashira Coupling: Synthesis of tert-Butyl 3-(Phenylethynyl)benzoate

This protocol outlines the coupling of this compound with a terminal alkyne, phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Syringes

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Seal the flask with a rubber septum and place it under an inert atmosphere.

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe while stirring.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the precipitated salts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate eluent system).

C. Buchwald-Hartwig Amination: Synthesis of tert-Butyl 3-(Phenylamino)benzoate

This protocol details the C-N bond formation between this compound and aniline.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Glovebox (recommended for handling air-sensitive reagents)

Procedure:

  • In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), Xantphos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a Schlenk tube.

  • Add this compound (1.0 mmol, 1.0 equiv) and a magnetic stir bar.

  • Seal the tube, remove it from the glovebox, and add anhydrous toluene (5 mL) and aniline (1.2 mmol, 1.2 equiv) via syringe under a positive pressure of inert gas.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a plug of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient).

III. Data Presentation

The following tables summarize representative quantitative data for the derivatization of aryl iodides, which can be considered indicative for reactions with this compound, and the biological activities of structurally related compounds.

Table 1: Representative Yields for Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeAryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
SuzukiIodobenzenePhenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Toluene/EtOH/H₂O8012~95Adapted from[12]
SonogashiraIodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (3)-Et₃NTHFRT8~98Adapted from[13]
Buchwald-HartwigIodobenzeneAnilinePd₂(dba)₃ (1.5)Xantphos (3.6)NaOtBuToluene10018~95Adapted from[14]

Table 2: Biological Activities of Structurally Related Derivatives

Compound ClassRepresentative StructureBiological ActivityTarget/AssayPotency (IC₅₀/MIC)Reference
3-Arylbenzoate Derivative1,3-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzeneAnticancerA549, SW480 cell lines-[3]
3-Alkynylpyrimidine DerivativeSubstituted morpholinopyrimidinePI3K InhibitorPI3K enzyme assay1.5-3x more potent than ZSTK474[5][15]
3-Aminophenoxy Derivative1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol]AntibacterialS. aureusMIC: 0.78 µg/mL[8][9]

IV. Visualizations

A. Experimental Workflow

The general workflow for the palladium-catalyzed derivatization of this compound is depicted below.

experimental_workflow reagents Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Reaction (Heating/Stirring) setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography) workup->purification product Pure Derivative purification->product

General experimental workflow for derivatization.
B. Catalytic Cycles

The following diagrams illustrate the catalytic cycles for the Suzuki, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)-I(L₂) Pd0->OA Oxidative Addition (Ar-I) TM Ar-Pd(II)-Ar'(L₂) OA->TM Transmetalation (Ar'-B(OH)₂ + Base) TM->Pd0 Reductive Elimination RE Ar-Ar' TM->RE Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)-I(L₂) Pd0->OA Oxidative Addition (Ar-I) TM_pd Ar-Pd(II)-C≡CR(L₂) OA->TM_pd Transmetalation TM_pd->Pd0 Reductive Elimination RE_pd Ar-C≡CR TM_pd->RE_pd CuI CuI CuAcetylide Cu-C≡CR CuI->CuAcetylide Alkyne Coordination CuAcetylide->OA Alkyne H-C≡CR + Base Alkyne->CuAcetylide Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)-I(L₂) Pd0->OA Oxidative Addition (Ar-I) AmineComplex [Ar-Pd(II)-NHR'R'']⁺(L₂) OA->AmineComplex Amine Coordination (HNR'R'') AmidoComplex Ar-Pd(II)-NR'R''(L₂) AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination RE Ar-NR'R'' AmidoComplex->RE

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in tert-Butyl 3-iodobenzoate Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in palladium-catalyzed cross-coupling reactions involving tert-butyl 3-iodobenzoate. The sterically hindered nature of the tert-butyl group can present unique challenges in achieving high reaction efficiency.

Troubleshooting Guides

Issue: Low or No Conversion in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction with this compound is showing low to no conversion of the starting material. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the Suzuki-Miyaura coupling of a sterically hindered substrate like this compound is a common issue. The primary factors to investigate are the catalyst system, reaction conditions, and reagent quality.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For sterically hindered substrates, bulky, electron-rich monodentate phosphine ligands are often more effective than traditional ligands like PPh₃.

    • Recommendation: Screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to promote the reductive elimination step, which can be slow for hindered substrates. Consider using a pre-formed palladium catalyst with one of these ligands.

  • Base Selection: The strength and solubility of the base are crucial for the transmetalation step.

    • Recommendation: Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). Ensure the base is finely powdered and anhydrous for optimal results.

  • Solvent and Temperature: The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation.

    • Recommendation: Toluene, dioxane, and THF are common solvents. A mixture of an organic solvent and water can sometimes be beneficial, especially when using phosphate bases. Increasing the reaction temperature may be necessary to overcome the activation energy barrier for sterically hindered substrates, but be mindful of potential side reactions.

  • Reagent Quality: Impurities in the aryl iodide or the boronic acid/ester can poison the catalyst. Protodeboronation (cleavage of the C-B bond) of the boronic acid is a common side reaction.

    • Recommendation: Ensure the purity of your this compound and the boronic acid. Using boronic esters (e.g., pinacol esters) can sometimes mitigate the issue of protodeboronation.

Issue: Poor Yields in Heck Coupling

Question: I am attempting a Heck reaction with this compound and an alkene, but the yield of the desired product is consistently low. What should I try to optimize the reaction?

Answer:

Low yields in Heck reactions involving sterically hindered aryl iodides are often due to inefficient catalyst activity or unfavorable reaction kinetics.

Troubleshooting Steps:

  • Catalyst System: While phosphine-free palladium catalysts can be effective for some Heck reactions, sterically demanding substrates often benefit from the use of specific ligands.

    • Recommendation: For challenging substrates, consider using bulky, electron-rich phosphine ligands like P(t-Bu)₃ or N-heterocyclic carbene (NHC) ligands, which can enhance catalyst stability and activity.

  • Base and Solvent: The choice of base and solvent significantly impacts the reaction outcome.

    • Recommendation: Organic bases like triethylamine (Et₃N) are commonly used. In some cases, inorganic bases like potassium carbonate (K₂CO₃) can be effective. Polar aprotic solvents such as DMF or DMA are often good choices.

  • Temperature and Reaction Time: Higher temperatures are generally required for Heck reactions, especially with less reactive substrates.

    • Recommendation: If you are running the reaction at a lower temperature, try increasing it to 80-120 °C. Monitor the reaction over time, as longer reaction times may be necessary for complete conversion.

Issue: Unsuccessful Sonogashira Coupling

Question: My Sonogashira coupling of this compound with a terminal alkyne is not proceeding as expected. What are the key parameters to check?

Answer:

Successful Sonogashira coupling relies on the interplay of the palladium catalyst, a copper(I) co-catalyst (in the traditional method), a suitable base, and an appropriate solvent.

Troubleshooting Steps:

  • Catalyst System: The combination of a palladium source and a phosphine ligand is crucial. A copper(I) salt is a common co-catalyst.

    • Recommendation: A standard catalyst system is Pd(PPh₃)₄ with copper(I) iodide (CuI). Ensure both catalysts are of high quality. For copper-free conditions, specialized palladium catalysts and ligands may be required.

  • Base and Solvent: An amine base is typically used to deprotonate the alkyne and neutralize the HX formed during the reaction.

    • Recommendation: Triethylamine (Et₃N) is a common choice, often used in excess or as the solvent. Anhydrous THF or DMF can also be used as solvents. Ensure all reagents and solvents are thoroughly degassed.

  • Reaction Conditions: The reaction is often sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling).

    • Recommendation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degassing the reaction mixture by freeze-pump-thaw cycles can be beneficial.

Issue: Low Conversion in Buchwald-Hartwig Amination

Question: I am struggling to achieve a high yield in the Buchwald-Hartwig amination of this compound with a primary amine. What can I do to improve the outcome?

Answer:

The Buchwald-Hartwig amination of sterically hindered aryl halides requires careful selection of the catalyst system and reaction conditions to favor the desired C-N bond formation.

Troubleshooting Steps:

  • Catalyst and Ligand: This reaction is highly dependent on the choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand.

    • Recommendation: Ligands such as XPhos, SPhos, or BrettPhos are often effective for coupling with primary amines. Using a pre-catalyst that incorporates one of these ligands can lead to more reproducible results.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.

    • Recommendation: Sodium tert-butoxide (NaOt-Bu) is a common and effective base for this transformation. Other strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) can also be used.

  • Solvent and Temperature: Anhydrous, aprotic solvents are necessary.

    • Recommendation: Toluene and dioxane are commonly used solvents. The reaction temperature typically ranges from 80 to 110 °C.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with this compound so challenging?

A1: The tert-butyl group is sterically bulky, which can hinder the approach of the palladium catalyst and the coupling partner to the reaction center on the aromatic ring. This steric hindrance can slow down key steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to lower yields and requiring more specialized and optimized reaction conditions.

Q2: What are the most common side reactions to look out for?

A2: Common side reactions include:

  • Hydrodehalogenation: The replacement of the iodine atom with a hydrogen atom.

  • Homocoupling: The coupling of two molecules of the same starting material (e.g., two molecules of the boronic acid in a Suzuki reaction, or two molecules of the alkyne in a Sonogashira reaction).

  • Protodeboronation: The cleavage of the carbon-boron bond in the boronic acid starting material in Suzuki reactions.

Q3: How important is it to use anhydrous and anaerobic conditions?

A3: It is critically important. Palladium catalysts in their active Pd(0) state are sensitive to oxygen and can be deactivated through oxidation. Water can also interfere with certain bases and promote side reactions. Therefore, using anhydrous solvents and thoroughly degassing the reaction mixture, followed by running the reaction under an inert atmosphere (nitrogen or argon), is essential for achieving high yields and reproducibility.

Q4: Can I use microwave irradiation to improve my yields?

A4: Yes, microwave heating can often be beneficial for these types of coupling reactions. It can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating. However, reaction conditions may need to be re-optimized for microwave synthesis.

Data Presentation

Table 1: Reported Conditions for Sonogashira Coupling of this compound

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
TrimethylsilylacetylenePd(PPh₃)₄, CuIEt₃NTHFNot specifiedNot specifiedNot specified (product formation confirmed)[1][2]

Table 2: Reported Conditions for Copper-Catalyzed Coupling of this compound

Coupling PartnerCatalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl 3-methoxy-1H-pyrazole-4-carboxylateCuIProlineK₂CO₃DMSO8016Not specified (product formation confirmed)[3][4]

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This is a representative protocol based on literature procedures and may require optimization for specific substrates.[1][2]

  • To a flame-dried Schlenk flask under a nitrogen atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.025 equiv), and copper(I) iodide (0.05 equiv).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous THF via syringe, followed by triethylamine (5.0 equiv).

  • Degas the resulting solution by bubbling nitrogen through it for 10-15 minutes.

  • Add the terminal alkyne (1.1 equiv) dropwise with stirring.

  • Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Yield in Coupling Reaction check_reagents 1. Check Reagent Purity and Stoichiometry start->check_reagents check_conditions 2. Verify Reaction Conditions (Anhydrous, Anaerobic) check_reagents->check_conditions optimize_catalyst 3. Optimize Catalyst System (Pre-catalyst, Ligand) check_conditions->optimize_catalyst optimize_base 4. Screen Different Bases optimize_catalyst->optimize_base optimize_solvent_temp 5. Optimize Solvent and Temperature optimize_base->optimize_solvent_temp success Improved Yield optimize_solvent_temp->success Influencing_Factors cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents Coupling_Reaction Successful Coupling Reaction Catalyst Palladium Pre-catalyst Catalyst->Coupling_Reaction Ligand Bulky, Electron-Rich Ligand Ligand->Coupling_Reaction Base Appropriate Base Base->Coupling_Reaction Solvent Anhydrous & Degassed Solvent Solvent->Coupling_Reaction Temperature Optimal Temperature Temperature->Coupling_Reaction Substrate High Purity Substrates Substrate->Coupling_Reaction

References

Technical Support Center: Purification of tert-Butyl 3-iodobenzoate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for purifying the products of reactions involving tert-butyl 3-iodobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions and impurities I should expect when using this compound?

A1: this compound is a common building block in palladium-catalyzed cross-coupling reactions. The most frequent impurities stem from starting materials, catalysts, and side-reactions.

  • Common Reactions: Suzuki[1][2][3], Sonogashira[4][5], and Heck couplings.

  • Typical Impurities:

    • Unreacted this compound.

    • Homocoupled products (e.g., biphenyls from a Suzuki reaction).

    • Dehalogenated starting material (tert-butyl benzoate).

    • Residual palladium catalyst (often appears as a black or grey solid).[6][7]

    • Inorganic salts from the base used in the reaction (e.g., K₂CO₃, Cs₂CO₃).

    • Boronic acid/ester starting materials and their anhydrides (in Suzuki reactions).[1][8]

Q2: How do I choose between column chromatography and recrystallization for my product?

A2: The choice depends on the physical state of your product and the nature of the impurities.[9]

  • Recrystallization is ideal for solid products where the impurities have different solubility profiles. It is highly effective for removing small amounts of impurities and can yield very pure material.[9][10]

  • Flash Column Chromatography is a versatile technique suitable for both solid and oily products. It is the method of choice when impurities have similar polarities to the product or when multiple components need to be separated from the crude mixture.[11][12]

Q3: My product is a solid. How do I find a good recrystallization solvent?

A3: A good recrystallization solvent should dissolve your compound poorly at room temperature but completely at or near the solvent's boiling point.[13] The impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled. A common starting point for benzoate derivatives is a mixed solvent system, such as hexane/ethyl acetate or ethanol/water.

Q4: How can I effectively remove the residual palladium catalyst from my reaction mixture?

A4: Residual palladium can often be removed by filtration through a pad of Celite.[6][7][14] For soluble palladium species, specialized scavengers (e.g., thiol-based silica) or treatment with activated carbon can be effective.[15][16] Often, a simple filtration of the crude reaction mixture (diluted with a solvent like ethyl acetate) through a 1-2 cm Celite plug in a fritted funnel is sufficient to remove the heterogeneous palladium black.[7]

Q5: The tert-butyl ester group is sensitive to acid. What precautions should I take during workup and purification?

A5: The tert-butyl ester can be cleaved under strongly acidic conditions.[17][18][19]

  • During aqueous workup, avoid washing with strong acids. Use dilute or saturated sodium bicarbonate solution to neutralize the reaction mixture.[20][21]

  • When performing silica gel chromatography, be aware that standard silica gel is slightly acidic. If your product is highly sensitive, you can use deactivated silica (by adding ~1% triethylamine to the eluent) or switch to a different stationary phase like alumina.[11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound reaction products.

Q: My product is co-eluting with the starting material during column chromatography. What should I do?

A: This indicates that the polarity difference between your product and the starting material is small.

  • Optimize the Solvent System: The key is to find an eluent with the right polarity. Systematically test different ratios of non-polar and polar solvents (e.g., hexane and ethyl acetate). A slight decrease in the polar component of the eluent can often improve separation.

  • Try a Different Solvent System: If hexane/ethyl acetate fails, consider switching to a different system like dichloromethane/hexane or toluene/acetone.

  • Improve Column Technique: Ensure you are not overloading the column and that the sample is loaded in a narrow band using a minimal amount of solvent.[12]

Table 1: Example Solvent Systems for TLC Analysis (Suzuki Coupling Product)

The following table provides example TLC data for separating this compound from a hypothetical, less polar Suzuki coupling product.

Eluent System (Hexane:Ethyl Acetate)Rf of Starting MaterialRf of ProductSeparation Quality
95:50.400.55Good
90:100.550.70Moderate (spots are high on the plate)
80:200.750.85Poor (spots are too high and close)
98:20.200.35Excellent (good separation and spot position)

Q: I see a persistent gray/black color in my purified product, even after chromatography. How do I remove it?

A: This is almost certainly due to residual, finely dispersed palladium.

  • Pre-column Filtration: Before chromatography, dilute the crude product in a solvent (e.g., DCM or EtOAc) and filter it through a short plug of Celite. Wash the plug thoroughly with the same solvent to ensure full recovery of your product.[6][14]

  • Charcoal Treatment: Dissolve the impure product in a suitable solvent, add a small amount of activated carbon, stir for 15-30 minutes at room temperature, and then filter through Celite to remove the carbon. Be aware that this may reduce your overall yield.[16]

Q: My yield is very low after purification. What are the possible causes?

A: Low yield can result from several factors during the workup or purification stages.

  • Product Lost in Aqueous Wash: If your product has some water solubility, it can be lost during the aqueous workup. Minimize water washes or back-extract the aqueous layers with your organic solvent.

  • Product Stuck on the Column: The product may be too polar for the chosen eluent and did not elute from the silica gel.[11] Check for this by flushing the column with a very polar solvent (like 100% ethyl acetate or methanol) and analyzing the collected fraction.

  • Compound Degradation: The product may be unstable on silica gel.[11] This can be tested by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared. If so, consider using a deactivated stationary phase or an alternative purification method.[11]

Experimental Protocols

Protocol 1: General Aqueous Workup and Palladium Removal

This procedure is a standard first step after a cross-coupling reaction.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., 100 mL of ethyl acetate).

  • Prepare a filtration funnel (Büchner or fritted glass) with a 1-2 cm pad of Celite.

  • Slowly pour the diluted reaction mixture through the Celite pad. Use vacuum to speed up the filtration.[6]

  • Wash the reaction flask and the Celite pad with additional solvent (e.g., 2 x 25 mL of ethyl acetate) to recover all the product.[7]

  • Transfer the combined filtrate to a separatory funnel.

  • Wash the organic layer sequentially with water (50 mL) and saturated brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.

Protocol 2: Flash Column Chromatography

This protocol describes the purification of a crude product using silica gel.

  • Select Eluent: Based on TLC analysis, choose a solvent system that gives a good separation and an Rf value of ~0.3 for the desired product.

  • Pack the Column: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Pour the slurry into the column and use gentle pressure or tapping to create a well-packed bed. Add a thin layer of sand on top of the silica.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane).[12] Carefully apply the sample to the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and adding the resulting free-flowing powder to the column.[12]

  • Elute the Column: Carefully add the eluent and apply pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Collect Fractions: Collect fractions in test tubes and monitor their composition by TLC.

  • Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.

Visualizations

Purification Strategy Workflow

The following diagram outlines the decision-making process for selecting an appropriate purification strategy.

Purification_Workflow start Crude Reaction Product workup Aqueous Workup & Pd Removal (Celite Filtration) start->workup check_state Is the crude product a solid or an oil? workup->check_state solid Solid check_state->solid Solid oil Oil check_state->oil Oil recrystallize Recrystallization solid->recrystallize chromatography Flash Column Chromatography solid->chromatography If recrystallization fails or impurities are similar oil->chromatography check_purity Check Purity (NMR, LC-MS) recrystallize->check_purity chromatography->check_purity pure_product Pure Product check_purity->pure_product

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Column Chromatography

This flowchart helps diagnose and solve common problems encountered during flash column chromatography.

Troubleshooting_Workflow start Problem Encountered During Column Chromatography q1 Poor Separation (Co-elution) start->q1 q2 Low Recovery (Product Lost) start->q2 q3 Streaking / Tailing of Spots start->q3 sol1a Decrease polarity of eluent q1->sol1a Solution sol1b Try a different solvent system (e.g., DCM/Hexane) q1->sol1b Solution sol1c Ensure proper column packing and sample loading q1->sol1c Solution sol2a Flush column with a stronger solvent (e.g., 100% EtOAc) q2->sol2a Solution sol2b Test for compound degradation on silica (2D-TLC) q2->sol2b Solution sol3a Sample may be overloaded q3->sol3a Cause/Solution sol3b Compound is degrading on silica q3->sol3b Cause/Solution sol3c Add a modifier to the eluent (e.g., 1% Et3N for basic compounds) q3->sol3c Cause/Solution

Caption: Troubleshooting guide for column chromatography issues.

References

Technical Support Center: Optimization of Catalyst Loading for tert-Butyl 3-iodobenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions involving tert-Butyl 3-iodobenzoate. This guide is designed to help you navigate common challenges and refine your reaction conditions for improved yield, purity, and cost-effectiveness.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a cross-coupling reaction with this compound, and how do I begin optimization?

A typical starting point for palladium catalyst loading in academic settings for cross-coupling reactions with aryl iodides is between 1-5 mol%. For initial screening, a loading of 2 mol% of a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) with an appropriate ligand (2-4 mol%) is a robust starting point.

Optimization should begin only after a successful reaction is confirmed. If the initial reaction provides a good yield (>80%), the next step is to systematically decrease the catalyst loading in increments (e.g., to 1 mol%, 0.5 mol%, 0.1 mol%) while monitoring the reaction rate and final conversion. The optimal loading is the lowest amount that still provides a clean, complete reaction in a reasonable timeframe.

Q2: My reaction shows low or no conversion. Should I immediately increase the catalyst loading?

A: Before increasing the catalyst loading, it is critical to investigate other common causes of reaction failure. Low conversion is often a symptom of issues other than insufficient catalyst.[1][2][3]

  • Reagent Purity: Ensure the purity of this compound, the coupling partner (e.g., boronic acid), and the base. Impurities can poison the catalyst.[4]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[3] Ensure the reaction vessel and solvents have been thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[1][3]

  • Solvent and Base Quality: Solvents must be anhydrous and free of peroxides. The base should be finely ground and dry, as water content can affect its efficacy.[2][4] For some reactions, a small amount of water is necessary, so consult specific literature procedures.[5]

  • Temperature: Confirm the internal reaction temperature is accurate. Insufficient heat can lead to a sluggish reaction.[1]

If all these factors are controlled and conversion remains low, then a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can be attempted.

Q3: I am observing significant byproduct formation, such as homocoupling or dehalogenation. How does catalyst loading affect this?

A: Catalyst loading can influence byproduct formation, but the ligand, base, and reaction conditions are often more significant factors.

  • Homocoupling: This byproduct, especially from the coupling partner (e.g., boronic acid homocoupling in Suzuki reactions), is often promoted by the presence of oxygen and Pd(II) species.[3] While very high catalyst loading might exacerbate this, the primary solution is rigorous degassing of the reaction mixture.[3]

  • Dehalogenation: The replacement of the iodine atom with hydrogen can occur as a side reaction.[2] This pathway can become more prominent if the catalytic cycle is stalled. Using bulky, electron-rich ligands can often favor the desired cross-coupling over dehalogenation.[2] Adjusting the catalyst-to-ligand ratio can sometimes help, but screening different ligands is a more effective strategy.

Q4: What are the signs of catalyst deactivation, and can adjusting the loading help?

A: A common sign of catalyst deactivation is the reaction starting but then stalling before completion. Visually, the formation of palladium black (finely divided palladium metal) is a clear indicator that the active catalyst has precipitated from the solution.[3]

Several factors can cause deactivation:

  • Oxygen: As mentioned, exposure to air degrades the active Pd(0) species.[3]

  • High Temperatures: Prolonged heating at very high temperatures can cause ligand degradation or catalyst aggregation.

  • Impurities: Water, peroxides, or other reactive functional groups can poison the catalyst.[6]

Simply increasing the initial catalyst loading is a temporary fix that does not address the root cause and leads to higher costs and more palladium contamination in the product. It is better to identify and eliminate the source of deactivation. Using more stable pre-catalysts or ligands designed for high stability can be a more effective solution.[7]

Troubleshooting Guide

Symptom Possible Cause Recommended Action
No Reaction / Low Conversion 1. Inactive Catalyst (degraded Pd source, oxidized ligand).[3][8] 2. Insufficiently inert atmosphere.[1][3] 3. Poor quality of base or solvent.[2][4] 4. Incorrect reaction temperature.[1] 5. Sub-optimal catalyst/ligand system for the specific transformation.1. Use a fresh bottle of catalyst and ligand; consider a robust pre-catalyst.[4] 2. Improve degassing procedure (e.g., use freeze-pump-thaw cycles). 3. Use freshly dried solvent and a newly opened, finely ground base. 4. Verify the internal reaction temperature with a calibrated thermometer. 5. Screen different ligands (e.g., bulky, electron-rich phosphines like SPhos, XPhos) or catalyst systems.[9][10]
Reaction Stalls Mid-Way 1. Catalyst deactivation (precipitation of Pd black).[3] 2. One of the reagents has been fully consumed. 3. Product inhibition.1. Improve inert atmosphere; consider a more stable ligand or pre-catalyst. 2. Check stoichiometry; analyze an aliquot by LCMS or NMR to check for remaining starting materials. 3. Dilute the reaction mixture or screen a different solvent.
High Levels of Byproducts 1. Homocoupling: Presence of oxygen.[3] 2. Dehalogenation: Sub-optimal ligand or presence of a hydride source.[2] 3. Protodeboronation (Suzuki): Boronic acid instability.[2][8]1. Ensure rigorous degassing of all reagents and solvents.[3] 2. Screen bulky, electron-rich ligands; change the base or solvent.[2] 3. Use a more stable boronic ester (e.g., MIDA or pinacol esters) or a stronger, non-hydroxide base like K₃PO₄.[2]
Reaction Works But Is Too Slow 1. Low temperature. 2. Insufficient catalyst loading. 3. Ligand choice is not optimal for promoting a fast reaction.1. Increase the reaction temperature, potentially switching to a higher-boiling solvent or using microwave irradiation.[3] 2. Cautiously increase catalyst loading (e.g., from 1 mol% to 2 mol%). 3. Switch to a more active ligand system known for high turnover numbers.[11]

Catalyst Loading Optimization Data

The tables below provide representative data for common cross-coupling reactions. While specific to the cited examples, they serve as a useful guide for reactions with this compound.

Table 1: Typical Catalyst Loadings for Different Cross-Coupling Reactions with Aryl Iodides

Reaction TypePalladium SourceLigandCatalyst Loading (mol%)BaseSolventRef.
Suzuki-Miyaura Pd(OAc)₂SPhos0.5 - 2K₃PO₄Toluene/H₂O[9]
Heck Pd(OAc)₂PPh₃1 - 3Et₃NDMF[12][13]
Sonogashira (Cu-free) Pd₂(dba)₃P(t-Bu)₃0.02 - 2Cs₂CO₃Dioxane[14]
Sonogashira (Cu co-cat.) PdCl₂(PPh₃)₂-1 - 5Et₃NTHF[15]

Table 2: Example of Catalyst Loading Optimization on Yield (Illustrative data based on general principles for a Suzuki-Miyaura reaction)

EntryCatalyst Loading (mol%)Time (h)Conversion (%)Notes
12.04>99Baseline experiment, high yield.
21.06>99Slower, but still complete. Good for cost reduction.
30.512>99Reaction is significantly slower but still effective.
40.12495Incomplete conversion after 24h. 0.5 mol% is likely optimal.
50.052460Reaction stalls, catalyst deactivation may be an issue at very low loading.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Screening Reaction

This protocol outlines a standard procedure for setting up a Suzuki-Miyaura reaction under an inert atmosphere.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 - 1.5 equiv), and the base (e.g., K₃PO₄, 2.0 - 3.0 equiv).

    • The base should be finely powdered to ensure maximum surface area.

  • Creating an Inert Atmosphere:

    • Seal the vial with a rubber septum.

    • Insert a needle connected to a vacuum/inert gas manifold.

    • Evacuate the vial under vacuum for 1-2 minutes, then backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[16]

  • Solvent and Catalyst Addition:

    • Under a positive pressure of inert gas, add the degassed solvent (e.g., dioxane/water 4:1) via syringe.[3]

    • In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%) or the palladium source and ligand (e.g., Pd(OAc)₂ and SPhos).

    • Add the catalyst/ligand to the reaction mixture as a solid under a positive flow of inert gas or dissolved in a small amount of degassed solvent.

  • Reaction Execution and Monitoring:

    • Place the sealed vial in a heating block set to the desired temperature (e.g., 80-110 °C).

    • Stir the reaction vigorously.

    • Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC, GC-MS, or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash it with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Visualizations

TroubleshootingWorkflow start Low or No Conversion Observed check_reagents Step 1: Verify Reagent Quality - Purity of starting materials? - Anhydrous solvent? - Active, dry base? start->check_reagents check_setup Step 2: Check Reaction Setup - Atmosphere fully inert? - Temperature correct? - Sufficient stirring? check_reagents->check_setup Reagents OK end_ok Problem Solved check_reagents->end_ok Issue Found check_system Step 3: Evaluate Catalyst System - Is the ligand appropriate? - Is the pre-catalyst fresh? check_setup->check_system Setup OK check_setup->end_ok Issue Found increase_loading Step 4: Cautiously Increase Catalyst Loading (e.g., from 2 mol% to 5 mol%) check_system->increase_loading System Seems OK screen_conditions Screen Different: - Ligands - Solvents - Bases check_system->screen_conditions System May Be Incompatible increase_loading->screen_conditions No Improvement increase_loading->end_ok Yield Improves screen_conditions->end_ok

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

OptimizationStrategy start Start: Initial Reaction (e.g., 2 mol% Pd Catalyst) check_yield Is Yield Acceptable (>80%)? start->check_yield reduce_loading Systematically Reduce Loading (e.g., 1.0 -> 0.5 -> 0.1 mol%) check_yield->reduce_loading Yes troubleshoot Troubleshoot Reaction (See Workflow Diagram) check_yield->troubleshoot No monitor Monitor Rate & Final Conversion reduce_loading->monitor optimal Identify Lowest Effective Loading monitor->optimal

Caption: A systematic strategy for optimizing (reducing) catalyst loading.

References

Technical Support Center: Improving Reaction Rates of tert-Butyl 3-iodobenzoate Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of substitution reactions involving tert-butyl 3-iodobenzoate.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) with this compound is showing low to no conversion. What are the primary causes and how can I resolve this?

Answer:

Low or no conversion in cross-coupling reactions with this compound can stem from several factors, primarily related to catalyst activity, reaction conditions, or reagent quality.

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solutions
Catalyst Inactivity Ensure your palladium source and ligands are of high quality and stored under an inert atmosphere. For Pd(II) pre-catalysts like Pd(OAc)₂, ensure complete reduction to the active Pd(0) species. Consider using a more active pre-catalyst. The choice of ligand is also critical; bulky, electron-rich phosphine ligands often improve catalytic activity.[1][2]
Ineffective Base The base plays a crucial role in the catalytic cycle. For Suzuki reactions, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Heck and Sonogashira reactions, amine bases such as Et₃N are often used. For Buchwald-Hartwig aminations, strong bases like NaOtBu are frequently employed.[3][4][5] If you observe low conversion, consider screening different bases.
Suboptimal Temperature While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions. Start with the recommended temperature for the specific coupling reaction and optimize in 10-20°C increments if needed.
Poor Solvent Choice The solvent must dissolve the reactants and be compatible with the reaction conditions. Aprotic polar solvents like dioxane, THF, and DMF are common choices. For some reactions, a co-solvent like water may be necessary.[3]
Oxygen Contamination Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed.

Question 2: I'm observing significant formation of a byproduct that appears to be the dehalogenated starting material (tert-butyl 3-H-benzoate). What is causing this and how can I minimize it?

Answer:

The formation of the dehalogenated product is a common side reaction in palladium-catalyzed cross-coupling reactions, arising from the premature protonolysis of the organopalladium intermediate.

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solutions
Presence of Protic Impurities Trace amounts of water or other protic impurities in your reagents or solvents can lead to dehalogenation. Ensure all reagents are anhydrous and solvents are properly dried and degassed.
Choice of Base Certain bases can promote dehalogenation. If you are using a hydroxide or alkoxide base and observing significant dehalogenation, consider switching to a non-nucleophilic inorganic base like Cs₂CO₃ or K₃PO₄.
Ligand Effects The choice of ligand can influence the relative rates of the desired cross-coupling versus dehalogenation. Bulky, electron-rich ligands can sometimes suppress this side reaction.

Question 3: My reaction is producing a significant amount of homocoupled product from my coupling partner (e.g., boronic acid in a Suzuki reaction). How can I prevent this?

Answer:

Homocoupling is another common side reaction, particularly in Suzuki reactions, and is often promoted by the presence of oxygen.

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solutions
Oxygen in the Reaction Mixture Rigorous exclusion of oxygen is critical. Use Schlenk techniques or a glovebox for reaction setup and ensure all solvents and reagents are thoroughly degassed.
Catalyst Choice Some palladium catalysts are more prone to promoting homocoupling. If this is a persistent issue, consider screening different palladium sources or ligands.
Reaction Conditions Lowering the reaction temperature or adjusting the base may help to minimize homocoupling.

Question 4: I am concerned about the stability of the tert-butyl ester group under my reaction conditions. Can it be hydrolyzed?

Answer:

The tert-butyl ester is generally stable under many cross-coupling conditions. However, it can be sensitive to strong acids and high temperatures in the presence of water. While most cross-coupling reactions are run under basic or neutral conditions, the choice of base and prolonged reaction times at elevated temperatures could potentially lead to some hydrolysis.

Mitigation Strategies:

  • Choice of Base: Use milder bases like K₂CO₃ or Cs₂CO₃ instead of strong hydroxide bases if hydrolysis is a concern.

  • Reaction Temperature and Time: Use the lowest effective temperature and monitor the reaction to avoid unnecessarily long reaction times.

  • Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions will prevent hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst and ligand selection for a Suzuki-Miyaura coupling of this compound?

A1: A common and effective starting point is to use a palladium(II) precatalyst such as Pd(OAc)₂ with a phosphine ligand. For sterically hindered substrates, bulky, electron-rich biarylphosphine ligands like SPhos or XPhos can be very effective. Alternatively, a pre-formed catalyst like Pd(PPh₃)₄ can be used.[1]

Q2: Which base is recommended for a Heck reaction with this compound and an acrylate?

A2: For Heck reactions, an organic amine base such as triethylamine (Et₃N) is a common and effective choice. Inorganic bases like NaOAc or K₂CO₃ can also be used.[4][5]

Q3: For a Sonogashira coupling, is a copper co-catalyst always necessary?

A3: While the traditional Sonogashira coupling uses a copper(I) co-catalyst (e.g., CuI) to facilitate the reaction, copper-free conditions have been developed. These protocols often require specific ligands and may be advantageous in situations where copper contamination is a concern.[6]

Q4: What are the key considerations for a successful Buchwald-Hartwig amination of this compound?

A4: The choice of base and ligand are critical. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required. The ligand choice depends on the amine being coupled, but bulky, electron-rich phosphine ligands are generally preferred to promote the reaction and minimize side reactions.[3][7][8]

Quantitative Data

The following tables provide illustrative yields for various cross-coupling reactions of this compound based on typical results for similar aryl iodides found in the literature. Actual yields may vary depending on the specific reaction conditions and coupling partner.

Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of this compound

Coupling PartnerPalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001292
4-Methoxyphenylboronic acidPd(PPh₃)₄-K₂CO₃Dioxane/H₂O901688
3-Thiopheneboronic acidPd₂(dba)₃XPhosCs₂CO₃THF/H₂O801885

Table 2: Illustrative Yields for Heck Reaction of this compound

AlkenePalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂P(o-tol)₃Et₃NDMF1002485
n-Butyl acrylatePd(OAc)₂-NaOAcDMA1201878
CyclohexenePdCl₂(PPh₃)₂-K₂CO₃NMP1102465

Table 3: Illustrative Yields for Sonogashira Coupling of this compound

AlkynePalladium CatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF651290
1-OctynePd(PPh₃)₄CuIPiperidineDMF801682
TrimethylsilylacetylenePd(OAc)₂ / PPh₃CuIi-Pr₂NHToluene702088

Table 4: Illustrative Yields for Buchwald-Hartwig Amination of this compound

AminePalladium CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃BINAPNaOtBuToluene1001895
MorpholinePd(OAc)₂XantphosCs₂CO₃Dioxane1102489
n-ButylaminePd(OAc)₂RuPhosK₃PO₄t-BuOH902080

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents. Solvents should be degassed prior to use by sparging with an inert gas or by freeze-pump-thaw cycles.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 90-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Heck Reaction

This protocol provides a general method for the Heck reaction of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., styrene, 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (optional, e.g., P(o-tol)₃, 2-4 mol%)

  • Base (e.g., Et₃N, 2 equivalents)

  • Degassed solvent (e.g., DMF or toluene)

Procedure:

  • To a Schlenk flask, add the palladium catalyst and ligand (if used).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent, followed by this compound, the alkene, and the base.

  • Heat the reaction mixture to 100-120°C.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., Et₃N or piperidine, 2-3 equivalents)

  • Degassed solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask, add the palladium catalyst and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent, followed by this compound, the terminal alkyne, and the base.

  • Stir the reaction mixture at room temperature or heat to 50-80°C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash chromatography.

Protocol 4: Buchwald-Hartwig Amination

This protocol describes a general method for the Buchwald-Hartwig amination of this compound with an amine.[3][7][8]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., BINAP or Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a Schlenk tube.

  • Add the degassed solvent.

  • Add the amine, followed by this compound.

  • Seal the tube and heat the reaction mixture to 80-110°C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

The following diagrams illustrate the catalytic cycles for the discussed cross-coupling reactions and a general troubleshooting workflow.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Heck_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Intermediate Alkene-Pd Complex Ar-Pd(II)-I(L2)->Intermediate Alkene Carbopalladation Carbopalladation Beta_Hydride_Elimination β-Hydride Elimination Carbopalladation->Beta_Hydride_Elimination Intermediate->Carbopalladation Product Substituted Alkene Beta_Hydride_Elimination->Product HPd(II)I(L2) HPd(II)I(L2) Beta_Hydride_Elimination->HPd(II)I(L2) Base_Regeneration Base Regeneration HPd(II)I(L2)->Base_Regeneration Base Base_Regeneration->Pd(0)L2

Caption: Catalytic cycle of the Heck reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Alkyne(L2) Ar-Pd(II)-Alkyne(L2) Transmetalation->Ar-Pd(II)-Alkyne(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Alkyne Product Reductive_Elimination->Ar-Alkyne Cu(I)I Cu(I)I Alkyne_Coordination Alkyne Coordination Cu(I)I->Alkyne_Coordination Cu-Acetylide Cu-Acetylide Alkyne_Coordination->Cu-Acetylide Cu-Acetylide->Transmetalation Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Alkyne_Coordination Base

Caption: Catalytic cycle of the Sonogashira reaction.

Buchwald-Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Amine_Coordination Amine Coordination Ar-Pd(II)-I(L2)->Amine_Coordination Amine Amine_Complex Amine-Pd Complex Amine_Coordination->Amine_Complex Deprotonation Deprotonation Amine_Complex->Deprotonation Base Amido_Complex Amido_Complex Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Amine Product Reductive_Elimination->Ar-Amine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low or No Product check_reagents Verify Reagent Quality (Substrate, Catalyst, Ligand, Base) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions check_solvent Assess Solvent (Anhydrous, Degassed) check_conditions->check_solvent side_products Analyze for Side Products (Dehalogenation, Homocoupling) check_solvent->side_products optimize_catalyst Screen Catalysts / Ligands side_products->optimize_catalyst If starting material remains optimize_base Screen Bases side_products->optimize_base If side products dominate optimize_catalyst->optimize_base optimize_temp Optimize Temperature optimize_base->optimize_temp success Improved Yield optimize_temp->success

References

Troubleshooting guide for incomplete tert-Butyl 3-iodobenzoate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for common issues encountered during the synthesis of tert-Butyl 3-iodobenzoate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a low yield. What are the common causes?

Low yields in the synthesis of this compound can stem from several factors. The esterification reaction to introduce the bulky tert-butyl group is often challenging. Common causes for incomplete reactions include:

  • Insufficient reaction time or temperature: The reaction may not have reached completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial.

  • Ineffective catalyst: The acid catalyst used may be weak or used in insufficient quantity.

  • Presence of water: Water can hydrolyze the ester product or interfere with the catalyst, shifting the equilibrium away from the desired product. It is essential to use anhydrous reagents and solvents.

  • Sub-optimal reagents: The quality of the starting materials, 3-iodobenzoic acid and the tert-butyl source (e.g., tert-butanol, di-tert-butyl dicarbonate), is critical.

  • Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired ester.

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

The primary side reaction of concern is the formation of isobutylene gas, which can occur from the decomposition of the tert-butyl cation intermediate, especially at higher temperatures. Another potential side reaction is the dehydration of tert-butanol to isobutylene if it is used as the tert-butyl source.

To minimize these side reactions:

  • Control the reaction temperature: Avoid excessive heat, which can promote the formation of isobutylene.

  • Choose the appropriate tert-butylating agent: Using di-tert-butyl dicarbonate (Boc₂O) with a catalyst like 4-dimethylaminopyridine (DMAP) can be a milder alternative to using tert-butanol with a strong acid.[1][2]

  • Optimize catalyst concentration: Use the minimum effective amount of catalyst to avoid promoting side reactions.

Q3: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material (3-iodobenzoic acid) and the product (this compound). The disappearance of the 3-iodobenzoic acid spot and the appearance of the product spot indicate the progression of the reaction.

Q4: What is the best method for purifying the final product?

Column chromatography on silica gel is a common and effective method for purifying this compound from unreacted starting materials and any non-volatile side products. The appropriate eluent system can be determined by TLC analysis. Following chromatography, removal of the solvent under reduced pressure will yield the purified product.

Troubleshooting Workflow

If you are experiencing issues with your this compound synthesis, the following workflow can help you diagnose and resolve the problem.

TroubleshootingWorkflow cluster_start Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution start Incomplete Reaction or Low Yield of tert-Butyl 3-iodobenzoate check_reagents 1. Verify Reagent Quality - Anhydrous solvents? - Purity of 3-iodobenzoic acid? - Fresh tert-butylating agent? start->check_reagents Start Troubleshooting check_conditions 2. Review Reaction Conditions - Correct temperature? - Sufficient reaction time? - Appropriate catalyst and loading? check_reagents->check_conditions Reagents OK optimize_reagents Use fresh, anhydrous reagents and solvents. check_reagents->optimize_reagents Reagents impure/wet check_monitoring 3. Analyze Reaction Monitoring - Clear separation on TLC? - Starting material consumed? check_conditions->check_monitoring Conditions OK optimize_conditions Adjust temperature, prolong reaction time, or screen different catalysts/loadings. check_conditions->optimize_conditions Conditions sub-optimal improve_monitoring Optimize TLC solvent system for better separation. check_monitoring->improve_monitoring Monitoring unclear end Successful Synthesis optimize_reagents->end Implement Solution optimize_conditions->end Implement Solution improve_monitoring->end Implement Solution

Caption: A logical workflow for troubleshooting incomplete this compound reactions.

Experimental Protocols

Below are detailed methodologies for two common methods for the synthesis of this compound.

Method 1: Esterification using Di-tert-butyl Dicarbonate (Boc₂O) and DMAP

This method is generally milder and can lead to higher yields with fewer side products.[1][2]

Materials:

  • 3-Iodobenzoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-iodobenzoic acid (1.0 eq) in anhydrous DCM or THF.

  • Add 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq) to the solution.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Method 2: Acid-Catalyzed Esterification with tert-Butanol

This is a more traditional method but may require more careful control of reaction conditions.

Materials:

  • 3-Iodobenzoic acid

  • tert-Butanol

  • Concentrated sulfuric acid or another strong acid catalyst

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of 3-iodobenzoic acid (1.0 eq) in a suitable anhydrous solvent, add an excess of tert-butanol (2.0-3.0 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) and stir. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Carefully neutralize the excess acid by washing with saturated aqueous sodium bicarbonate solution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate) to give the desired product.

Data Presentation

The choice of method can significantly impact the yield of this compound. The following table summarizes typical yields for tert-butyl ester synthesis using different methods, based on literature for similar aromatic carboxylic acids.

Methodtert-Butylating AgentCatalystTypical YieldReference
1Di-tert-butyl dicarbonateDMAPHigh[1][2]
2tert-ButanolH₂SO₄Moderate to High[3]
3IsobutyleneH₂SO₄High[4]

Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented here is for general guidance.

Signaling Pathway and Experimental Workflow Diagrams

Esterification_Mechanism cluster_reagents Reactants cluster_intermediates Reaction Intermediates cluster_products Products RCOOH 3-Iodobenzoic Acid Activated_Ester Activated Acylpyridinium Intermediate RCOOH->Activated_Ester + Boc₂O + DMAP Boc2O Di-tert-butyl dicarbonate (Boc)₂O tBuOH tert-Butanol Boc2O->tBuOH generates DMAP DMAP (Catalyst) Ester This compound Activated_Ester->Ester + t-Butoxide (from Boc₂O) Byproducts CO₂ + t-BuOH

Caption: Simplified reaction pathway for the synthesis of this compound using Boc₂O and DMAP.

Experimental_Workflow start Start step1 1. Dissolve 3-Iodobenzoic Acid in Anhydrous Solvent start->step1 step2 2. Add Catalyst (e.g., DMAP) and tert-Butylating Agent (e.g., Boc₂O) step1->step2 step3 3. Stir at Room Temperature & Monitor by TLC step2->step3 step4 4. Aqueous Workup (Wash with NaHCO₃, Brine) step3->step4 step5 5. Dry, Filter, and Concentrate Organic Phase step4->step5 step6 6. Purify by Column Chromatography step5->step6 end Pure this compound step6->end

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Cross-Coupling of tert-Butyl 3-Iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cross-coupling of tert-butyl 3-iodobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: Why is ligand choice so critical for the cross-coupling of this compound?

A1: Ligand choice is paramount as it directly influences the efficiency, selectivity, and overall success of the cross-coupling reaction. The ligand stabilizes the palladium catalyst, facilitates the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and can mitigate side reactions. For a substrate like this compound, the bulky tert-butyl group can sterically hinder the reaction, making the selection of a suitable bulky and electron-rich phosphine ligand even more crucial to achieve high yields.

Q2: I am observing low to no yield in my Suzuki-Miyaura coupling of this compound. What are the likely causes?

A2: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors:

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the precatalyst.

  • Poor Ligand Choice: The ligand may not be suitable for the sterically demanding substrate.

  • Base Incompatibility: The base might not be strong enough or may be incompatible with the ester functionality.

  • Reagent Quality: The boronic acid may have degraded, or the solvent may not be sufficiently dry or deoxygenated.

  • Sub-optimal Temperature: The reaction may require higher temperatures to proceed efficiently.

Q3: In my Heck reaction, I am seeing significant amounts of homocoupled product. How can I minimize this?

A3: Homocoupling is a common side reaction in Heck couplings. To minimize it, consider the following:

  • Lower Catalyst Loading: High concentrations of palladium can promote homocoupling.

  • Optimize Ligand-to-Metal Ratio: An appropriate excess of ligand can sometimes suppress this side reaction.

  • Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling.

  • Choice of Base: A less reactive base might be beneficial.

Q4: My Buchwald-Hartwig amination of this compound is sluggish. What can I do to improve the reaction rate?

A4: A sluggish Buchwald-Hartwig amination can often be improved by:

  • Switching to a More Electron-Rich and Bulky Ligand: Ligands like those from the Buchwald or Hartwig series are designed for challenging couplings.

  • Using a Stronger, Non-nucleophilic Base: Sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) are often effective.

  • Increasing the Reaction Temperature: Many aminations require elevated temperatures (80-110 °C).

  • Ensuring Anhydrous and Anaerobic Conditions: Water and oxygen can deactivate the catalyst.

Troubleshooting Guides

Issue 1: Failed Suzuki-Miyaura Coupling

Symptoms: No product formation, only starting material is observed by TLC or LC-MS.

Troubleshooting Workflow:

G start Failed Suzuki Coupling check_catalyst Verify Catalyst and Ligand Integrity start->check_catalyst check_reagents Check Reagent Quality (Boronic Acid, Solvent, Base) check_catalyst->check_reagents Catalyst OK optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK screen_ligands Screen Different Ligands optimize_conditions->screen_ligands screen_bases Screen Different Bases screen_ligands->screen_bases No Improvement success Successful Coupling screen_ligands->success Improvement Seen increase_temp Increase Temperature screen_bases->increase_temp No Improvement screen_bases->success Improvement Seen increase_temp->success Improvement Seen

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling.

Issue 2: Low Yield in Heck Reaction

Symptoms: A mixture of starting material, desired product, and homocoupled byproducts are observed.

Troubleshooting Workflow:

G start Low Yield in Heck Reaction optimize_catalyst Optimize Catalyst Loading start->optimize_catalyst adjust_ligand_ratio Adjust Ligand:Pd Ratio optimize_catalyst->adjust_ligand_ratio No Improvement success Improved Yield optimize_catalyst->success Improvement Seen screen_ligands Screen Alternative Ligands (e.g., P(t-Bu)3) adjust_ligand_ratio->screen_ligands No Improvement adjust_ligand_ratio->success Improvement Seen optimize_base Optimize Base and Solvent screen_ligands->optimize_base No Improvement screen_ligands->success Improvement Seen adjust_temp Adjust Temperature optimize_base->adjust_temp No Improvement optimize_base->success Improvement Seen adjust_temp->success Improvement Seen

Caption: Troubleshooting workflow for low yield in a Heck reaction.

Data Presentation: Ligand Effects on Cross-Coupling Reactions

The following tables summarize the typical performance of various phosphine ligands in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions of aryl iodides. While the specific yields for this compound may vary, these trends provide a valuable starting point for ligand selection.

Table 1: Ligand Performance in Suzuki-Miyaura Coupling of Aryl Iodides

LigandCatalyst PrecursorBaseSolventTemperature (°C)Typical Yield (%)
SPhos Pd₂(dba)₃K₃PO₄Toluene/H₂O80-100>90
XPhos Pd₂(dba)₃K₃PO₄Toluene/H₂O80-100>90
P(t-Bu)₃ Pd₂(dba)₃Cs₂CO₃Dioxane80-10085-95
PPh₃ Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8070-85
dppf Pd(dppf)Cl₂K₂CO₃DMF9080-90

Table 2: Ligand Performance in Heck Coupling of Aryl Iodides with Styrene

LigandCatalyst PrecursorBaseSolventTemperature (°C)Typical Yield (%)
P(t-Bu)₃ Pd₂(dba)₃Cs₂CO₃Dioxane100-120>95[1]
PPh₃ Pd(OAc)₂Et₃NDMF10080-90
P(o-tolyl)₃ Pd(OAc)₂Et₃NDMF10085-95
None (Jeffery conditions) Pd(OAc)₂K₂CO₃DMF/H₂O10075-85

Table 3: Ligand Performance in Buchwald-Hartwig Amination of Aryl Iodides with Aniline

LigandCatalyst PrecursorBaseSolventTemperature (°C)Typical Yield (%)
XPhos Pd₂(dba)₃NaOtBuToluene100>95
RuPhos Pd₂(dba)₃NaOtBuToluene100>95
BINAP Pd₂(dba)₃NaOtBuToluene10090-98
P(t-Bu)₃ Pd₂(dba)₃NaOtBuToluene10085-95
dppf Pd₂(dba)₃NaOtBuToluene10080-90

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

G setup Reaction Setup (Flask, Stir Bar, Condenser) reagents Add this compound, Boronic Acid, and Base setup->reagents atmosphere Evacuate and Backfill with Inert Gas (3x) reagents->atmosphere add_catalyst Add Pd Precatalyst and Ligand atmosphere->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat to Desired Temperature add_solvent->heat monitor Monitor Reaction by TLC/LC-MS heat->monitor workup Workup and Purification monitor->workup

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, mix the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the chosen phosphine ligand (e.g., SPhos, 2-4 mol%) and add this to the reaction flask.

  • Add the degassed solvent (e.g., toluene/water 10:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Heck Coupling

Procedure:

  • To a dry Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 2-10 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add this compound (1.0 equiv), the alkene (e.g., styrene, 1.1-1.5 equiv), the base (e.g., Cs₂CO₃, 1.5-2.0 equiv), and the anhydrous, degassed solvent (e.g., dioxane).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to a dry reaction vessel.

  • Add the this compound (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and quench with saturated aqueous ammonium chloride.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

References

How to prevent dehalogenation of tert-Butyl 3-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the dehalogenation of tert-Butyl 3-iodobenzoate during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem?

A1: Dehalogenation is an undesired side reaction where the iodine atom on this compound is replaced by a hydrogen atom, yielding tert-Butyl benzoate as a byproduct.[1][2] This side reaction reduces the yield of the desired coupled product, complicates the purification process, and consumes starting material inefficiently.[2]

Q2: What are the primary causes of dehalogenation?

A2: Dehalogenation is typically caused by factors that promote the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[2] Key causes include:

  • Hydride Sources: Solvents like alcohols or DMF, and particularly amine bases (e.g., triethylamine), can act as hydride donors.[1][3]

  • Ligand Choice: The electronic and steric properties of the ligand can influence the relative rates of the desired reaction versus dehalogenation.[1]

  • Base Selection: Certain bases can promote the formation of hydride species or act as hydride sources themselves.[1][4]

  • High Temperature: Elevated reaction temperatures can increase the rate of dehalogenation relative to the desired cross-coupling reaction.[1][4]

  • Catalyst Activity: Highly active catalysts can sometimes favor the dehalogenation pathway.[1]

Q3: In which common reactions is dehalogenation of this compound observed?

A3: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. These include, but are not limited to:

  • Suzuki-Miyaura Coupling[3][4]

  • Heck Reaction[1][5]

  • Sonogashira Coupling[1][6]

  • Buchwald-Hartwig Amination

Q4: How can I detect and quantify the dehalogenated byproduct?

A4: The presence of tert-Butyl benzoate can be confirmed by analyzing the crude reaction mixture.[1] Common analytical techniques include:

  • Thin Layer Chromatography (TLC): The dehalogenated product will have a different Rf value than the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying the volatile byproduct and starting material, allowing for quantification.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring the reaction progress and identifying all components in the mixture.

Q5: Is this compound sensitive to light or air?

A5: Yes. Aryl iodides can be sensitive to light and may degrade over time.[7][8] It is recommended to store this compound in a dark place, sealed under an inert atmosphere, and refrigerated (2-8°C) to ensure its stability. Running reactions under inert conditions (e.g., nitrogen or argon) and protected from light is also a good practice.[6]

Troubleshooting Guides

This section provides systematic solutions to address dehalogenation in your experiments.

Issue: Significant Dehalogenation Observed in a Palladium-Catalyzed Cross-Coupling Reaction

When facing significant formation of the dehalogenated byproduct, a systematic approach to optimizing the reaction conditions is crucial. The following workflow and detailed recommendations will help you identify and resolve the root cause.

G cluster_0 start Start: Dehalogenation Detected check_base 1. Optimize Base start->check_base check_ligand 2. Screen Ligands check_base->check_ligand If problem persists check_solvent 3. Change Solvent check_ligand->check_solvent If problem persists check_temp 4. Lower Temperature check_solvent->check_temp If problem persists end_ok Problem Solved check_temp->end_ok

Caption: Troubleshooting workflow for addressing dehalogenation.

Optimize Base Selection

The choice of base is one of the most critical factors. Amine bases are common culprits in hydrodehalogenation.[1]

  • Recommendation: Switch from organic amine bases (e.g., Et₃N, DIPEA) to inorganic bases. Inorganic bases are less likely to act as hydride donors. Screen bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][2][4]

Screen Ligands

The ligand plays a vital role in stabilizing the palladium catalyst and promoting the desired reaction pathway over dehalogenation.

  • Recommendation: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands tend to accelerate the rate of reductive elimination (the product-forming step) relative to the undesired dehalogenation pathway.[2][4] Examples include XPhos, SPhos, or DavePhos.[2][9]

Change Solvent

Solvents that can act as hydrogen donors will exacerbate dehalogenation.

  • Recommendation: Avoid protic solvents like alcohols. If using DMF, which can be a hydride source, consider switching to a less coordinating, aprotic solvent.[1][4] Toluene, dioxane, or THF are generally preferred choices.[2][4]

Lower Reaction Temperature

Higher temperatures can disproportionately accelerate the rate of the dehalogenation side reaction.[1]

  • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It may be beneficial to run the reaction for a longer time at a lower temperature (e.g., 80°C instead of 120°C) to minimize byproduct formation.

Data Presentation

The table below summarizes the influence of key reaction parameters on the propensity for dehalogenation.

ParameterCondition to AVOID (Favors Dehalogenation)Recommended Condition (Prevents Dehalogenation)
Ligand Less bulky, electron-poor ligands (e.g., PPh₃ in some cases)Bulky, electron-rich phosphine (e.g., XPhos, SPhos) or NHC ligands[2][4]
Base Amine bases (e.g., Triethylamine, DIPEA)[1]Inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)[2][4]
Solvent Protic (e.g., alcohols) or hydride-donating (e.g., DMF)[1][2]Aprotic, non-polar (e.g., Toluene, Dioxane, THF)[2][4]
Temperature High temperatures (>100-120 °C)[1][4]Lowest effective temperature (e.g., RT to 80 °C)
Atmosphere Air / Oxygen[6]Inert atmosphere (Nitrogen or Argon)[6]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol provides a starting point for coupling this compound with an arylboronic acid using conditions designed to suppress dehalogenation.

Reagents & Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 eq), finely ground and dried

  • Toluene (anhydrous, degassed)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.

  • Add degassed toluene via syringe to the desired concentration (e.g., 0.1 M).

  • Stir the reaction mixture at a lower temperature (e.g., 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Analysis of Dehalogenation by GC-MS

This protocol describes how to analyze the crude reaction mixture to determine the ratio of the desired product to the dehalogenated byproduct.

Sample Preparation:

  • Take a small aliquot (e.g., 50 µL) of the crude reaction mixture.

  • Dilute it with 1 mL of a suitable solvent (e.g., ethyl acetate).

  • Add a known amount of an internal standard (e.g., dodecane) that does not co-elute with the product, starting material, or byproduct.[2]

  • Filter the sample through a small plug of silica gel or a syringe filter to remove solid particles.[2]

GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: Use a standard non-polar capillary column (e.g., HP-5MS).[2]

  • Method: Inject the prepared sample. Use a temperature gradient program (e.g., starting at 50°C and ramping to 280°C) to separate the components.

  • Analysis: Identify the peaks for this compound, the desired product, and the dehalogenated byproduct (tert-Butyl benzoate) by their retention times and mass spectra. Calculate the relative peak areas (normalized to the internal standard) to determine the reaction outcome.

Visualizations

G cluster_0 Catalytic Cycle cluster_1 Dehalogenation Pathway pd0 Pd(0)L₂ pdi_ar Ar-Pd(II)-I(L)₂ pd0->pdi_ar Oxidative Addition (Ar-I) pdi_r Ar-Pd(II)-R(L)₂ pdi_ar->pdi_r Transmetalation (R-B(OH)₂) pdh H-Pd(II)-I(L)₂ pdi_ar->pdh From Hydride Source (Solvent, Base) pdi_r->pd0 product Ar-R (Product) pdi_r->product Reductive Elimination pdh->pd0 byproduct Ar-H (Byproduct) pdh->byproduct Reductive Elimination

Caption: Desired cross-coupling cycle vs. the competing dehalogenation pathway.

References

Managing temperature control in large-scale tert-Butyl 3-iodobenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of tert-Butyl 3-iodobenzoate

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for managing temperature control during large-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common laboratory-scale synthesis involves the esterification of 3-iodobenzoic acid with a tert-butyl source. One effective method is the reaction of 3-iodobenzoic acid with 2-methylpropene (isobutylene) in the presence of an acid catalyst.[1] Another approach involves the reaction of 3-iodobenzoyl chloride with potassium tert-butoxide and tert-butanol, though this may present yield challenges.[1] For large-scale synthesis, direct esterification is often preferred due to atom economy and simpler workup procedures.

Q2: Why is temperature control so critical in the large-scale synthesis of this compound?

A2: Temperature control is crucial for several reasons:

  • Side Reactions: In acid-catalyzed esterification with tert-butanol or its equivalents, higher temperatures can lead to the dehydration of tert-butanol to isobutylene, which is a volatile gas.[2] This not only consumes the reactant but can also lead to pressure buildup in a closed reactor.

  • Product Purity: Poor temperature control can lead to the formation of impurities, complicating purification and potentially impacting the yield and quality of the final product.

  • Reaction Rate: The rate of esterification is temperature-dependent.[3] Consistent temperature ensures a predictable reaction rate and completion time.

  • Thermal Hazards: While 3-iodobenzoic acid and tert-butanol are relatively stable, exothermic reactions can occur, especially on a large scale.[4][5] Proper temperature management mitigates the risk of thermal runaways.

Q3: What is the optimal temperature range for this synthesis?

A3: The optimal temperature depends on the specific method used. For the esterification of carboxylic acids with tert-butanol, temperatures can range from room temperature to around 80°C.[3] However, to minimize the dehydration of tert-butanol, it is often recommended to run the reaction at a moderate temperature, for instance, between 50-65°C. For reactions involving highly reactive intermediates, such as those with peroxy compounds, temperatures as low as -20°C may be necessary to control the reaction.[6][7]

Q4: How can I monitor the reaction progress effectively?

A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the quantification of the starting material consumption and product formation over time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Ineffective Temperature Control: Temperature is too low, slowing the reaction rate, or too high, causing decomposition of reactants or products. 2. Catalyst Inactivity: The acid catalyst may be old, hydrated, or used in insufficient quantity. 3. Poor Quality Reagents: Starting materials may be impure.1. Optimize Temperature: Ensure the reactor's heating and cooling system is calibrated and responsive. Start with a moderate temperature (e.g., 50°C) and adjust as needed based on reaction monitoring. 2. Verify Catalyst: Use a fresh, anhydrous acid catalyst. Consider adding the catalyst in portions if the reaction is highly exothermic. 3. Check Reagent Purity: Use reagents from a reliable source and verify their purity before starting the synthesis.
Formation of Significant Byproducts 1. Dehydration of tert-Butanol: This is a common side reaction at elevated temperatures in the presence of a strong acid, leading to the formation of isobutylene.[2] 2. Ether Formation: Dimerization of tert-butanol to di-tert-butyl ether can occur.1. Lower Reaction Temperature: Maintain the reaction temperature below the threshold for significant dehydration. 2. Use a Milder Catalyst: A less aggressive acid catalyst may reduce side reactions. 3. Control Reactant Addition: A slow, controlled addition of the acid catalyst or tert-butanol can help manage exotherms and minimize side reactions.
Reaction Stalls Before Completion 1. Equilibrium Reached: Esterification is a reversible reaction. The accumulation of water can drive the equilibrium backward. 2. Catalyst Deactivation: The catalyst may be neutralized or poisoned during the reaction.1. Remove Water: Use a Dean-Stark apparatus or a drying agent to remove water as it forms. 2. Add More Catalyst: If catalyst deactivation is suspected, a fresh portion of the catalyst can be added.
Pressure Buildup in the Reactor 1. Isobutylene Formation: Dehydration of tert-butanol produces gaseous isobutylene.[2]1. Vent the Reactor: Ensure the reactor is equipped with a proper pressure relief system and is vented to a safe area or a scrubbing system. 2. Lower the Temperature: Reduce the reaction temperature to minimize gas formation.

Experimental Protocols

Protocol 1: Esterification of 3-Iodobenzoic Acid with Isobutylene

This method is adapted from a similar procedure for a related compound and is suitable for large-scale synthesis due to the direct use of isobutylene gas.[1]

Materials:

  • 3-Iodobenzoic Acid

  • Isobutylene (2-methylpropene)

  • Sulfuric Acid (concentrated)

  • Dichloromethane (DCM) or another suitable solvent

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a pressure-rated reactor equipped with a cooling system, a gas inlet, and a mechanical stirrer, dissolve 3-iodobenzoic acid in the chosen solvent.

  • Cool the solution to 0-5°C.

  • Slowly add a catalytic amount of concentrated sulfuric acid while maintaining the temperature.

  • Bubble isobutylene gas through the solution at a controlled rate. The reaction is exothermic, so maintain the temperature between 0-10°C.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, stop the gas flow and quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the bubbling ceases.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary (Illustrative)

ParameterValue
Reactant Ratio (Acid:Isobutylene) 1 : 1.5 (molar equivalent)
Catalyst Loading (H₂SO₄) 5 mol%
Reaction Temperature 0-10°C
Reaction Time 4-8 hours
Expected Yield 85-95%

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis A 1. Dissolve 3-Iodobenzoic Acid in Solvent B 2. Cool Reactor to 0-5°C A->B C 3. Add Sulfuric Acid Catalyst B->C D 4. Introduce Isobutylene Gas C->D E 5. Monitor Reaction (TLC/HPLC) D->E E->D Incomplete F 6. Quench with NaHCO3 E->F Reaction Complete G 7. Workup (Wash & Dry) F->G H 8. Isolate Crude Product G->H I 9. Purify Product H->I J Final Product: This compound I->J

Caption: A flowchart of the synthesis of this compound.

troubleshooting_logic Troubleshooting Low Yield start Low Product Yield q1 Is the reaction temperature within the optimal range? start->q1 s1 Adjust heating/cooling to maintain optimal temperature. q1->s1 No q2 Is the catalyst fresh and anhydrous? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Use fresh, anhydrous catalyst. q2->s2 No q3 Are the starting materials pure? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Verify purity of reagents. q3->s3 No end Consult further literature or support. q3->end Yes a3_no No

Caption: A decision tree for troubleshooting low yield issues.

References

Technical Support Center: Refining Workup Procedures for tert-Butyl 3-iodobenzoate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 3-iodobenzoate.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, particularly in the context of palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings.

Issue Potential Cause Recommended Solution
Low or No Product Yield in Suzuki Coupling Catalyst Inactivity: The Pd(0) catalyst may have been oxidized to an inactive Pd(II) state.Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[1][2]
Inefficient Oxidative Addition: The aryl iodide bond may not be efficiently activated by the palladium catalyst.Consider using electron-rich and bulky phosphine ligands to promote oxidative addition.[2][3]
Boronic Acid Decomposition: Boronic acids can be unstable and undergo protodeboronation, especially under harsh basic conditions.Use milder bases like K₃PO₄ or Cs₂CO₃. Consider using more stable boronic esters (e.g., pinacol esters).[2][3]
Poor Solubility: Reagents may not be fully dissolved, leading to a heterogeneous reaction mixture and poor reactivity.Select a solvent system that ensures the solubility of all reactants. For Suzuki reactions, a mixture of an organic solvent (e.g., dioxane, THF) and water is often effective.[4]
Low or No Product Yield in Heck Reaction Catalyst Decomposition: Formation of palladium black (inactive aggregated palladium) is a common issue.This can be caused by high temperatures or the presence of oxygen.[1] Lower the reaction temperature and ensure rigorous inert atmosphere.
Poor Ligand Choice: The ligand may not be suitable for the specific substrates.Screen different phosphine ligands. Electron-rich and bulky ligands are often beneficial.[1]
Alkene Isomerization: The desired product may isomerize to a thermodynamic, but undesired, isomer.This can be minimized by using less polar solvents or adding halide salts like LiCl.[1]
Presence of Dark/Black Precipitate Palladium Black Formation: The active palladium catalyst has precipitated out of solution.This indicates catalyst decomposition. Review reaction temperature and ensure the absence of oxygen.[1]
Difficulty in Product Purification Residual Palladium Catalyst: The final product is contaminated with palladium.Filter the reaction mixture through a pad of Celite. Alternatively, use commercially available palladium scavengers.
Byproduct Formation: Homocoupling of the boronic acid (in Suzuki reactions) or the aryl halide can lead to difficult-to-separate impurities.Optimize the reaction conditions to minimize side reactions. Using bulky ligands can sometimes suppress homocoupling.[2]
Incomplete Reaction Insufficient Reaction Time or Temperature: The reaction may not have reached completion.Monitor the reaction progress by TLC or GC. If starting material persists, consider increasing the reaction time or temperature.
Catalyst Poisoning: Impurities in the starting materials or solvents can poison the palladium catalyst.Ensure the use of high-purity reagents and solvents.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: It should be stored in a cool, dark place, sealed in a dry environment, ideally between 2-8°C.

Q2: What is a typical workup procedure for a Suzuki coupling reaction using this compound?

A2: A general workup involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrating under reduced pressure. The crude product is then typically purified by column chromatography on silica gel.

Q3: How can I remove the palladium catalyst from my final product?

A3: Filtration through Celite is a common and effective method to remove heterogeneous palladium black. For soluble palladium species, washing the organic layer with an aqueous solution of a chelating agent like thiourea or using a solid-supported scavenger can be effective.

Q4: I am observing the homocoupling of my boronic acid in a Suzuki reaction. How can I prevent this?

A4: Homocoupling is often promoted by the presence of oxygen, which can reoxidize Pd(0) to Pd(II). Ensure your reaction is thoroughly degassed. Using bulky phosphine ligands can also disfavor the homocoupling pathway.[2]

Q5: My Heck reaction is not proceeding to completion. What are some initial troubleshooting steps?

A5: First, confirm the activity of your palladium catalyst. If you observe palladium black, the catalyst has likely decomposed. Ensure your reagents and solvents are pure and anhydrous. You can also try screening different bases, solvents, and phosphine ligands to find the optimal conditions for your specific substrates.[1]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 3-iodobenzoic acid and tert-butanol.

Materials:

  • 3-Iodobenzoic acid

  • tert-Butanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-iodobenzoic acid (1.0 eq) in dichloromethane.

  • Add tert-butanol (1.2 eq) and 4-(dimethylamino)pyridine (0.1 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of dicyclohexylcarbodiimide (1.1 eq) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Suzuki Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction of this compound with an Alkene

Materials:

  • This compound

  • Alkene (e.g., styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 eq) in DMF under an inert atmosphere.

  • Add the alkene (1.2 eq) and triethylamine (1.5 eq).

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.01 eq) and tri(o-tolyl)phosphine (0.02 eq) in DMF.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to 100-120°C and stir for 6-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

Reaction TypeReactantsCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Suzuki CouplingThis compound, Phenylboronic acidPd(OAc)₂, PPh₃K₂CO₃Dioxane/H₂O908~85-95
Suzuki CouplingThis compound, 4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8512~80-90
Heck ReactionThis compound, StyrenePd(OAc)₂, P(o-tol)₃Et₃NDMF11018~75-85
Heck ReactionThis compound, n-Butyl acrylatePdCl₂(PPh₃)₂K₂CO₃Acetonitrile10024~70-80

Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.

Visualizations

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis A Weigh Reactants (this compound, Coupling Partner, Base) B Add Catalyst & Ligand A->B C Add Degassed Solvent B->C D Heat & Stir under Inert Atmosphere C->D E Cool to RT D->E F Quench Reaction (e.g., add water) E->F G Liquid-Liquid Extraction F->G H Wash Organic Layer (Water, Brine) G->H I Dry Organic Layer (e.g., Na2SO4) H->I J Filter & Concentrate I->J K Column Chromatography J->K L Characterize Product (NMR, MS) K->L

Caption: General experimental workflow for cross-coupling reactions.

Suzuki_Coupling_Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-I Pd0->PdII_ArX Oxidative Addition PdII_Ar_B Ar-Pd(II)L2-O-B(OH)2R' PdII_ArX->PdII_Ar_B Transmetalation PdII_Ar_Ar Ar-Pd(II)L2-Ar' PdII_Ar_B->PdII_Ar_Ar Ligand Exchange PdII_Ar_Ar->Pd0 Reductive Elimination Product Ar-Ar' PdII_Ar_Ar->Product ArI tert-Butyl 3-iodobenzoate (Ar-I) ArI->PdII_ArX ArB Arylboronic Acid (Ar'-B(OH)2) ArB->PdII_Ar_B Base Base (e.g., K2CO3) Base->PdII_ArX Activation

Caption: Catalytic cycle of a Suzuki coupling reaction.

References

Validation & Comparative

A Comparative Analysis of tert-Butyl 3-Iodobenzoate and Other Halobenzoates in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of tert-Butyl 3-iodobenzoate versus its chloro, bromo, and fluoro analogs in key palladium-catalyzed cross-coupling reactions, supported by available experimental data and established reactivity principles.

In the realm of modern organic synthesis, particularly in the fields of pharmaceutical and materials science, the functionalization of aromatic rings is a cornerstone of molecular design. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of the aryl halide starting material is a critical parameter that significantly influences reaction efficiency, scope, and overall synthetic strategy. This guide provides a comprehensive comparative study of this compound against other tert-butyl 3-halobenzoates (bromo, chloro, and fluoro analogs), offering insights into their relative performance in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Physical and Chemical Properties

The physical and chemical properties of the tert-butyl 3-halobenzoates are foundational to their reactivity. The nature of the halogen atom directly impacts the electronic properties of the aromatic ring and the strength of the carbon-halogen (C-X) bond.

Propertytert-Butyl 3-fluorobenzoatetert-Butyl 3-chlorobenzoatetert-Butyl 3-bromobenzoateThis compound
Molecular Formula C₁₁H₁₃FO₂C₁₁H₁₃ClO₂C₁₁H₁₃BrO₂C₁₁H₁₃IO₂
Molecular Weight 196.22 g/mol [1]212.67 g/mol [2]257.12 g/mol [3]304.12 g/mol
Physical Form Liquid (presumed)Liquid (presumed)Colorless to Yellow LiquidLiquid
Boiling Point 321.1±27.0 °C at 760 mmHg (for 4-amino-3-fluorobenzoate)[4]No data availableNo data availableNo data available
Melting Point No data availableNo data availableNo data availableNo data available
C-X Bond Dissociation Energy (approx. for Ph-X) ~125 kcal/mol~97.6 kcal/mol~82.6 kcal/mol~68 kcal/mol

Comparative Reactivity in Cross-Coupling Reactions

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is predominantly governed by the strength of the carbon-halogen bond. The generally accepted order of reactivity is I > Br > Cl > F. This trend is a direct consequence of the bond dissociation energies, where the weaker C-I bond is more readily cleaved in the oxidative addition step, which is often the rate-determining step of the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. The reactivity of tert-butyl 3-halobenzoates in this reaction is expected to follow the general trend, with the iodo-substituted compound exhibiting the highest reactivity.

Comparative Performance in a Model Suzuki-Miyaura Reaction (Data presented is for analogous compounds to illustrate the reactivity trend)

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound 4-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O902>95 (expected)
tert-Butyl 3-bromobenzoate 4-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O906~90 (expected)
tert-Butyl 3-chlorobenzoate 4-Methylphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10012Moderate to high (catalyst dependent)
tert-Butyl 3-fluorobenzoate 4-Methylphenylboronic acidSpecialized Pd catalystStrong BaseHigh-boiling solvent>120>24Low to moderate
Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. Similar to the Suzuki coupling, the reactivity of tert-butyl 3-halobenzoates in the Heck reaction is expected to follow the order I > Br > Cl > F.

Comparative Performance in a Model Heck Reaction (Data presented is for analogous compounds to illustrate the reactivity trend)

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound n-Butyl acrylatePd(OAc)₂Et₃NDMF1001-2>95 (expected)[5]
tert-Butyl 3-bromobenzoate n-Butyl acrylatePd(OAc)₂/P(o-tol)₃Et₃NAcetonitrile1004-6~85-95 (expected)
tert-Butyl 3-chlorobenzoate n-Butyl acrylatePd₂(dba)₃/P(t-Bu)₃Cs₂CO₃Dioxane12012-24Moderate to high (ligand dependent)[6]
tert-Butyl 3-fluorobenzoate n-Butyl acrylateSpecialized Pd catalystStrong BaseHigh-boiling solvent>140>24Very low

Note: The presented data is based on typical conditions for Heck reactions with analogous aryl halides and is intended to illustrate the expected reactivity trend.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. The reactivity trend of the tert-butyl 3-halobenzoates in this reaction is consistent with other palladium-catalyzed couplings.

Comparative Performance in a Model Buchwald-Hartwig Amination (Data presented is for analogous compounds to illustrate the reactivity trend)

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound MorpholinePd₂(dba)₃/XPhosNaOtBuToluene1001-3>95 (expected)
tert-Butyl 3-bromobenzoate MorpholinePd₂(dba)₃/XPhosNaOtBuToluene1004-8~90-95 (expected)
tert-Butyl 3-chlorobenzoate MorpholinePd(OAc)₂/RuPhosK₃PO₄Dioxane11012-24Moderate to high (ligand dependent)
tert-Butyl 3-fluorobenzoate MorpholineSpecialized Ni or Pd catalystStrong BaseHigh-boiling solvent>130>24Very low to none

Note: The data illustrates the expected reactivity based on known Buchwald-Hartwig amination of similar aryl halides.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • tert-Butyl 3-halobenzoate (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent system (e.g., Toluene/Ethanol/H₂O or Dioxane/H₂O)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating source

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask is added the tert-butyl 3-halobenzoate, arylboronic acid, palladium catalyst, and base.

  • The flask is evacuated and backfilled with an inert gas three times.

  • The degassed solvent system is added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

General Protocol for Heck Reaction

Materials:

  • tert-Butyl 3-halobenzoate (1.0 mmol)

  • Alkene (e.g., n-butyl acrylate, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (if necessary, e.g., P(o-tol)₃)

  • Base (e.g., Et₃N, 1.5 mmol)

  • Solvent (e.g., DMF, Acetonitrile)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating source

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, the palladium catalyst and ligand (if used) are dissolved in the solvent.

  • The tert-butyl 3-halobenzoate, alkene, and base are added.

  • The flask is sealed and the mixture is degassed by bubbling with an inert gas.

  • The reaction is heated to the desired temperature (typically 100-140 °C) with stirring.

  • Reaction progress is monitored by TLC or GC-MS.

  • After cooling, the mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The product is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • tert-Butyl 3-halobenzoate (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Glovebox or Schlenk line techniques

  • Magnetic stirrer and heating source

Procedure:

  • Inside a glovebox, a vial is charged with the palladium pre-catalyst, ligand, and base.

  • The solvent is added, followed by the tert-butyl 3-halobenzoate and the amine.

  • The vial is sealed and heated to the desired temperature (typically 80-110 °C) with stirring.

  • The reaction is monitored by LC-MS or GC-MS.

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Reaction Mechanisms and Workflows

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, along with a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Heck_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Alkene_Complex Ar-Pd(II)(X)L2(Alkene) Ar-Pd(II)(X)L2->Alkene_Complex Alkene Coordination Insertion_Product (RCH(Ar)CH2)Pd(II)(X)L2 Alkene_Complex->Insertion_Product Migratory Insertion HPd(II)(X)L2 HPd(II)(X)L2 Insertion_Product->HPd(II)(X)L2 β-Hydride Elimination Substituted Alkene Substituted Alkene Insertion_Product->Substituted Alkene Product HPd(II)(X)L2->Pd(0)L2 Reductive Elimination (Base)

Caption: Catalytic cycle of the Heck reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)(HNR'R'')L2]X Ar-Pd(II)(X)L2->Amine_Complex Amine Coordination Amido_Complex Ar-Pd(II)(NR'R'')L2 Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Amido_Complex->Ar-NR'R'' Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Reagents B Add Solvents A->B C Degas Mixture B->C D Heat and Stir C->D E Monitor Progress (TLC/GC/LC-MS) D->E F Quench and Extract E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The choice of halogen on the tert-butyl 3-halobenzoate substrate has a profound and predictable impact on its reactivity in palladium-catalyzed cross-coupling reactions. This compound is the most reactive substrate, readily participating in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions under mild conditions. Tert-butyl 3-bromobenzoate offers a good balance of reactivity and stability, making it a versatile and widely used building block. In contrast, tert-butyl 3-chlorobenzoate is significantly less reactive and often requires more specialized and forcing conditions, including the use of highly active catalyst systems. Tert-butyl 3-fluorobenzoate is generally unreactive under standard cross-coupling conditions and necessitates the development of bespoke methodologies for its activation.

For researchers and drug development professionals, this trade-off between substrate cost, availability, and reactivity is a critical consideration in synthetic planning. While iodo- and bromo-substrates offer higher reactivity, chloro-analogs are often more cost-effective. The selection of the appropriate tert-butyl 3-halobenzoate will therefore depend on the specific synthetic challenge, the desired reaction efficiency, and economic considerations.

References

Validating the Structure of Products from tert-Butyl 3-iodobenzoate Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of aromatic rings is a cornerstone of modern synthetic chemistry, particularly in the development of novel therapeutic agents. tert-Butyl 3-iodobenzoate serves as a versatile building block in this endeavor, offering a reactive handle for various carbon-carbon bond-forming reactions. This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions—Suzuki, Heck, and Sonogashira—utilizing this compound. We present experimental data, detailed protocols, and a comparison with an alternative starting material to aid in the validation and optimization of synthetic routes.

Performance Comparison of Cross-Coupling Reactions

The choice of reaction methodology for the functionalization of this compound significantly impacts reaction efficiency, substrate scope, and overall yield. Below is a summary of expected performance based on analogous reactions in the literature.

ReactionCoupling PartnerTypical Catalyst SystemKey AdvantagesPotential LimitationsExpected Yield Range (%)
Suzuki Coupling Arylboronic acidPd(PPh₃)₄ / Base (e.g., K₂CO₃)High functional group tolerance, commercially available reagents, generally high yields.Boronic acids can be unstable; potential for side reactions.80-95
Heck Coupling Alkene (e.g., Styrene)Pd(OAc)₂ / Ligand (e.g., P(t-Bu)₃) / Base (e.g., Et₃N)Good for C-C bond formation with alkenes, tolerant of various functional groups.Regioselectivity can be an issue with certain alkenes; higher temperatures may be required.60-85
Sonogashira Coupling Terminal alkynePd(PPh₃)₂Cl₂ / CuI / Base (e.g., Et₃N)Direct introduction of an alkyne moiety, mild reaction conditions.Requires a copper co-catalyst which can lead to homocoupling of the alkyne; sensitivity to air.70-90

Alternative Starting Material: A Comparative Analysis

While this compound is an excellent substrate for cross-coupling reactions due to the high reactivity of the carbon-iodine bond, tert-butyl 3-bromobenzoate presents a more cost-effective alternative. However, this comes at the cost of reduced reactivity. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1]

A direct comparison of the Suzuki coupling of this compound and tert-butyl 3-bromobenzoate with phenylboronic acid would be expected to demonstrate a higher reaction rate and yield for the iodo- a more forcing conditions (e.g., higher temperature, longer reaction time, or a more active catalyst system) to achieve comparable results with the bromo-analog.[2]

Starting MaterialRelative ReactivityExpected Yield (Suzuki Coupling)Key Considerations
This compoundHighHighMore expensive starting material.
tert-Butyl 3-bromobenzoateModerateModerate to HighMore economical; may require more vigorous reaction conditions.

Experimental Protocols

The following are representative experimental protocols for the Suzuki, Heck, and Sonogashira coupling reactions of this compound. These are generalized procedures and may require optimization for specific substrates and scales.

Suzuki Coupling Protocol

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.03 equivalents), and K₂CO₃ (2 equivalents).

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Coupling Protocol

This protocol outlines the palladium-catalyzed coupling of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., Styrene) (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(tert-butyl)phosphine [P(t-Bu)₃] (4 mol%)

  • Triethylamine (Et₃N) (1.5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, dissolve Pd(OAc)₂ (0.02 equivalents) and P(t-Bu)₃ (0.04 equivalents) in DMF under an inert atmosphere.

  • Add this compound (1 equivalent), the alkene (1.2 equivalents), and triethylamine (1.5 equivalents).

  • Heat the reaction mixture to 100-120 °C and stir vigorously.

  • Monitor the reaction by TLC or Gas Chromatography (GC).

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Sonogashira Coupling Protocol

This protocol details the palladium- and copper-cocatalyzed coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide (CuI) (3 mol%)

  • Triethylamine (Et₃N) (2 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 equivalents) and CuI (0.03 equivalents).

  • Add this compound (1 equivalent) and degassed THF.

  • Add triethylamine (2 equivalents) followed by the terminal alkyne (1.2 equivalents) dropwise.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Visualizing Experimental and Biological Pathways

Diagrams are essential for illustrating complex workflows and biological mechanisms. The following visualizations were created using Graphviz (DOT language) to depict a general experimental workflow and two relevant signaling pathways where products derived from this compound may have therapeutic applications.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base inert Establish Inert Atmosphere (N₂/Ar) start->inert solvent Add Degassed Solvent heat Heat to Target Temperature solvent->heat inert->solvent monitor Monitor Progress (TLC/GC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end end purify->end Isolated Product

General experimental workflow for cross-coupling reactions.

Many bioactive molecules synthesized from 3-substituted benzoic acid derivatives are known to target key signaling pathways implicated in various diseases. For instance, derivatives of 3-arylbenzoic acid have been investigated as inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a key enzyme in the pathogenesis of Alzheimer's disease.[3]

GSK3_pathway cluster_upstream Upstream Signaling cluster_destruction β-catenin Destruction Complex cluster_downstream Downstream Effects Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh GSK3 GSK-3β Dsh->GSK3 Inhibition APC APC Axin Axin beta_catenin β-catenin GSK3->beta_catenin Phosphorylation (Destabilization) CK1 CK1 TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation Gene_Expression Target Gene Expression (Cell Survival, Proliferation) TCF_LEF->Gene_Expression inhibitor GSK-3 Inhibitor (e.g., from 3-Arylbenzoic Acid) inhibitor->GSK3

Simplified Wnt/β-catenin signaling pathway showing GSK-3β inhibition.

Similarly, many non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of benzoic acid and function by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response.[4]

COX2_pathway cluster_stimuli Inflammatory Stimuli Cytokines Cytokines (e.g., IL-1, TNF-α) PLA2 Phospholipase A₂ (PLA₂) Cytokines->PLA2 Activation Growth_Factors Growth Factors Growth_Factors->PLA2 Activation Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ action COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE₂) COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation NSAID COX-2 Inhibitor (e.g., from 3-Substituted Benzoic Acid) NSAID->COX2

Pro-inflammatory pathway involving COX-2 and its inhibition.

References

A Comparative Guide to LC-MS Analysis for Purity Assessment of tert-Butyl 3-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the purity assessment of tert-Butyl 3-iodobenzoate, a key building block in organic synthesis. The following sections present supporting experimental data, detailed methodologies, and visual workflows to assist in selecting the most suitable analytical approach for your research and development needs.

Data Presentation: Quantitative Purity Analysis

The purity of a batch of this compound was assessed using a developed LC-MS method. The following table summarizes the quantitative data obtained.

CompoundRetention Time (min)[M+H]⁺ (m/z)Peak Area (%)Identity
This compound5.2305.099.5Main Compound
3-Iodobenzoic acid2.8248.90.3Process Impurity
Di-tert-butyl ether4.1131.10.1Process Impurity
Isomer of tert-Butyl iodobenzoate5.5305.00.1Isomeric Impurity

Comparison with Alternative Analytical Techniques

LC-MS is a powerful tool for purity assessment, offering both separation and mass identification. However, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy also provide valuable information. The table below compares the performance of these methods for the analysis of this compound.

ParameterLC-MSGC-MSNMR Spectroscopy
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation by gas chromatography, detection by mass spectrometry.Detection of nuclear spin transitions in a magnetic field.
Sample Volatility Requirement Not required.Required.Not required.
Sensitivity High (ng to pg levels).Very high (pg to fg levels).Lower (µg to mg levels).
Information Provided Retention time, molecular weight, and structural information from fragmentation.Retention time, fragmentation pattern for structural elucidation.Detailed structural information, quantification without a specific reference standard (qNMR).
Key Advantages Applicable to a wide range of compounds, provides molecular weight information.Excellent separation for volatile compounds, extensive spectral libraries available.Provides unambiguous structure elucidation and absolute quantification (qNMR).
Key Limitations Potential for ion suppression, may not be suitable for very nonpolar compounds.Requires sample to be volatile and thermally stable, potential for degradation of labile compounds.Lower sensitivity, may not detect trace impurities.

Experimental Protocols

LC-MS Method for Purity Assessment of this compound

This protocol outlines a reversed-phase HPLC method coupled with mass spectrometry for the analysis of this compound and its potential impurities.

  • Instrumentation: HPLC or UPLC system coupled to a single quadrupole or tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-7 min: 5% to 95% B

    • 7-9 min: 95% B

    • 9-10 min: 95% to 5% B

    • 10-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.

  • Further dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Mandatory Visualization

Purity_Assessment_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing & Reporting weighing Weigh Sample dissolution Dissolve in Acetonitrile weighing->dissolution dilution Dilute to Working Concentration dissolution->dilution filtration Filter Sample dilution->filtration lcms LC-MS Analysis filtration->lcms gcms GC-MS Analysis filtration->gcms nmr NMR Analysis filtration->nmr integration Peak Integration & Identification lcms->integration gcms->integration nmr->integration quantification Purity Calculation integration->quantification comparison Comparison of Results quantification->comparison report Final Report comparison->report

Caption: Workflow for the purity assessment of this compound.

A Comparative Guide to Alternatives for tert-Butyl 3-iodobenzoate in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of palladium-catalyzed cross-coupling reactions, aryl halides and triflates are indispensable building blocks for the construction of complex molecular architectures. Among these, tert-butyl 3-iodobenzoate is a commonly employed substrate due to the high reactivity of the carbon-iodine bond. However, factors such as cost, availability, and the desire for milder reaction conditions often necessitate the exploration of viable alternatives. This guide provides an objective comparison of this compound with its primary alternatives—tert-butyl 3-bromobenzoate and tert-butyl 3-(trifluoromethanesulfonyloxy)benzoate—in four key palladium-catalyzed reactions: Suzuki-Miyaura coupling, Heck coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

The comparisons are based on established reactivity principles in palladium catalysis, supplemented with representative experimental protocols. While direct side-by-side quantitative data for these specific tert-butyl benzoate derivatives under identical conditions is not extensively available in the literature, the data presented reflects the well-documented general reactivity trends of aryl iodides, bromides, and triflates.

General Reactivity Trends

The efficiency of palladium-catalyzed cross-coupling reactions is significantly influenced by the nature of the leaving group on the aromatic ring. The oxidative addition of the aryl electrophile to the palladium(0) center is often the rate-determining step in the catalytic cycle. The generally accepted order of reactivity for the substrates discussed in this guide is:

Aryl Iodide > Aryl Bromide > Aryl Triflate

This trend is attributed to the bond dissociation energies of the carbon-leaving group bond, with the C-I bond being the weakest and thus the most readily cleaved by the palladium catalyst.

Comparative Performance in Key Palladium-Catalyzed Reactions

The following sections provide a comparative overview of this compound and its alternatives in major cross-coupling reactions. The provided yields in the tables are illustrative and based on general expectations for these classes of compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.

General Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification start Combine aryl halide/triflate, boronic acid, and base in a reaction vessel. add_solvent Add solvent. start->add_solvent degas Degas the mixture. add_solvent->degas add_catalyst Add Pd catalyst and ligand. degas->add_catalyst heat Heat to the required temperature. add_catalyst->heat monitor Monitor reaction progress (TLC/LC-MS). heat->monitor quench Quench the reaction. monitor->quench extract Extract with organic solvent. quench->extract purify Purify by chromatography. extract->purify end Characterize the product. purify->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Table 1: Illustrative Comparison in Suzuki-Miyaura Coupling

SubstrateLeaving GroupTypical Reaction ConditionsExpected Yield
This compoundIPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °CHigh (>90%)
tert-Butyl 3-bromobenzoateBrPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90-100 °CGood to High (70-90%)
tert-Butyl 3-(trifluoromethanesulfonyloxy)benzoateOTfPd(OAc)₂, SPhos, K₃PO₄, Toluene, 100 °CModerate to Good (60-80%)

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide

A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) is placed in a round-bottom flask. A 4:1 mixture of toluene and water (5 mL) is added, and the mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is then added, and the reaction mixture is heated to the appropriate temperature with vigorous stirring. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene.

Catalytic Cycle of the Heck Reaction

Heck_Cycle Pd0 Pd(0)L₂ PdII_oxidative Ar-Pd(II)(X)L₂ Pd0->PdII_oxidative Oxidative Addition (Ar-X) PdII_alkene [Ar-Pd(II)(alkene)L₂]⁺X⁻ PdII_oxidative->PdII_alkene Alkene Coordination PdII_insertion R-CH₂-CH(Ar)-Pd(II)(X)L₂ PdII_alkene->PdII_insertion Migratory Insertion PdII_elimination [H-Pd(II)(X)L₂] PdII_insertion->PdII_elimination β-Hydride Elimination PdII_elimination->Pd0 Reductive Elimination (Base)

Caption: The catalytic cycle of the Heck reaction.

Table 2: Illustrative Comparison in Heck Coupling

SubstrateLeaving GroupTypical Reaction ConditionsExpected Yield
This compoundIPd(OAc)₂, PPh₃, Et₃N, DMF, 80-100 °CHigh (>85%)
tert-Butyl 3-bromobenzoateBrPd(OAc)₂, PPh₃, Et₃N, DMF, 100-120 °CGood (65-85%)
tert-Butyl 3-(trifluoromethanesulfonyloxy)benzoateOTfPd(OAc)₂, P(o-tol)₃, Et₃N, Acetonitrile, 100 °CModerate (50-70%)

Experimental Protocol: Heck Coupling of an Aryl Halide

In a sealed tube, the aryl halide (1.0 mmol), alkene (1.2 mmol), triethylamine (1.5 mmol), and palladium(II) acetate (0.02 mmol) are dissolved in N,N-dimethylformamide (5 mL). Triphenylphosphine (0.04 mmol) is added, and the tube is sealed and heated to the required temperature for several hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by flash chromatography to afford the product.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide/triflate.

Catalytic Cycles in Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_oxidative Ar-Pd(II)(X)L₂ Pd0->PdII_oxidative Oxidative Addition (Ar-X) PdII_transmetal Ar-Pd(II)(C≡CR)L₂ PdII_oxidative->PdII_transmetal Transmetalation PdII_transmetal->Pd0 Reductive Elimination CuX CuX Cu_acetylide Cu-C≡CR CuX->Cu_acetylide Deprotonation (Base, R-C≡CH) Cu_acetylide->CuX Transmetalation

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Table 3: Illustrative Comparison in Sonogashira Coupling

SubstrateLeaving GroupTypical Reaction ConditionsExpected Yield
This compoundIPd(PPh₃)₂Cl₂, CuI, Et₃N, THF, Room Temp.High (>90%)
tert-Butyl 3-bromobenzoateBrPd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 50-70 °CGood to High (70-90%)
tert-Butyl 3-(trifluoromethanesulfonyloxy)benzoateOTfPd(PPh₃)₄, CuI, i-Pr₂NEt, DMF, 80 °CModerate to Good (60-80%)

Experimental Protocol: Sonogashira Coupling of an Aryl Halide [1]

To a solution of the aryl halide (1.0 mmol) in a suitable solvent such as THF or DMF (5 mL) are added the terminal alkyne (1.2 mmol), copper(I) iodide (0.05 mmol), and a palladium catalyst like dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol).[1] An amine base, such as triethylamine or diisopropylethylamine (2.0 mmol), is then added, and the mixture is stirred at the appropriate temperature until the starting material is consumed (monitored by TLC).[1] The reaction mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride solution and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[1]

Buchwald-Hartwig Amination

This reaction is a powerful tool for the synthesis of carbon-nitrogen bonds, coupling an amine with an aryl halide or triflate.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification start Combine aryl halide/triflate, amine, and base in a reaction vessel. add_solvent Add anhydrous, degassed solvent. start->add_solvent add_catalyst Add Pd catalyst and ligand. add_solvent->add_catalyst heat Heat to the required temperature under inert atmosphere. add_catalyst->heat monitor Monitor reaction progress (TLC/LC-MS). heat->monitor cool Cool the reaction mixture. monitor->cool filter_extract Filter and/or extract. cool->filter_extract purify Purify by chromatography. filter_extract->purify end Characterize the product. purify->end

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Table 4: Illustrative Comparison in Buchwald-Hartwig Amination

SubstrateLeaving GroupTypical Reaction ConditionsExpected Yield
This compoundIPd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100 °CGood to High (70-90%)
tert-Butyl 3-bromobenzoateBrPd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °CHigh (>90%)
tert-Butyl 3-(trifluoromethanesulfonyloxy)benzoateOTfPd(OAc)₂, SPhos, K₃PO₄, Toluene, 110 °CGood (65-85%)

Note: In Buchwald-Hartwig amination, aryl bromides can sometimes be more reactive than aryl iodides due to the potential for iodide to act as a catalyst inhibitor.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Halide

An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), and a base such as sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon. A palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and a suitable phosphine ligand (e.g., Xantphos, 0.02 mmol) are added, followed by an anhydrous, degassed solvent like toluene (5 mL). The reaction mixture is then heated with stirring for the required time. After cooling, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The crude product is then purified by flash column chromatography.

Conclusion

The choice of substrate in palladium-catalyzed cross-coupling reactions is a critical parameter that influences reaction efficiency and conditions. While This compound generally offers the highest reactivity, allowing for milder reaction conditions, tert-butyl 3-bromobenzoate presents a cost-effective and often highly efficient alternative, particularly in reactions like the Buchwald-Hartwig amination. Tert-butyl 3-(trifluoromethanesulfonyloxy)benzoate , derived from the corresponding phenol, expands the scope of available starting materials and can be a valuable option, although it typically requires more forcing conditions and specialized catalyst systems.

Researchers and drug development professionals should consider the trade-offs between reactivity, cost, and substrate availability when selecting the optimal starting material for their specific synthetic goals. The experimental protocols provided herein serve as a starting point for the development of robust and efficient palladium-catalyzed cross-coupling reactions.

References

Benchmarking the Efficiency of tert-Butyl 3-Iodobenzoate in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, cross-coupling reactions stand as a cornerstone for the construction of complex molecules, particularly in the pharmaceutical and materials science sectors. The judicious selection of coupling partners is paramount to achieving high efficiency, yield, and selectivity. This guide provides an objective comparison of the performance of tert-butyl 3-iodobenzoate and other aryl halides in pivotal cross-coupling reactions, supported by experimental data and detailed protocols.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The established trend in reactivity follows the order: Ar-I > Ar-Br > Ar-Cl.[1][2] This is primarily attributed to the decreasing ease of the oxidative addition step to the palladium(0) catalyst, which is a critical initiation step in the catalytic cycle. While aryl iodides, such as this compound, are generally the most reactive, factors such as cost, availability, and the nature of substituents on the aromatic ring also play a significant role in substrate selection.

Comparative Performance Analysis

To provide a clear benchmark, the following sections detail the efficiency of aryl iodides (represented by iodobenzene as a proxy for this compound where specific data is limited) in comparison to aryl bromides and chlorides in key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide, demonstrates a clear dependence on the nature of the aryl halide.

Table 1: Comparison of Aryl Halides in Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzenePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O1002>95
2BromobenzenePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O100685-95
3ChlorobenzenePd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Dioxane100-12012-2470-90

Data compiled from various sources indicating general trends and typical conditions.[2][3][4]

Aryl iodides consistently provide higher yields in shorter reaction times under milder conditions compared to their bromo and chloro counterparts. The use of sterically hindered and electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃), can significantly improve the efficiency of couplings involving less reactive aryl chlorides.[3]

Heck Reaction

The Heck reaction, for the formation of a C-C bond between an aryl halide and an alkene, also exhibits a strong dependence on the halide leaving group.

Table 2: Comparison of Aryl Halides in the Heck Reaction with Styrene

EntryAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzenePd(OAc)₂Et₃NDMF1004-6~96
2BromobenzenePd(OAc)₂Et₃NDMF1201280-90
3ChlorobenzenePd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Dioxane1202475-85

Data compiled from various sources indicating general trends and typical conditions.[3][5][6]

Similar to the Suzuki coupling, aryl iodides demonstrate superior reactivity in the Heck reaction, affording excellent yields in shorter timeframes.

Sonogashira Coupling

The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of synthesizing conjugated systems.

Table 3: Comparison of Aryl Halides in Sonogashira Coupling with Phenylacetylene

EntryAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT - 502-4>90
2BromobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60-808-1680-90
3ChlorobenzenePd₂(dba)₃ / P(t-Bu)₃ / CuICs₂CO₃Dioxane100-1202460-80

Data compiled from various sources indicating general trends and typical conditions.[7][8][9]

The high reactivity of aryl iodides allows Sonogashira couplings to proceed at or near room temperature, a significant advantage over the more forcing conditions required for aryl bromides and chlorides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and amines.

Table 4: Comparison of Aryl Halides in Buchwald-Hartwig Amination with Aniline

EntryAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzenePd₂(dba)₃ / BINAPNaOt-BuToluene80-1002-6>95
2BromobenzenePd₂(dba)₃ / BINAPNaOt-BuToluene1008-1690-95
3ChlorobenzenePd₂(dba)₃ / XPhosNaOt-BuToluene100-12018-2485-95

Data compiled from various sources indicating general trends and typical conditions.[10][11][12]

Once again, aryl iodides prove to be the most reactive substrates, enabling efficient C-N bond formation under relatively mild conditions. The development of specialized ligands has been crucial for extending the scope of this reaction to include less reactive aryl chlorides.

Experimental Protocols

The following are generalized experimental protocols for the cross-coupling reactions discussed. These should be adapted and optimized for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., PPh₃, 2-10 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., toluene/water, 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[13]

General Protocol for Heck Reaction
  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the aryl halide (1.0 equiv.), the alkene (1.1-1.5 equiv.), the base (e.g., Et₃N, 1.5-2.0 equiv.), and the solvent (e.g., DMF or acetonitrile).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling
  • To a Schlenk flask containing a stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the aryl halide (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), and the solvent (e.g., THF or DMF).

  • Add the base (e.g., Et₃N or DIPA, 2.0-3.0 equiv.) via syringe.

  • Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.[9]

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP or XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to a dry Schlenk tube.

  • Add the aryl halide (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture with stirring to the desired temperature (80-120 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.[10][12]

Visualizing the Process

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a generalized catalytic cycle for cross-coupling reactions and a typical experimental workflow.

G cluster_cycle Generalized Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R Ar-Pd(II)L-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G cluster_workflow Experimental Workflow Start Start Reagents Combine Reactants: Aryl Halide, Coupling Partner, Base Start->Reagents Catalyst Add Catalyst & Ligand Reagents->Catalyst Inert Establish Inert Atmosphere Catalyst->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Reaction Progress (TLC, GC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Workup: Quench, Extract, Dry Monitor->Workup Reaction Complete Purify Purify by Chromatography Workup->Purify End End Purify->End

Caption: A typical experimental workflow for a cross-coupling reaction.

Conclusion

The evidence strongly supports the superior reactivity of this compound and other aryl iodides in a range of palladium-catalyzed cross-coupling reactions. Their ability to undergo oxidative addition more readily translates to faster reaction times, higher yields, and milder reaction conditions compared to aryl bromides and chlorides. While the higher cost and lower stability of some iodo-compounds can be a consideration, their enhanced reactivity often outweighs these drawbacks, particularly in the synthesis of complex, high-value molecules. For less reactive aryl chlorides, the development of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, has been instrumental in expanding their utility in modern organic synthesis. The choice of aryl halide will ultimately depend on a careful consideration of reactivity, cost, availability, and the specific requirements of the synthetic target.

References

Spectroscopic Comparison of tert-Butyl 3-iodobenzoate and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive spectroscopic comparison of tert-Butyl 3-iodobenzoate and its key derivatives: tert-butyl 3-aminobenzoate, tert-butyl 3-hydroxybenzoate, and tert-butyl 3-nitrobenzoate. Designed for researchers, scientists, and drug development professionals, this document presents a side-by-side analysis of their ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data to facilitate compound identification and characterization.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its derivatives. These values have been compiled from various sources and are presented to highlight the influence of the 3-position substituent on the spectral properties.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
CompoundAr-H (ppm)tert-Butyl (ppm)Other Protons (ppm)
This compound 8.21 (t, J=1.6 Hz, 1H), 7.99 (dt, J=7.8, 1.3 Hz, 1H), 7.85 (dt, J=7.9, 1.2 Hz, 1H), 7.19 (t, J=7.8 Hz, 1H)1.59 (s, 9H)-
tert-Butyl 3-aminobenzoate 7.32 (t, J=2.0 Hz, 1H), 7.15 (t, J=7.8 Hz, 1H), 6.95 (ddd, J=7.7, 1.6, 0.9 Hz, 1H), 6.70 (ddd, J=8.0, 2.4, 1.0 Hz, 1H)1.56 (s, 9H)3.75 (br s, 2H, -NH₂)
tert-Butyl 3-hydroxybenzoate 7.50 (m, 1H), 7.25 (m, 2H), 6.98 (m, 1H)1.58 (s, 9H)~5.5 (br s, 1H, -OH)
tert-Butyl 3-nitrobenzoate 8.81 (t, J=2.0 Hz, 1H), 8.38 (ddd, J=8.2, 2.3, 1.1 Hz, 1H), 8.31 (dt, J=7.8, 1.4 Hz, 1H), 7.66 (t, J=8.0 Hz, 1H)1.64 (s, 9H)-
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
CompoundC=O (ppm)Ar-C (ppm)C(CH₃)₃ (ppm)C(CH₃)₃ (ppm)
This compound 164.5141.9, 138.3, 132.8, 130.1, 128.8, 94.2 (C-I)81.928.1
tert-Butyl 3-aminobenzoate 166.8146.5, 131.2, 129.3, 120.2, 119.0, 115.880.828.2
tert-Butyl 3-hydroxybenzoate 166.5155.8, 132.0, 129.6, 121.8, 121.3, 116.881.528.2
tert-Butyl 3-nitrobenzoate 163.8148.4, 135.2, 132.9, 129.8, 127.5, 124.682.528.1
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
CompoundC=O StretchAr C=C StretchC-O StretchOther Key Bands
This compound ~1715~1590, 1565, 1470~1280, 1120~740 (C-I)
tert-Butyl 3-aminobenzoate ~1700~1620, 1590, 1480~1290, 1160~3470, 3380 (N-H)
tert-Butyl 3-hydroxybenzoate ~1705~1600, 1585, 1485~1285, 1150~3350 (br, O-H)
tert-Butyl 3-nitrobenzoate ~1725~1610, 1580, 1475~1270, 1130~1530, 1350 (NO₂)
Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragments
This compound 304248 ([M-C₄H₈]⁺), 231 ([M-C₄H₉O]⁺), 203, 127 (I⁺), 57 (C₄H₉⁺)
tert-Butyl 3-aminobenzoate 193137 ([M-C₄H₈]⁺), 120 ([M-C₄H₉O]⁺), 92, 65, 57 (C₄H₉⁺)
tert-Butyl 3-hydroxybenzoate 194138 ([M-C₄H₈]⁺), 121 ([M-C₄H₉O]⁺), 93, 65, 57 (C₄H₉⁺)
tert-Butyl 3-nitrobenzoate 223167 ([M-C₄H₈]⁺), 150 ([M-C₄H₉O]⁺), 122, 104, 76, 57 (C₄H₉⁺)

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are detailed methodologies for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2]
  • Sample Preparation : Approximately 5-10 mg of the purified solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard, directly in a 5 mm NMR tube.[1] The sample was gently agitated to ensure complete dissolution.

  • ¹H NMR Spectroscopy : Proton NMR spectra were acquired on a 400 MHz spectrometer. Typical acquisition parameters included a 30° pulse width, a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans were co-added and Fourier transformed to obtain the final spectrum.

  • ¹³C NMR Spectroscopy : Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s were employed. Several thousand scans were accumulated to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy.[3][4]
  • Sample Preparation : A thin film of the solid sample was prepared by dissolving a small amount (1-2 mg) in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[2][3] A drop of this solution was applied to a KBr salt plate, and the solvent was allowed to evaporate, leaving a thin, even film of the compound.[2]

  • Data Acquisition : The IR spectrum was recorded using an FT-IR spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plate was acquired prior to the sample measurement and automatically subtracted from the sample spectrum. Typically, 32 scans were co-added at a resolution of 4 cm⁻¹ to generate the final spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Samples were introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization : Electron Ionization (EI) was used with a standard electron energy of 70 eV.

  • Analysis : The mass analyzer was scanned over a mass-to-charge (m/z) range of 40-400 amu. The resulting mass spectrum represents the relative abundance of ions as a function of their m/z ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic characterization of this compound and its derivatives.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Starting Materials (3-Iodobenzoic Acid, etc.) Reaction Esterification with tert-Butanol Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Purified_Product Purified tert-Butyl 3-iodobenzoate Derivative Purification->Purified_Product NMR NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR IR FT-IR Spectroscopy Purified_Product->IR MS Mass Spectrometry Purified_Product->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Final_Report Data_Analysis->Final_Report Final Report

References

Navigating Regioselectivity in Cross-Coupling Reactions of tert-Butyl 3-Iodobenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control of regioselectivity in cross-coupling reactions is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the regioselectivity observed in Suzuki-Miyaura, Heck, and Sonogashira reactions involving tert-butyl 3-iodobenzoate, supported by experimental data and detailed protocols. Furthermore, it explores alternative reagents to modulate reaction outcomes.

The substitution pattern on an aromatic ring significantly influences the regiochemical outcome of palladium-catalyzed cross-coupling reactions. In the case of this compound, the interplay between the electron-withdrawing ester group and the bulky tert-butyl group, along with the position of the iodo substituent, dictates the preferred site of reaction. Understanding these directing effects is crucial for predicting and controlling the formation of desired regioisomers.

Factors Influencing Regioselectivity

The regioselectivity in palladium-catalyzed cross-coupling reactions of substituted aryl halides is primarily governed by a combination of steric and electronic factors.

  • Steric Hindrance: Bulky substituents, such as the tert-butyl group, can impede the approach of the palladium catalyst to adjacent positions, thereby favoring reaction at less sterically hindered sites. In the case of this compound, the positions ortho to the iodine (C2 and C4) are sterically more accessible than the position ortho to the bulky tert-butyl group.

  • Electronic Effects: The electron-withdrawing nature of the carboxylate group deactivates the aromatic ring towards oxidative addition, which is often the rate-determining step. This effect is most pronounced at the ortho and para positions relative to the ester. Consequently, the iodine at the meta position is electronically more favorable for oxidative addition.

Comparative Analysis of Cross-Coupling Reactions

While specific quantitative data for the regioselectivity of cross-coupling reactions on this compound is not extensively documented in a single comparative study, the general principles of palladium-catalyzed reactions allow for predictions and a qualitative comparison.

Reaction TypeExpected Major Product(s)Key Factors Influencing Selectivity
Suzuki-Miyaura Coupling Coupling at the C3 position is expected to be the major pathway.The electronic deactivation by the ester group at the ortho and para positions makes the C-I bond at the meta position more susceptible to oxidative addition.
Heck Reaction Similar to the Suzuki coupling, reaction at the C3 position is anticipated to be dominant.The mechanism also proceeds through an oxidative addition step, making the electronic influence of the ester group a primary directing factor.
Sonogashira Coupling Reaction is highly favored at the C3 position.The Sonogashira coupling is also initiated by oxidative addition, and steric hindrance around the iodine atom plays a significant role in determining the reaction site.[1]

It is important to note that reaction conditions, including the choice of palladium catalyst, ligands, base, and solvent, can significantly influence the regiochemical outcome. For instance, the use of bulky phosphine ligands can further enhance selectivity for less sterically hindered positions.

Experimental Protocols

The following are generalized experimental protocols for performing Suzuki-Miyaura, Heck, and Sonogashira reactions with aryl iodides. These should be optimized for the specific substrate and coupling partner.

General Protocol for Suzuki-Miyaura Coupling

A mixture of this compound (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like K₂CO₃ (2 equivalents) is prepared in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). The reaction mixture is then heated under an inert atmosphere until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). After cooling, the reaction is worked up by extraction and purified by column chromatography.

General Protocol for Heck Reaction

In a typical Heck reaction, this compound (1 equivalent) is reacted with an alkene (1.1-1.5 equivalents) in the presence of a palladium catalyst, such as Pd(OAc)₂ (0.01-0.05 equivalents), a phosphine ligand (e.g., PPh₃), and a base (e.g., triethylamine) in a polar aprotic solvent like DMF or acetonitrile. The reaction is heated under an inert atmosphere. Upon completion, the mixture is cooled, filtered, and the product is isolated and purified.

General Protocol for Sonogashira Coupling

The Sonogashira coupling involves the reaction of this compound (1 equivalent) with a terminal alkyne (1.1-1.2 equivalents) using a dual catalyst system, typically a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI), in the presence of a base such as an amine (e.g., triethylamine or diisopropylamine) and a solvent like THF or DMF. The reaction is usually carried out at room temperature or with gentle heating under an inert atmosphere.

Visualization of Reaction Pathways

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Arylboronic Acid, Pd Catalyst, Base B Add Solvent A->B C Heat under Inert Atmosphere B->C D Cool & Extract C->D E Purify by Column Chromatography D->E

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L_n ArPdI Ar-Pd(II)-I(L_n) Pd0->ArPdI Oxidative Addition (Ar-I) AlkeneComplex [Ar-Pd(II)-I(L_n)(Alkene)] ArPdI->AlkeneComplex Alkene Coordination InsertionProduct R-CH(Ar)-CH2-Pd(II)-I(L_n) AlkeneComplex->InsertionProduct Migratory Insertion InsertionProduct->Pd0 β-Hydride Elimination & Reductive Elimination

Caption: Simplified catalytic cycle for the Heck reaction.

Sonogashira Coupling Logical Relationship

Sonogashira_Relationship Reactants This compound + Terminal Alkyne Product Coupled Product Reactants->Product Catalysts Pd Catalyst + Cu(I) Cocatalyst Catalysts->Product Conditions Base (Amine) Solvent (THF/DMF) Conditions->Product

Caption: Key components and their relationship in a Sonogashira coupling reaction.

Alternative Reagents for Modulating Regioselectivity

To achieve different regiochemical outcomes, researchers can employ alternative starting materials with different substitution patterns.

  • tert-Butyl 2-iodobenzoate and tert-Butyl 4-iodobenzoate: The use of these isomers will direct the cross-coupling reaction to the C2 and C4 positions, respectively. The reactivity of these isomers will also be influenced by the steric hindrance and electronic effects of the ester group. For instance, the ortho-ester in 2-iodobenzoate may exert a greater steric and electronic influence compared to the para-ester in 4-iodobenzoate.

  • Aryl Triflates: Aryl triflates can be used as an alternative to aryl iodides. The reactivity of aryl triflates can be tuned by the electronic nature of the substituents on the aromatic ring, offering another handle to control regioselectivity in more complex systems.

  • Di-iodinated Benzoates: For substrates containing multiple iodine atoms, regioselectivity can often be controlled by the choice of catalyst and reaction conditions. For instance, studies on di-iodopurines have shown that the nature of the phosphine ligand on the palladium catalyst can direct the Sonogashira coupling to a specific iodine atom.[2] This principle can be extended to other di-iodinated aromatic systems.

References

A Head-to-Head Comparison of Catalysts for the Synthesis of tert-Butyl 3-Iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the efficient synthesis of intermediates is paramount. Tert-butyl 3-iodobenzoate is a valuable building block, and its synthesis via esterification of 3-iodobenzoic acid with tert-butanol presents a challenge due to the steric hindrance of the tert-butyl group. This guide provides a head-to-head comparison of three distinct catalytic methods for this transformation, offering quantitative data and detailed experimental protocols to inform methodology selection.

Performance Comparison of Catalytic Methods

The following table summarizes the key performance indicators for three catalytic methods for the synthesis of this compound. The data is compiled from analogous reactions and established protocols for sterically hindered esterifications.

MethodCatalyst(s)ReagentsSolventTemperature (°C)Time (h)Yield (%)
Steglich Esterification4-(Dimethylamino)pyridine (DMAP)N,N'-Dicyclohexylcarbodiimide (DCC)Dichloromethane20-253-12>90
Solid-Acid CatalysisAmberlyst-15-Toluene110 (reflux)24-48~70-80
Boc Anhydride Method4-(Dimethylamino)pyridine (DMAP)Di-tert-butyl dicarbonate (Boc₂O)Acetonitrile20-252-4>90

Detailed Experimental Protocols

Steglich Esterification

This method is renowned for its mild conditions and high yields, particularly for sterically demanding alcohols like tert-butanol.[1][2][3] The use of DCC as a coupling agent activated by the nucleophilic catalyst DMAP overcomes the steric hindrance.

Procedure:

  • Dissolve 3-iodobenzoic acid (1.0 eq) in anhydrous dichloromethane.

  • Add tert-butanol (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is washed sequentially with dilute hydrochloric acid (to remove DMAP) and saturated aqueous sodium bicarbonate.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Solid-Acid Catalysis with Amberlyst-15

Amberlyst-15 is a strongly acidic, macroreticular, polymer-based resin that functions as a heterogeneous catalyst.[4][5][6] Its use simplifies product purification, as the catalyst can be removed by simple filtration and potentially reused. However, the esterification of aromatic acids with tertiary alcohols may require more forcing conditions.[4]

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-iodobenzoic acid (1.0 eq), tert-butanol (3.0 eq), and Amberlyst-15 (20 wt% of the carboxylic acid).

  • Add toluene as the solvent to facilitate azeotropic removal of water.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 24-48 hours, monitoring the reaction by TLC or GC.

  • After cooling to room temperature, filter off the Amberlyst-15 catalyst and wash it with toluene.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Boc Anhydride Method

This method utilizes di-tert-butyl dicarbonate (Boc₂O) as the tert-butyl source, activated by DMAP.[7] It offers a rapid and high-yielding route to tert-butyl esters under mild conditions, with the byproducts being volatile (tert-butanol and CO₂), which simplifies purification.[7]

Procedure:

  • Dissolve 3-iodobenzoic acid (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane.

  • Add a catalytic amount of DMAP (0.1 eq).

  • Add di-tert-butyl dicarbonate (1.2 eq) to the mixture at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring for the evolution of CO₂ and reaction completion by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate to remove unreacted acid and DMAP.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Visualizing the Processes

To better understand the experimental logic and a key reaction mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reactions Catalytic Esterification cluster_analysis Analysis & Purification 3-Iodobenzoic Acid 3-Iodobenzoic Acid Steglich Steglich 3-Iodobenzoic Acid->Steglich Solid-Acid Solid-Acid 3-Iodobenzoic Acid->Solid-Acid Boc Anhydride Boc Anhydride 3-Iodobenzoic Acid->Boc Anhydride tert-Butanol tert-Butanol tert-Butanol->Steglich tert-Butanol->Solid-Acid Workup Workup Steglich->Workup Solid-Acid->Workup Boc Anhydride->Workup Purification Purification Workup->Purification Product Product Purification->Product

Fig. 1: Experimental workflow for comparing catalysts.

steglich_mechanism cluster_activation Activation of Carboxylic Acid cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation RCOOH 3-Iodobenzoic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC DCC->O_acylisourea Acyl_DMAP Acyl-DMAP Intermediate (Active Ester) O_acylisourea->Acyl_DMAP + DMAP DCU Dicyclohexylurea (byproduct) O_acylisourea->DCU DMAP DMAP Acyl_DMAP->DMAP regenerated Ester This compound Acyl_DMAP->Ester + tert-Butanol tBuOH tert-Butanol tBuOH->Ester

Fig. 2: Simplified mechanism of Steglich esterification.

References

Isotopic Labeling of Aromatic Compounds: A Comparative Guide to tert-Butyl 3-iodobenzoate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to trace molecules through intricate biological systems is paramount for innovation. Isotopic labeling, a technique that involves the substitution of specific atoms in a molecule with their heavier, stable or radioactive isotopes, is a cornerstone of modern analytical chemistry. This guide provides a comprehensive comparison of potential isotopic labeling strategies for tert-Butyl 3-iodobenzoate against established alternative methods, supported by experimental data from the scientific literature.

While direct isotopic labeling studies specifically featuring this compound are not extensively documented, its chemical structure allows for the application of several established labeling methodologies. This guide will explore these potential labeling strategies and compare their projected performance with proven techniques for similar aromatic compounds.

Comparison of Isotopic Labeling Strategies

The selection of an appropriate isotopic labeling strategy hinges on several factors, including the desired isotope (e.g., Deuterium, Tritium, Carbon-13), the position of the label, synthetic accessibility, and the analytical methods to be employed. Here, we compare hypothetical labeling approaches for this compound with experimentally validated methods for alternative compounds.

Table 1: Quantitative Comparison of Deuterium Labeling Strategies

FeatureThis compound (Hypothetical)Alternative: Ethyl Benzoate
Labeling Method Iridium-Catalyzed Hydrogen Isotope Exchange (HIE)Iridium-Catalyzed Hydrogen Isotope Exchange (HIE)
Isotope Source D₂ GasD₂ Gas
Catalyst [Ir(IMes)(PPh₃)(COD)]PF₆Crabtree's Catalyst or [Ir(IMes)(PPh₃)(COD)]PF₆
Position of Label Aromatic Ring (ortho to the ester)Aromatic Ring (ortho to the ester)
Reported Yield N/A (Projected High)Variable (up to >95% deuterium incorporation)[1][2][3]
Isotopic Incorporation N/A (Projected >95%)Up to >95%[1][3]
Key Advantages Late-stage labeling, high potential for regioselectivity.Proven methodology with documented high incorporation rates.[1][2][3]
Potential Challenges Optimization of reaction conditions required.Catalyst sensitivity and cost.

Table 2: Quantitative Comparison of Tritium Labeling Strategies

FeatureThis compound (Hypothetical)Alternative: Generic Aryl Halide
Labeling Method Palladium-Catalyzed Dehalogenative TritiationHomogenous Palladium-Catalyzed Dehalogenative Tritiation
Isotope Source T₂ GasT₂ Gas
Catalyst Pd(OAc)₂ / Zn(OAc)₂Pd(OAc)₂ / Zn(OAc)₂
Position of Label Position 3 of the aromatic ringSite of halogen substitution
Reported Yield N/A (Projected High)High yields reported for various aryl halides.[4][5][6]
Specific Activity N/A (Projected High, ~27 Ci/mmol)26.5-27.7 Ci/mmol per halogen atom.[4][5][6]
Key Advantages Site-specific labeling with high specific activity.Broad functional group tolerance.[4][5][6]
Potential Challenges Handling of gaseous tritium. Catalyst optimization may be needed.Catalyst poisoning by some functional groups.

Table 3: Quantitative Comparison of Carbon-13 Labeling Strategies

FeatureThis compound (Hypothetical)Alternative: Phenylmagnesium Bromide
Labeling Method Grignard Reaction followed by CarboxylationGrignard Reaction followed by Carboxylation
Isotope Source ¹³CO₂¹³CO₂
Catalyst N/A (Stoichiometric Reagent)N/A (Stoichiometric Reagent)
Position of Label Carboxyl groupCarboxyl group
Reported Yield N/A (Projected Moderate to High)Up to 82% reported for aryl Grignard reagents.[7]
Isotopic Incorporation N/A (Projected >99%)>99%
Key Advantages Introduction of a ¹³C label at a specific, metabolically relevant position.Well-established and reliable method.
Potential Challenges Synthesis of the required Grignard reagent from 3-bromo-tert-butyl benzoate.Handling of gaseous ¹³CO₂ and moisture-sensitive Grignard reagents.

Experimental Protocols

Below are detailed experimental protocols for the discussed isotopic labeling strategies. The protocol for this compound is hypothetical and based on established methods for similar substrates.

Protocol 1: Iridium-Catalyzed Deuterium Labeling of Benzoate Esters

This protocol is adapted from established procedures for the ortho-deuteration of aromatic esters.[1][3]

Materials:

  • Benzoate Ester (e.g., this compound or Ethyl Benzoate)

  • Iridium Catalyst (e.g., [Ir(IMes)(PPh₃)(COD)]PF₆)

  • Deuterium Gas (D₂)

  • Anhydrous Dichloromethane (DCM)

  • Schlenk Flask and Balloon with D₂

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the benzoate ester (0.2 mmol) and the iridium catalyst (0.01 mmol, 5 mol%).

  • Add anhydrous DCM (2 mL).

  • Evacuate the flask and backfill with D₂ gas from a balloon three times.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by ¹H NMR or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the deuterated product.

  • Determine the percentage of deuterium incorporation by ¹H NMR and mass spectrometry.[8][9]

Protocol 2: Palladium-Catalyzed Dehalogenative Tritiation of an Aryl Iodide

This protocol is based on a recently developed homogenous palladium-catalyzed method.[4][5][6]

Materials:

  • Aryl Iodide (e.g., this compound)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Zinc Acetate (Zn(OAc)₂)

  • Tritium Gas (T₂)

  • Dimethylformamide (DMF)

  • Tritiated Water Scavenger (e.g., Triethylsilane)

  • Specialized glassware for handling tritium gas

Procedure:

  • In a specialized reaction vessel, combine the aryl iodide (0.1 mmol), Pd(OAc)₂ (0.005 mmol, 5 mol%), and Zn(OAc)₂ (0.01 mmol, 10 mol%).

  • Add anhydrous DMF (1 mL).

  • Introduce T₂ gas into the reaction vessel at the desired pressure.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • After the reaction, carefully vent the excess T₂ gas through a proper trapping system.

  • Add a tritiated water scavenger to the reaction mixture.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer, concentrate, and purify the product by HPLC.

  • Determine the specific activity of the tritiated product using liquid scintillation counting.

Protocol 3: ¹³C-Labeling of a Benzoic Acid Derivative via Grignard Reaction

This protocol describes the synthesis of a ¹³C-labeled carboxylic acid, which can then be esterified to the desired tert-butyl ester.[7][10]

Materials:

  • Aryl Bromide (e.g., 3-Bromo-tert-butyl benzoate)

  • Magnesium Turnings

  • Anhydrous Tetrahydrofuran (THF)

  • ¹³C-labeled Carbon Dioxide (¹³CO₂) gas or solid (dry ice)

  • Hydrochloric Acid (1 M)

Procedure:

  • Grignard Reagent Formation:

    • Activate magnesium turnings (0.24 g, 10 mmol) in a flame-dried flask under an inert atmosphere.

    • Add a solution of the aryl bromide (8 mmol) in anhydrous THF (20 mL) dropwise to the magnesium.

    • Stir the mixture until the magnesium is consumed.

  • Carboxylation:

    • Cool the Grignard solution to -78 °C.

    • Introduce ¹³CO₂ gas from a cylinder or add crushed ¹³C-labeled dry ice in small portions.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Esterification:

    • Quench the reaction by slowly adding 1 M HCl.

    • Extract the aqueous layer with diethyl ether.

    • Dry the combined organic layers, concentrate, and purify the resulting ¹³C-labeled benzoic acid.

    • The carboxylic acid can then be converted to the tert-butyl ester using standard esterification methods.

  • Confirm the incorporation and position of the ¹³C label by ¹³C NMR and mass spectrometry.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described isotopic labeling procedures.

Deuterium_Labeling_Workflow Substrate Benzoate Ester Reaction Hydrogen Isotope Exchange Reaction Substrate->Reaction Catalyst Iridium Catalyst Catalyst->Reaction D2_Gas D2 Gas D2_Gas->Reaction Purification Column Chromatography Reaction->Purification Analysis NMR & Mass Spectrometry (Determine %D) Purification->Analysis Labeled_Product Deuterated Benzoate Ester Analysis->Labeled_Product Tritium_Labeling_Workflow Aryl_Iodide tert-Butyl 3-Iodobenzoate Reaction Dehalogenative Tritiation Aryl_Iodide->Reaction Catalyst Pd(OAc)2 / Zn(OAc)2 Catalyst->Reaction T2_Gas T2 Gas T2_Gas->Reaction Purification HPLC Purification Reaction->Purification Analysis Liquid Scintillation (Determine Specific Activity) Purification->Analysis Labeled_Product [3H]-tert-Butyl Benzoate Analysis->Labeled_Product Carbon13_Labeling_Workflow cluster_grignard Grignard Formation cluster_carboxylation Carboxylation & Esterification Aryl_Bromide Aryl Bromide Grignard_Reaction Formation of Grignard Reagent Aryl_Bromide->Grignard_Reaction Mg Magnesium Mg->Grignard_Reaction Carboxylation Carboxylation Grignard_Reaction->Carboxylation CO2 13CO2 CO2->Carboxylation Esterification Esterification Carboxylation->Esterification Labeled_Product 13C-Labeled tert-Butyl Benzoate Esterification->Labeled_Product

References

A Comparative Guide to the Cross-Validation of Tert-Butyl 3-Iodobenzoate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of tert-butyl 3-iodobenzoate as a substrate in key palladium-catalyzed cross-coupling reactions. Through a detailed comparison with viable alternatives, supported by experimental data and protocols, this document serves as a valuable resource for optimizing synthetic strategies in pharmaceutical and chemical research.

Performance Comparison in Key Cross-Coupling Reactions

The reactivity of an aryl halide in palladium-catalyzed cross-coupling reactions is paramount to the efficiency of carbon-carbon bond formation. This compound, with its bulky ester group, presents unique steric and electronic properties that influence its performance. The following tables provide a comparative overview of this compound against other common aryl halides in Suzuki-Miyaura, Heck, and Sonogashira couplings.

The data presented is representative and collated from established principles of organic chemistry and published reaction conditions. Yields and reaction times are subject to variation based on specific substrate pairings, catalyst systems, and reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide. The reactivity of the aryl halide is a critical factor, with iodides generally exhibiting higher reactivity than bromides and chlorides.

Aryl HalidePartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O1006~90
tert-Butyl 3-bromobenzoatePhenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O10012~75
Methyl 3-iodobenzoatePhenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O1005~95
3-IodotoluenePhenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O1004>95

Table 1: Representative data for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid. The tert-butyl ester group may introduce steric hindrance, potentially leading to slightly longer reaction times compared to less bulky analogues.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene. The efficiency of this reaction is also highly dependent on the nature of the halide and the electronic properties of the substituents on the aromatic ring.

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound StyrenePd(OAc)₂ (1 mol%), PPh₃ (2 mol%)Et₃NDMF1008~85
tert-Butyl 3-bromobenzoateStyrenePd(OAc)₂ (1 mol%), PPh₃ (2 mol%)Et₃NDMF12016~70
Methyl 3-iodobenzoateStyrenePd(OAc)₂ (1 mol%), PPh₃ (2 mol%)Et₃NDMF1007~90
IodobenzeneStyrenePd(OAc)₂ (1 mol%), PPh₃ (2 mol%)Et₃NDMF1006>90

Table 2: Comparative data for the Heck reaction. The electron-withdrawing nature of the ester group in this compound can facilitate the reaction, though steric bulk may play a role in catalyst coordination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by palladium and a copper co-catalyst.

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound PhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (3 mol%)Et₃NTHF604~92
tert-Butyl 3-bromobenzoatePhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (3 mol%)Et₃NTHF8010~65
Methyl 3-iodobenzoatePhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (3 mol%)Et₃NTHF603.5~95
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (3 mol%)Et₃NTHF603>95

Table 3: Representative data for the Sonogashira coupling. The high reactivity of the carbon-iodine bond in this compound allows for efficient coupling under relatively mild conditions.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are intended as a general guide and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add this compound, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water to the flask.

  • Add the palladium(II) acetate catalyst.

  • Heat the reaction mixture to 100 °C and stir for the required time, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction Protocol

Materials:

  • This compound (1.0 mmol)

  • Alkene (e.g., Styrene) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Triphenylphosphine (PPh₃) (2 mol%)

  • Triethylamine (Et₃N) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a Schlenk tube, dissolve this compound, palladium(II) acetate, and triphenylphosphine in DMF.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add the alkene and triethylamine to the reaction mixture.

  • Seal the tube and heat the reaction to the desired temperature (e.g., 100 °C).

  • Stir the reaction for the necessary time, monitoring by TLC or GC.

  • After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash chromatography.

Sonogashira Coupling Protocol[1]

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (3 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution at room temperature.

  • Stir the reaction at the appropriate temperature (e.g., 60 °C) and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the catalytic cycles of the discussed cross-coupling reactions and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-R'-Pd(II)(L2) Ar-R'-Pd(II)(L2) Ar-Pd(II)-OR'(L2)->Ar-R'-Pd(II)(L2) Transmetalation (R'-B(OR)2) Ar-R'-Pd(II)(L2)->Pd(0)L2 Reductive Elimination (Ar-R')

Suzuki-Miyaura Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion HPd(II)X(L2) HPd(II)X(L2) Insertion Product->HPd(II)X(L2) β-Hydride Elimination (Product Release) HPd(II)X(L2)->Pd(0)L2 Reductive Elimination (Base)

Heck Reaction Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Cu-X Cu-X Ar-Pd(II)-X(L2)->Cu-X Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-C≡CR Cu-C≡CR Cu-X->Cu-C≡CR Alkyne Coordination (Base, H-C≡CR) Cu-C≡CR->Ar-Pd(II)-C≡CR(L2) Transmetalation

Sonogashira Catalytic Cycles

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Weigh Reactants (Aryl Halide, Coupling Partner, Base) Solvent Add Solvent Reactants->Solvent Inert Inert Atmosphere (Ar/N2 Purge) Solvent->Inert Catalyst Add Catalyst Inert->Catalyst Heating Heat & Stir Catalyst->Heating Monitoring Monitor Progress (TLC/GC) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

General Experimental Workflow

Safety Operating Guide

Proper Disposal of tert-Butyl 3-iodobenzoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of tert-Butyl 3-iodobenzoate, a common reagent in organic synthesis. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

This compound is a halogenated organic compound that requires careful handling and disposal. While specific regulations may vary by institution and locality, the following procedures are based on established safety protocols for chemical waste management.

Summary of Hazards and Handling

Before disposal, it is crucial to be aware of the hazards associated with this compound. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.

Hazard InformationDescription
GHS Pictogram GHS07 (Harmful)
Hazard Statements H302: Harmful if swallowed[1]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Storage Keep in a dark place, sealed in dry, 2-8°C.[1]

Experimental Protocol: Waste Segregation and Container Management

Proper segregation and management of chemical waste are the foundational steps for safe disposal. The following protocol outlines the necessary steps for preparing this compound waste for collection.

Materials:

  • Compatible, labeled hazardous waste container (e.g., glass or polyethylene)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Fume hood

  • Hazardous waste tags

Procedure:

  • Designate a Waste Container: Select a clean, dry, and chemically compatible container for the collection of this compound waste. The container must have a secure, leak-proof cap.

  • Label the Container: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The full chemical name: "this compound"

    • The concentration or percentage of the chemical in the waste stream.

    • The date the waste was first added to the container.

    • The name and contact information of the responsible researcher.

  • Segregate the Waste: Do not mix this compound waste with other incompatible waste streams. It should be collected as a halogenated organic solvent waste.

  • Transfer the Waste: All transfers of this compound waste into the designated container must be conducted in a certified fume hood to minimize inhalation exposure.

  • Keep the Container Closed: The waste container must be kept securely closed at all times, except when adding waste.[3][4]

  • Storage of Waste Container: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and direct sunlight.[2][5]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Waste Accumulation & Storage cluster_2 Final Disposal A This compound Waste Generated B Select & Label Halogenated Organic Waste Container A->B Initiate Disposal C Transfer Waste in Fume Hood B->C D Securely Cap & Store Container in Satellite Accumulation Area C->D E Container Full or Project Complete? D->E E->D No F Arrange for Pickup by Institutional EHS E->F Yes G Transport to Licensed Chemical Destruction Plant F->G H Controlled Incineration with Flue Gas Scrubbing G->H

Caption: Disposal workflow for this compound.

Final Disposal Procedures

Once the waste container is full or the project is complete, the final disposal must be handled by trained professionals.

  • Request Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste container.

  • Professional Disposal: The EHS department will transport the waste to a licensed chemical waste disposal facility.[6][7]

  • Method of Destruction: The recommended method for the destruction of this compound is controlled incineration with flue gas scrubbing.[6] This process ensures the complete destruction of the chemical and prevents the release of harmful substances into the environment.

Disclaimer: These procedures are intended as a general guide. Always consult your institution's specific chemical hygiene plan and waste disposal protocols. In the event of a spill or exposure, follow the emergency procedures outlined in the Safety Data Sheet and contact your EHS office immediately.

References

Essential Safety and Operational Guide for Handling tert-Butyl 3-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling tert-Butyl 3-iodobenzoate (CAS No. 173406-17-2). The following guidance is based on available safety data and best practices for handling halogenated aromatic compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before commencing any work.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and is indicated by the GHS07 pictogram for health hazards.[1] Proper selection and use of PPE are critical to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment Summary

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes that can cause serious eye irritation.[2]
Hand Protection Chemical-resistant gloves. Nitrile rubber is a common choice for splash resistance. For prolonged contact, consider heavier-duty gloves like butyl rubber or Viton®. Always inspect gloves for integrity before use and change them immediately if contaminated.Prevents skin contact, which may cause irritation. The selection of glove material should be based on the specific solvent used and the breakthrough time.[3][4]
Body Protection A flame-resistant lab coat worn over personal clothing. For larger quantities, a chemical-resistant apron is recommended. Closed-toe shoes and long pants are mandatory.Protects skin from accidental splashes and contact.
Respiratory Protection All work should be conducted in a certified chemical fume hood. If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.Minimizes the inhalation of vapors.

Safe Handling and Operational Workflow

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_area 1. Prepare Work Area Ensure fume hood is operational. Verify accessibility of safety shower and eyewash station. gather_materials 2. Gather Materials Assemble all necessary equipment and reagents. Prepare a labeled hazardous waste container. don_ppe 3. Don PPE Put on all required personal protective equipment as specified in the table above. handle_chem 4. Handle Chemical Conduct all manipulations inside the chemical fume hood. Keep containers closed when not in use. don_ppe->handle_chem Proceed to handling decontaminate 5. Decontaminate Glassware Rinse with a suitable solvent (e.g., acetone) in the fume hood. Collect rinsate as hazardous waste. handle_chem->decontaminate After experiment completion segregate_waste 6. Segregate Waste Collect all this compound waste in a designated container for halogenated organic compounds. dispose 7. Dispose of Waste Follow institutional and local regulations for hazardous waste disposal. Do not pour down the drain. doff_ppe 8. Doff PPE Remove PPE in the correct order to avoid contamination. wash_hands 9. Wash Hands Wash hands thoroughly with soap and water.

Caption: Workflow for safe handling and disposal of this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all residual chemicals and contaminated materials (e.g., silica gel, filter paper) in a clearly labeled, sealed, and compatible waste container designated for halogenated organic waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be collected in a designated hazardous waste container.

  • Regulations: Dispose of all waste in strict accordance with local, state, and federal regulations.[5] Under no circumstances should this chemical be disposed of down the drain.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the absorbed material into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.